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  • Product: (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid
  • CAS: 221006-68-4

Core Science & Biosynthesis

Foundational

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid CAS 221006-68-4 properties

An In-Depth Technical Guide to (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (CAS 221006-68-4) Authored by a Senior Application Scientist Abstract (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a specialized...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (CAS 221006-68-4)

Authored by a Senior Application Scientist

Abstract

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a specialized vinylboronic acid derivative that serves as a versatile building block in modern organic synthesis. Its unique structure, featuring a gem-dimethyl substituted cyclohexenone scaffold, provides a valuable synthon for introducing functionalized cyclic motifs into complex molecules. This guide offers a comprehensive overview of its physicochemical properties, synthesis, core reactivity—with a focus on the Suzuki-Miyaura cross-coupling reaction—and practical considerations for its handling, stability, and application in research and drug development.

Introduction: The Strategic Value of Functionalized Boronic Acids

Boronic acids and their derivatives have become indispensable tools in medicinal chemistry and materials science, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] First synthesized in 1860, these organoboron compounds offer a unique combination of stability, low toxicity, and versatile reactivity.[2][3] Their ultimate degradation product, boric acid, is considered environmentally benign, aligning with the principles of "green chemistry".[3]

While aryl and heteroaryl boronic acids are widely utilized, vinylboronic acids present a distinct opportunity to construct conjugated systems and introduce complex aliphatic substructures. (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (CAS 221006-68-4) is a prime example of a high-value, functionalized building block. It enables the direct installation of a 3,3-dimethylcyclohexenone moiety, a structural motif present in various natural products and pharmacologically active compounds. The gem-dimethyl group provides steric hindrance that can influence molecular conformation and metabolic stability, while the enone system offers a handle for further synthetic transformations. This guide provides the core technical knowledge required to effectively utilize this reagent in complex synthetic campaigns.

Core Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the bedrock of successful and reproducible chemistry. The key characteristics of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid are summarized below.

PropertyValueSource
CAS Number 221006-68-4[4][5]
Molecular Formula C₈H₁₃BO₃[4][5]
Molecular Weight 168.00 g/mol [4][6]
Class Alkenyl (Vinyl) Boronic Acid[3]
Appearance Typically a white to off-white solid[1]
MDL Number MFCD18311846[4][6]

The molecule's structure features a sp²-hybridized boron atom in a trigonal planar geometry, possessing a vacant p-orbital that confers its Lewis acidic character.[3] This electronic feature is central to its reactivity, particularly in the transmetalation step of cross-coupling reactions.

Synthesis of the Reagent: A Plausible Pathway

Conceptual Synthetic Workflow

The logical precursor is 3,3-dimethylcyclohexanone. The synthesis can be envisioned as a two-step process: formation of a vinyl electrophile followed by palladium-catalyzed borylation.

G start 3,3-Dimethylcyclohexanone step1 Vinyl Electrophile Formation (e.g., Vinyl Triflate or Vinyl Halide) start->step1 Base, Tf₂O or Halogenating Agent step2 Miyaura Borylation (Pd Catalyst, Diboron Reagent, Base) step1->step2 Precursor product (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid or its Pinacol Ester step2->product

Caption: Proposed synthetic pathway to the title compound.

Protocol 1: Synthesis via Miyaura Borylation of a Vinyl Chloride

This protocol is adapted from general procedures for the synthesis of cyclohexenylboronic acid pinacol esters.[8]

Step 1: Preparation of 1-Chloro-5,5-dimethylcyclohexene (Precursor)

  • Rationale: The conversion of a cyclic ketone to a vinyl chloride creates the necessary electrophilic partner for the subsequent borylation. Reagents like PCl₅ are effective for this transformation.

  • To a stirred solution of 3,3-dimethylcyclohexanone (1.0 equiv) in a suitable solvent (e.g., CCl₄), add phosphorus pentachloride (PCl₅, 1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours until GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by pouring it over ice water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude 1-chloro-5,5-dimethylcyclohexene via vacuum distillation or column chromatography.

Step 2: Palladium-Catalyzed Borylation

  • Rationale: This step forms the critical C-B bond. A palladium catalyst facilitates the coupling between the vinyl chloride and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). A phosphine ligand is essential for the catalytic cycle, and a base is required.[8]

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 1-chloro-5,5-dimethylcyclohexene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (KOAc, 3.0 equiv).

  • Add a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) and a suitable solvent (e.g., 1,4-dioxane or toluene).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the resulting pinacol ester by column chromatography.

  • The free boronic acid can be obtained by transesterification with a suitable diol followed by hydrolysis or by direct cleavage of the pinacol ester under mild acidic conditions, though often the more stable pinacol ester is used directly in subsequent reactions.[7]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The primary utility of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond between the vinyl carbon of the boronic acid and an electrophilic carbon, typically from an aryl or vinyl halide/triflate.[9]

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

G pd0 Pd(0)Ln pd2_ox R¹-Pd(II)-X Ln pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)-R² Ln pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination center r1x R¹-X r1x->pd2_ox boronic R²-B(OH)₂ + Base boronic->pd2_trans product R¹-R² product->pd0

Caption: The Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halide (or triflate) bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group (R²) is transferred from the boronic acid to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments (R¹ and R²) are expelled from the palladium complex as the final coupled product (R¹-R²), regenerating the active Pd(0) catalyst.[9]

Protocol 2: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid with an aryl bromide.

  • Rationale: The choice of catalyst, ligand, base, and solvent is critical for success, especially with potentially challenging substrates. A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos) is often effective for minimizing side reactions like protodeboronation.[10] Cesium fluoride (CsF) can be a particularly mild and effective base for these couplings.[10]

  • To a reaction vial, add the aryl bromide (1.0 equiv), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.2-1.5 equiv), and CsF (2.0-3.0 equiv).

  • Add the palladium catalyst, Pd(OAc)₂ (2-5 mol%), and the phosphine ligand, SPhos (4-10 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system, such as isopropanol or a mixture of toluene/water.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Stability, Handling, and Advanced Considerations

Handling and Storage: Like many boronic acids, this reagent should be stored in a cool, dry place under an inert atmosphere to maximize its shelf life. Boronic acids are generally considered less hazardous than many organometallic reagents but require standard laboratory safety protocols (gloves, eye protection).[1]

Stability Challenges: Vinyl boronic acids can be susceptible to decomposition pathways that compete with the desired cross-coupling reaction.[11]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, often accelerated by heat or harsh basic/acidic conditions. It results in the formation of 3,3-dimethylcyclohexenone, an undesired byproduct.[12] Careful selection of a mild base and moderate reaction temperatures can mitigate this issue.[10]

  • Oxidation: Boronic acids can be oxidized, especially in biological contexts or in the presence of reactive oxygen species.[13] While less of a concern under standard inert coupling conditions, exposure to air for prolonged periods should be avoided.

Advanced Strategy: Stable Surrogates For particularly challenging applications or for long-term storage, converting the boronic acid to a more stable surrogate is a field-proven strategy.

  • Pinacol Esters: As prepared in the synthetic protocol, boronate esters are more stable to chromatography and less prone to dehydration into boroxine anhydrides.[7]

  • N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are unreactive under anhydrous coupling conditions. The boronic acid can be released in situ under mild aqueous basic conditions, a "slow-release" strategy that is exceptionally useful for unstable boronic acids.[7][11]

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are also highly stable, crystalline solids that can be used directly in coupling reactions.[14]

Analytical Characterization

Confirming the identity and purity of the boronic acid and its coupled products is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the vinyl proton, the allylic methylene protons, and the gem-dimethyl singlet.

    • ¹¹B NMR: A broad singlet in the range of δ 25-35 ppm is characteristic of a trigonal boronic acid.

    • ¹³C NMR: Signals corresponding to the olefinic carbons, the carbonyl carbon, and the quaternary gem-dimethyl carbon would be expected.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the B-O-H stretch (broad), C=O stretch (strong), and C=C stretch.

Conclusion

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a powerful and strategic building block for synthetic chemists. Its ability to participate efficiently in Suzuki-Miyaura cross-coupling reactions allows for the direct incorporation of a functionalized, sterically defined cyclic moiety into target molecules. While its stability requires careful consideration, the use of appropriate reaction conditions or conversion to stable surrogates like pinacol or MIDA esters enables its effective application. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to leverage this reagent to its full potential in the pursuit of novel chemical entities.

References

  • Current time information in Varanasi, IN. Google. Retrieved January 17, 2026.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. Retrieved January 17, 2026. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026. [Link]

  • Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. (n.d.). ResearchGate. Retrieved January 17, 2026. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (n.d.). ACS Publications. Retrieved January 17, 2026. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved January 17, 2026. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025, August 9). ResearchGate. Retrieved January 17, 2026. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (2021, March 2). PNAS. Retrieved January 17, 2026. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved January 17, 2026. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009, April 30). Journal of the American Chemical Society. Retrieved January 17, 2026. [Link]

  • 3,3-Dimethyl-6-oxocyclohex-1-enylboronic acid price,buy 3,3... (n.d.). LookChem. Retrieved January 17, 2026. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved January 17, 2026. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). PubMed. Retrieved January 17, 2026. [Link]

  • (3,3-dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid ... (n.d.). Chem-Space. Retrieved January 17, 2026. [Link]

  • Biological and Medicinal Applications of Boronic Acids | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026. [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. Retrieved January 17, 2026. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026. [Link]

  • Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. (n.d.).
  • Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. (2025, August 7). ResearchGate. Retrieved January 17, 2026. [Link]

Sources

Exploratory

Spectroscopic Profile of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a compound of interest in synthetic chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a compound of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages advanced spectroscopic prediction software and comparative analysis with structurally analogous compounds to offer an in-depth interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the molecule's structural features and spectroscopic behavior, thereby aiding in its synthesis, identification, and application.

Introduction

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (CAS 221006-68-4) is a bifunctional organic molecule incorporating both a boronic acid moiety and an α,β-unsaturated ketone within a cyclohexene framework. The boronic acid group is a versatile functional group in organic synthesis, most notably for its role in Suzuki-Miyaura cross-coupling reactions, while the cyclic enone system is a common motif in various natural products and pharmacologically active compounds. The accurate characterization of this molecule is paramount for its effective utilization in research and development.

This guide provides a detailed, albeit predictive, exploration of the key spectroscopic signatures of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. The interpretations herein are grounded in the fundamental principles of each spectroscopic technique and draw upon established data for structurally related compounds.

Molecular Structure and Key Features

The structure of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid presents several key features that dictate its spectroscopic properties:

  • α,β-Unsaturated Ketone: The conjugated system of the C=C double bond and the carbonyl group (C=O) gives rise to characteristic signals in IR, ¹³C NMR, and UV-Vis spectroscopy.

  • Gem-Dimethyl Group: The two methyl groups attached to the same carbon atom (C3) will produce a distinct singlet in the ¹H NMR spectrum and a characteristic quaternary carbon signal in the ¹³C NMR spectrum.

  • Boronic Acid Moiety: The -B(OH)₂ group directly attached to the double bond will influence the electronic environment of the vinyl proton and the carbons of the double bond. It also has characteristic IR stretching frequencies.

  • Cyclohexene Ring: The cyclic structure imposes conformational constraints and gives rise to specific coupling patterns for the methylene protons in the ¹H NMR spectrum.

Figure 1. Molecular structure of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid with atom numbering.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in CDCl₃ is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and boronic acid groups, as well as the geometry of the cyclohexene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
B(OH)₂4.5 - 6.0br s2H
H-2 (vinyl)6.8 - 7.2t1H
H-4 (CH₂)2.4 - 2.6t2H
H-5 (CH₂)1.8 - 2.0m2H
C(CH₃)₂1.0 - 1.2s6H

Interpretation:

  • Boronic Acid Protons (-B(OH)₂): These protons are expected to appear as a broad singlet in the downfield region. The chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange with trace amounts of water.

  • Vinyl Proton (H-2): This proton is deshielded due to its position on a double bond and the electron-withdrawing nature of the adjacent boronic acid group. It is predicted to be a triplet due to coupling with the two neighboring protons on C4.

  • Methylene Protons (H-4 and H-5): The protons on C4 are adjacent to the double bond and are therefore expected to be deshielded relative to the protons on C5. The H-4 protons are predicted to be a triplet due to coupling with the H-5 protons. The H-5 protons will likely appear as a multiplet due to coupling with the H-4 protons.

  • Gem-Dimethyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are equivalent and are expected to appear as a sharp singlet in the upfield region, a characteristic signal for a gem-dimethyl group.

Figure 2. Correlation of structural features to predicted ¹H NMR signals.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule. The chemical shifts are influenced by hybridization, substitution, and the electronic effects of the functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C6)198 - 202
C1145 - 150
C2140 - 145
C535 - 40
C430 - 35
C328 - 32
C(CH₃)₂25 - 30

Interpretation:

  • Carbonyl Carbon (C6): This carbon is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.

  • Olefinic Carbons (C1 and C2): These sp² hybridized carbons will appear in the downfield region. C1, being directly attached to the electropositive boron atom, may appear slightly more downfield than C2. The exact chemical shift for C1 can be broad due to quadrupolar relaxation of the boron nucleus.

  • Aliphatic Carbons (C3, C4, C5): These sp³ hybridized carbons will appear in the upfield region. C5, being adjacent to the carbonyl group, is expected to be the most deshielded among the three. The quaternary carbon C3 will likely have a lower intensity compared to the protonated carbons.

  • Gem-Dimethyl Carbons: The two methyl carbons are equivalent and will give a single signal in the upfield region.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is predicted to show characteristic absorption bands for the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Intensity
O-H stretch (boronic acid)3200 - 3600Strong, broad
C-H stretch (sp² and sp³)2850 - 3100Medium-Strong
C=O stretch (α,β-unsaturated)1660 - 1690Strong
C=C stretch (conjugated)1600 - 1640Medium
B-O stretch1310 - 1380Strong

Interpretation:

  • O-H Stretch: A very broad and strong absorption band is expected in the high-frequency region, characteristic of the hydrogen-bonded O-H groups of the boronic acid.

  • C=O Stretch: A strong absorption band is predicted in the 1660-1690 cm⁻¹ region. The conjugation with the C=C double bond lowers the frequency compared to a saturated ketone (typically ~1715 cm⁻¹).

  • C=C Stretch: A medium intensity band is expected for the carbon-carbon double bond stretch, also shifted to a lower frequency due to conjugation.

  • B-O Stretch: A strong absorption band characteristic of the boron-oxygen single bond is predicted in the fingerprint region.

Predicted Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zProposed Fragment
168[M]⁺ (Molecular Ion)
150[M - H₂O]⁺
125[M - B(OH)₃]⁺
110[M - H₂O - C₂H₄]⁺
95[C₇H₁₁]⁺
83[C₅H₇O]⁺

Interpretation:

The molecular ion peak is expected at m/z 168, corresponding to the molecular weight of the compound (C₈H₁₃BO₃). Common fragmentation pathways for cyclic ketones and boronic acids are anticipated:

  • Loss of Water: A peak at m/z 150 could correspond to the loss of a water molecule from the boronic acid moiety.

  • Loss of Boric Acid: Fragmentation involving the loss of boric acid (H₃BO₃) could lead to a fragment at m/z 125.

  • Retro-Diels-Alder Reaction: As a cyclohexene derivative, a retro-Diels-Alder fragmentation is a plausible pathway, leading to various smaller fragments.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones and would lead to acylium ions.

M [M]⁺ m/z = 168 M_H2O [M - H₂O]⁺ m/z = 150 M->M_H2O - H₂O M_BOH3 [M - B(OH)₃]⁺ m/z = 125 M->M_BOH3 - B(OH)₃ F83 [C₅H₇O]⁺ m/z = 83 M->F83 α-cleavage

Figure 3. Simplified predicted fragmentation pathway.

Experimental Protocols

While experimental data for the title compound is not available, the following are generalized, field-proven protocols for acquiring the spectroscopic data discussed.

7.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

7.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

7.3. Mass Spectrometry (MS)

  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.

  • Ionization: Utilize a standard electron ionization (EI) source, typically at 70 eV.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and key fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic characteristics of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer valuable insights into the structural features of this molecule. While awaiting experimental verification, this guide serves as a robust foundational resource for researchers working with this compound, aiding in its identification, characterization, and the planning of synthetic routes. The provided protocols also offer a standardized approach for the future acquisition of experimental data.

References

  • ACD/Labs. (n.d.). NMR Predictors. Retrieved January 17, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 17, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

Foreword For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering unparalleled insight into molecular architecture. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a compound of interest due to its unique combination of a cyclohexenone scaffold and a vinylboronic acid moiety. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles and spectral data from analogous structures to present a comprehensive, predictive interpretation. Our approach is grounded in scientific integrity, providing not just data, but the causal reasoning behind the spectral characteristics.

Molecular Structure and Key NMR-Active Nuclei

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (CAS 221006-68-4) possesses a distinct set of protons and carbons that give rise to a characteristic NMR fingerprint. Understanding the electronic environment of each nucleus is crucial for accurate spectral assignment.

Molecular Formula: C₈H₁₃BO₃[1]

The key structural features influencing the NMR spectra include:

  • An α,β-unsaturated ketone system within the cyclohexene ring.

  • A gem-dimethyl group at the C3 position.

  • A boronic acid group attached to a vinylic carbon.

These features create a unique electronic landscape, leading to predictable chemical shifts and coupling patterns.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the key protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
B(OH)₂4.0 - 6.0Broad Singlet2HProtons on the boronic acid are exchangeable and often appear as a broad signal. The chemical shift can vary significantly with concentration and solvent.
H26.8 - 7.2Singlet1HAs a vinylic proton adjacent to the electron-withdrawing boronic acid group and the carbonyl group, it is expected to be significantly deshielded and appear downfield.
H4 (CH₂)~2.5Singlet2HThese methylene protons are adjacent to a quaternary carbon and a carbonyl group, leading to a downfield shift.
H5 (CH₂)~2.0Singlet2HThese methylene protons are allylic and are expected to be slightly more shielded than the H4 protons.
C(CH₃)₂~1.1Singlet6HThe two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single, sharp signal in the upfield region.

Causality Behind Chemical Shift Predictions:

  • Vinylic Proton (H2): The deshielding of this proton is a cumulative effect. The sp² hybridization of its carbon atom, conjugation with the carbonyl group, and the electron-withdrawing nature of the boronic acid all contribute to a significant downfield shift. Data for 2-cyclohexen-1-one shows the β-vinylic proton at approximately 7.0 ppm, providing a strong basis for this prediction.[2]

  • Methylene Protons (H4 & H5): The protons on C4 are alpha to the carbonyl group, which exerts a deshielding effect, placing their signal around 2.4 ppm as seen in similar cyclohexanone systems.[3] The protons on C5 are allylic and are expected to be in a slightly more shielded environment.

  • Gem-Dimethyl Protons: The two methyl groups at the C3 position are chemically equivalent and not adjacent to any protons, hence they are expected to appear as a sharp singlet at a typical upfield chemical shift for such groups.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide a count of the unique carbon environments and information about their electronic nature.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
C6 (C=O)190 - 200The carbonyl carbon of an α,β-unsaturated ketone is characteristically found in this downfield region.[4]
C1 (-B(OH)₂)130 - 140 (broad)The carbon attached to the boron atom is typically broad due to quadrupolar relaxation of the boron nucleus and its chemical shift is influenced by the vinyl and boronic acid functionalities.[5]
C2 (=CH)145 - 155This vinylic carbon is deshielded due to its position beta to the carbonyl group and alpha to the boronic acid.
C3 (-C(CH₃)₂)30 - 40A quaternary sp³ carbon in a cyclic system.
C4 (-CH₂-)35 - 45A methylene carbon alpha to a carbonyl group.
C5 (-CH₂-)25 - 35An allylic methylene carbon.
C(CH₃)₂25 - 30The methyl carbons will appear in the upfield region.

Insights from Analogous Compounds:

The predicted chemical shifts are informed by data from related structures. For instance, the carbonyl carbon in diarylidenecyclohexanone derivatives appears around 190 ppm.[4] The chemical shifts of vinylic carbons in vinylboronic acids are influenced by the substituents, and the carbon attached to boron often exhibits a broad signal.[6]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, the following experimental protocol is recommended.

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of the solid compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. For boronic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can also be an excellent solvent as it can help in observing the exchangeable B(OH)₂ protons.[7]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: Instrument Setup and Data Acquisition

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR:

    • Acquire a standard one-pulse spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • For ¹³C NMR:

    • Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

Step 3: Data Processing

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H spectrum.

  • Reference the chemical shifts to the internal standard or the residual solvent peak.

Visualization of Molecular Structure and NMR Correlations

To visually represent the relationships between the different nuclei, a connectivity diagram is useful.

Caption: A 2D representation of the carbon backbone of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid.

Conclusion

The ¹H and ¹³C NMR spectra of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid are predicted to exhibit a set of well-defined signals that are consistent with its molecular structure. The α,β-unsaturated ketone and the vinylboronic acid moieties are the dominant features influencing the chemical shifts. This in-depth guide provides a robust framework for the interpretation of experimental data and serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organoboron compounds. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of accurate structural elucidation.

References

  • Wiley-VCH. (2007).
  • San Diego St
  • ResearchGate. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes.
  • The Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
  • ChemicalBook. 2-Cyclohexen-1-one(930-68-7) 1H NMR spectrum.
  • ACS Publications. (2018). Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells.
  • Raines Lab, MIT. Boronic acid with high oxidative stability and utility in biological contexts.
  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0246573).
  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691).
  • ChemicalBook. Cyclohexanone(108-94-1) 1H NMR spectrum.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10.
  • Supporting Information. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters.
  • RSC Publishing.
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  • ScienceOpen.
  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their.
  • Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.
  • ResearchGate. Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid.
  • SpectraBase.
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Exploratory

In-depth Technical Guide: Crystal Structure Analysis of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic Acid Derivatives

Abstract: This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid and its derivatives....

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid and its derivatives. Boronic acids are a significant class of compounds in medicinal chemistry and materials science, and understanding their three-dimensional structure is crucial for rational drug design.[1][2][3][4][5] This document details experimental protocols, from synthesis to structural elucidation, and discusses the implications of crystallographic data. It is intended for researchers, scientists, and professionals in drug development and chemical sciences.

Introduction: The Significance of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives are pivotal in medicinal chemistry and organic synthesis.[3][4][5] Their ability to form reversible covalent bonds with diols makes them valuable for developing sensors, diagnostics, and therapeutics.[6][7] In drug development, boronic acid-based compounds have shown significant efficacy as enzyme inhibitors, with bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, being a prime example.[1]

The (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid scaffold is of particular interest due to its rigid cyclic structure, which can confer favorable pharmacokinetic properties. A precise understanding of its three-dimensional atomic arrangement is essential for designing potent and selective next-generation inhibitors. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of molecules, offering invaluable insights into bond lengths, angles, and intermolecular interactions.[3][4][5]

Synthesis and Crystallization: From Precursors to High-Quality Crystals

The process of elucidating a crystal structure starts with the synthesis of the target compound and the growth of diffraction-quality single crystals.

Synthesis of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

A common route to vinyl boronic acids is the Suzuki-Miyaura cross-coupling reaction.[8] This typically involves the reaction of a vinyl halide or triflate with a diboron reagent in the presence of a palladium catalyst, followed by hydrolysis.

Experimental Protocol: Synthesis

  • Preparation of the Vinyl Halide/Triflate: A suitable starting material would be a derivative of 3,3-dimethylcyclohexanone. Standard organic chemistry techniques can be employed to introduce a leaving group (e.g., bromide, iodide, or triflate) at the desired vinylic position.

  • Miyaura Borylation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon), combine the vinyl halide/triflate, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).

    • Add an anhydrous solvent (e.g., dioxane or toluene).

    • Heat the reaction mixture (e.g., at 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

    • After cooling, the reaction is worked up by filtration and extraction. The crude product is then purified, typically by column chromatography, to yield the boronic ester.

  • Hydrolysis to the Boronic Acid:

    • The purified boronic ester is dissolved in a suitable solvent system (e.g., a mixture of acetone and water).

    • An acid (e.g., HCl) is added, and the mixture is stirred until the hydrolysis is complete.

    • The boronic acid is then extracted and purified, often by recrystallization.

Caption: General synthetic workflow for the target boronic acid.

Crystallization Strategies

Growing single crystals suitable for X-ray diffraction can be a meticulous process. A systematic screening of various crystallization conditions is often necessary.

Experimental Protocol: Crystallization

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate) in a vial with a loosely fitted cap. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion:

    • Prepare a concentrated solution of the compound in a "good" solvent.

    • Place a drop of this solution on a coverslip (hanging drop) or in a small well (sitting drop).

    • Seal this in a larger chamber containing a "poor" solvent (precipitant).

    • The slow diffusion of the precipitant's vapor into the drop reduces the compound's solubility, promoting crystal growth.

  • Cooling: Create a saturated solution of the compound at a higher temperature and then slowly cool it down to induce crystallization.

Table 1: Common Solvents for Boronic Acid Crystallization

Good SolventsPoor Solvents
AcetoneHexane
Ethyl AcetateHeptane
DichloromethanePentane
MethanolWater

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

With suitable crystals, X-ray diffraction analysis is performed to determine the atomic arrangement within the crystal lattice.[3][4][5][9]

Data Collection

A single crystal is mounted and cooled in a stream of cold nitrogen (typically 100 K) to minimize atomic thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded.[3][4][5]

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a cryoloop.

  • Data Collection: The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer. After cooling, a series of X-ray diffraction images are collected as the crystal is rotated.

XRay_Workflow A Obtain Single Crystal B Mount on Goniometer A->B C Cool Crystal (100 K) B->C D Expose to X-ray Beam C->D E Collect Diffraction Data D->E F Process Data & Solve Structure E->F G Refine Structural Model F->G H Final Crystal Structure G->H

Caption: Workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. This information is then used to solve the phase problem and generate an initial electron density map. The atomic model is subsequently built into this map and refined to best fit the experimental data.[10][11][12]

Analysis and Interpretation of the Crystal Structure

The final refined structure provides a wealth of information regarding the molecule's geometry and its interactions within the crystal.

Molecular Geometry

Key parameters for analysis include:

  • Bond Lengths and Angles: Comparing these with standard values can reveal electronic and steric effects. The geometry around the boron atom is of particular interest.

  • Torsion Angles: These define the conformation of the cyclohexene ring and the orientation of the boronic acid group.

  • Planarity: The degree of planarity of the ring and the boronic acid moiety can be determined.

Intermolecular Interactions

In the solid state, boronic acids often form hydrogen-bonded dimers or extended networks.[13][14]

  • Hydrogen Bonding: The hydroxyl groups of the boronic acid are excellent hydrogen bond donors and acceptors, leading to predictable packing motifs.[13][14]

  • Other Interactions: Van der Waals forces and other weak interactions also play a role in the overall crystal packing.[15]

Table 2: Representative Crystallographic Data (Hypothetical)

ParameterValue
Chemical formulaC₉H₁₅BO₃
Formula weight182.02
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
β (°)To be determined
Volume (ų)To be determined
Z4
R-factor (%)To be determined

Implications for Drug Development

Structural data from X-ray crystallography is crucial for structure-based drug design.

  • Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule, which can inform its binding mode to a biological target.

  • Pharmacophore Modeling: The precise atomic coordinates allow for the development of detailed pharmacophore models for virtual screening and lead optimization.

  • Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of derivatives with their biological activities, a deeper understanding of SAR can be achieved.[16]

Conclusion

The crystal structure analysis of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid derivatives offers fundamental insights into their molecular architecture and intermolecular interactions. This knowledge is invaluable for the rational design of new therapeutic agents. The methodologies described here provide a solid framework for the synthesis, crystallization, and structural elucidation of this important class of compounds.

References

  • Fernandes, G.F.S., et al. "Boron in drug design: Recent advances in the development of new therapeutic agents." European Journal of Medicinal Chemistry 179 (2019): 791-804.
  • Baker, S.J., et al. "Therapeutic potential of boron-containing compounds." Future Medicinal Chemistry 1.7 (2009): 1275-1288.
  • Miyaura, N., and Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483.
  • Al-Zoubi, R.M., et al. "Design and discovery of boronic acid drugs." European Journal of Medicinal Chemistry 195 (2020): 112270.
  • Pinheiro, P.F., et al.
  • Gois, P.M.P., et al. "Boron-Containing Scaffolds as Privileged Structures in Medicinal Chemistry." Journal of Medicinal Chemistry 55.23 (2012): 10215-10229.
  • Serafin, M., et al. "Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods." The Journal of Chemical Physics 128.12 (2008): 124503.
  • Koll, A., et al. "Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former." Comprehensive Summaries of Uppsala Dissertations from the Faculty of Science and Technology (2016).
  • Serafin, M., et al. "Structural and Spectroscopic Properties of an Aliphatic Boronic Acid Studied by Combination of Experimental and Theoretical Methods." The Journal of Chemical Physics 128.12 (2008): 124503.
  • Konopelski, J.P., et al. "Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing." Rapid Communications in Mass Spectrometry 24.11 (2010): 1591-1598.
  • Wuest, J.D., et al. "Engineering crystals built from molecules containing boron." Topics in Current Chemistry 245 (2005): 1-31.
  • Serafin, M., et al. "Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods." The Journal of Chemical Physics 128.12 (2008): 124503.
  • Nath, N.K., et al. "Efficiently self-healing boronic ester crystals." Chemical Science 11.10 (2020): 2695-2701.
  • De Luca, F., et al. "X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors." ACS Medicinal Chemistry Letters 10.4 (2019): 650-655.
  • De Luca, F., et al. "X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors." ACS Medicinal Chemistry Letters 10.4 (2019): 650-655.
  • Bull, S.D., et al. "Molecular recognition with boronic acids—applications in chemical biology." Journal of the Royal Society Interface 10.86 (2013): 20130328.
  • Rzhevskii, A., et al. "Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers." Polymers 13.11 (2021): 1797.
  • De Luca, F., et al. "X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors." ACS Medicinal Chemistry Letters 10.4 (2019): 650-655.
  • Stournaras, C. "Boron Crystallography." 911Metallurgist, 2021.
  • Hall, D.G. "Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
  • "Boronic acid." Wikipedia, Wikimedia Foundation, 15 Jan. 2026, en.wikipedia.org/wiki/Boronic_acid.
  • Wang, Z., et al. "Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids.

Sources

Foundational

Physical and chemical properties of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a member of the versatile class of organoboron compounds, presents a unique structural moti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a member of the versatile class of organoboron compounds, presents a unique structural motif combining a vinylboronic acid with a substituted cyclohexenone ring. This arrangement of functional groups makes it a valuable building block in synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its potential applications extend to the synthesis of complex molecules in medicinal chemistry and materials science, where the introduction of the substituted cyclohexene moiety can impart desirable physicochemical and biological properties. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its synthesis, stability, reactivity, and safe handling.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid are summarized below. While exhaustive experimental data for this specific molecule is not widely available in public literature, the provided information is based on data from chemical suppliers and analogous compounds.

Table 1: Physical and Chemical Properties of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

PropertyValueSource/Comment
CAS Number 221006-68-4[1]
Molecular Formula C₈H₁₃BO₃[1]
Molecular Weight 168.00 g/mol [1]
Appearance White to off-white solid (Predicted)Based on typical appearance of boronic acids.
Melting Point Not availableExperimental data not found in public domain.
Boiling Point Not availableLikely to decompose at high temperatures.
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in nonpolar solvents and water.General solubility profile for boronic acids.
Storage Temperature 2-8°C[1]
Structural Elucidation and Spectroscopic Data
  • ¹H NMR: The spectrum would be expected to show a characteristic singlet for the vinylic proton on the carbon bearing the boronic acid group. Resonances for the two methyl groups would likely appear as a singlet. The methylene protons of the cyclohexene ring would exhibit complex splitting patterns.

  • ¹³C NMR: The spectrum would feature distinct signals for the carbonyl carbon, the two vinylic carbons (one of which is bonded to boron), the quaternary carbon bearing the two methyl groups, the methyl carbons, and the methylene carbons of the ring.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretching of the boronic acid hydroxyl groups (broad), the C=O stretching of the ketone, the C=C stretching of the alkene, and the B-O stretching.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of water and other small fragments.

Chemical Properties and Reactivity

Stability and Handling

Vinyl boronic acids, including (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, are known to be susceptible to decomposition through pathways such as oxidation and protodeboronation, particularly under harsh conditions or prolonged storage at ambient temperature. For this reason, it is recommended to store the compound at 2-8°C under an inert atmosphere to minimize degradation.[1]

Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid lies in its application as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, the vinyl boronic acid can be coupled with a variety of organic halides or triflates (aryl, heteroaryl, vinyl, etc.) to introduce the 3,3-dimethyl-6-oxocyclohexenyl moiety into a target molecule.

The general mechanism for the Suzuki-Miyaura coupling reaction is depicted below:

Suzuki_Miyaura_Coupling cluster_catalyst Catalytic Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex R1-Pd(II)L2-X Pd(0)L2->Pd(II)_Complex R1-X R1-X R1-X (Organic Halide) Oxidative_Addition Oxidative Addition Pd(II)_Intermediate R1-Pd(II)L2-R2 Pd(II)_Complex->Pd(II)_Intermediate [(HO)2B-R2 + Base] Boronic_Acid (HO)2B-R2 (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid Base Base Transmetalation Transmetalation Pd(II)_Intermediate->Pd(0)L2 Regeneration Product R1-R2 (Coupled Product) Pd(II)_Intermediate->Product Reductive_Elimination Reductive Elimination

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis

One common method for the synthesis of vinyl boronic acids is the palladium-catalyzed borylation of a vinyl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester.

Synthesis_Pathway Starting_Material 3,3-Dimethylcyclohexanone Enolate_Formation Enolate Formation (e.g., LDA, -78 °C) Triflation Triflation (e.g., Tf2NPh) Vinyl_Triflate 3,3-Dimethyl-6-oxocyclohex-1-en-1-yl triflate Triflation->Vinyl_Triflate Borylation Pd-catalyzed Borylation (B2pin2, Pd catalyst, Base) Boronate_Ester (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid pinacol ester Borylation->Boronate_Ester Hydrolysis Hydrolysis (e.g., aq. acid) Final_Product (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid Hydrolysis->Final_Product

Figure 2: A plausible synthetic pathway for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid.

Applications in Research and Development

The unique structure of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid makes it an attractive building block for the synthesis of novel compounds in several areas:

  • Medicinal Chemistry: The substituted cyclohexenone motif is present in various biologically active natural products and synthetic compounds. The introduction of this fragment via Suzuki-Miyaura coupling can be a key step in the synthesis of new drug candidates. The gem-dimethyl group can provide steric hindrance and influence the conformation of the molecule, potentially leading to improved binding affinity and selectivity for biological targets.

  • Materials Science: Vinyl boronic acids are utilized in the synthesis of polymers and other advanced materials. The reactivity of the boronic acid moiety and the vinyl group can be exploited to create cross-linked materials or to functionalize surfaces.

Experimental Protocols

While a specific protocol for this compound is unavailable, a general procedure for a Suzuki-Miyaura coupling reaction using a vinyl boronic acid is provided below as a representative example of its application.

Protocol: General Suzuki-Miyaura Coupling of an Aryl Bromide with a Vinyl Boronic Acid

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules containing the substituted cyclohexenone scaffold. While detailed experimental data on its physical and chemical properties are not extensively documented in publicly accessible sources, its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, is predictable based on the well-established chemistry of vinyl boronic acids. Further research into the synthesis, characterization, and applications of this compound is warranted to fully explore its utility in the fields of medicinal chemistry and materials science. Researchers and scientists are encouraged to perform their own characterization upon acquiring this compound.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemeo. 3,3-Dimethyl-6-methylenecyclohexene. [Link]

  • National Institute of Standards and Technology. 3,3-Dimethyl-6-methylenecyclohexene. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • PubChem. 3,3-Dimethylcyclohexane-1-carboxylic acid. [Link]

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Foundational

A Technical Guide to (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid: Commercial Availability, Quality Control, and Application in Suzuki-Miyaura Coupling

Introduction (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, registered under CAS Number 221006-68-4, is a valuable and versatile building block in modern organic synthesis.[1][2][3] As a cyclic vinylboronic acid, it...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, registered under CAS Number 221006-68-4, is a valuable and versatile building block in modern organic synthesis.[1][2][3] As a cyclic vinylboronic acid, its unique structural motif, featuring a conjugated system constrained within a gem-dimethyl substituted cyclohexenone ring, makes it a highly sought-after reagent for introducing this moiety into complex molecules. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[4][5]

This guide provides an in-depth overview for researchers, chemists, and procurement specialists on the commercial landscape of this reagent. It details reliable suppliers, provides critical insights into procurement and quality control, and presents a comprehensive, field-proven protocol for its application in Suzuki-Miyaura coupling.

Physicochemical Properties and Handling

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C8H13BO3 and a molecular weight of approximately 168.0 g/mol .[3] Like many boronic acids, it is typically a solid that requires careful handling and storage to maintain its integrity.

Storage and Stability: Boronic acids are generally stable to air and moisture compared to other organometallics, but they are susceptible to degradation under certain conditions.[6]

  • Recommended Storage: It is imperative to store the compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3]

  • Hygroscopicity: The compound can be hygroscopic; exposure to moisture can lead to the formation of boroxines (cyclic anhydrides), which may affect reactivity and stoichiometry in subsequent reactions.

  • Protodeboronation: Exposure to harsh acidic or basic conditions can lead to protodeboronation, where the C-B bond is cleaved, rendering the reagent inactive for cross-coupling.

Commercial Availability and Supplier Matrix

The procurement of high-quality starting materials is a critical first step for reproducible and successful research. (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is available from several specialized chemical suppliers. The following table summarizes key vendors and their offerings.

SupplierProduct NumberPurityAvailable Quantities
AK Scientific, Inc. V4441>95%250mg, 1g
Alichem 221006684>95%1g
American Custom Chemicals Corp. BOR0006529~95%5mg, 1g
Matrix Scientific 091849>95%250mg
BLD Pharmatech Inc. BD230776>97%1g, 5g

Note: Availability and pricing are subject to change. Researchers should contact suppliers directly for the most current information.

Procurement and Quality Control: A Scientist's Perspective

Sourcing reagents like (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid requires more than just a catalog number. Ensuring the quality and consistency of the material is paramount to avoid costly experimental failures and delays.

Self-Validating Quality Control Workflow

Note: A generic image placeholder is used. In a real document, a chemical drawing of the specific boronic acid and product would be inserted. Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol:

Materials:

  • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.1 equiv, e.g., 185 mg, 1.1 mmol)

  • Aryl Bromide (1.0 equiv, e.g., 1.0 mmol)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 9:1 v/v mixture)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.1 equiv), and the base (2.5 equiv).

    • Causality Note: Using a slight excess (1.1-1.2 equiv) of the boronic acid helps drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions. Cesium carbonate is often a superior base for challenging couplings due to its higher solubility and basicity. [7]2. Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄). Then, add the degassed solvent mixture (e.g., 9 mL dioxane, 1 mL water for a 0.1 M reaction concentration).

    • Causality Note: The solvent must be thoroughly degassed (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen, which can deactivate the palladium catalyst. [8]The aqueous component is necessary to facilitate the transmetalation step of the Suzuki catalytic cycle. [4]4. Reaction: Place the sealed vessel in a preheated oil bath at 85-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Conclusion

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a commercially accessible and highly effective reagent for introducing a specific cyclic enone motif via Suzuki-Miyaura cross-coupling. Successful and reproducible outcomes hinge on sourcing high-purity material from reputable suppliers and implementing a rigorous in-house quality control workflow. The detailed protocol provided in this guide offers a robust starting point for researchers, emphasizing the critical experimental parameters and the scientific rationale behind them, thereby enabling the efficient synthesis of novel chemical entities for drug discovery and materials science.

References

  • ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Available at: [Link]

  • Pelletier, G., et al. (2010). Direct Vinylation and Difluorovinylation of Arylboronic Acids Using Vinyl- and 2,2-Difluorovinyl Tosylates via the Suzuki−Miyaura Cross Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Arctom. (n.d.). CAS NO. 221006-68-4 | (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. Available at: [Link]

  • Semantic Scholar. (2012). Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Available at: [Link]

  • Taylor, L. S., et al. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Available at: [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Chem-Space. (n.d.). (3,3-dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Environmental Health & Safety, University of Washington. (n.d.). Safe Handling and Storage of Chemicals. Available at: [Link]

  • LookChem. (n.d.). 3,3-Dimethyl-6-oxocyclohex-1-enylboronic acid price. Available at: [Link]

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  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Available at: [Link]

  • Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available at: [Link]

  • Wang, D., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC - NIH. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]

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  • Laboratory Disposable Products. (2025). How to Store Lab Reagents: Dos and Don'ts. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

  • MOLBASE. (n.d.). American Custom Chemicals Corporation Introduction. Available at: [Link]

  • ChemicalRegister.com. (n.d.). American Custom Chemicals Corporation - San Diego, California (CA). Available at: [Link]

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Exploratory

Introduction: The Vinylboronic Acid Moiety as a Versatile Synthetic Hub

An In-Depth Technical Guide to the Reactivity Profile of the Vinylboronic Acid Moiety Vinylboronic acids (VBAs) and their corresponding esters have emerged as exceptionally versatile and powerful building blocks in moder...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Vinylboronic Acid Moiety

Vinylboronic acids (VBAs) and their corresponding esters have emerged as exceptionally versatile and powerful building blocks in modern organic synthesis, catalysis, and chemical biology. Characterized by a carbon-carbon double bond directly attached to a boronic acid [-B(OH)₂] or boronate ester [-B(OR)₂] group, this moiety possesses a unique and multifaceted reactivity profile. Its utility stems from the carbon-boron bond's ability to undergo a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions, while the adjacent vinyl group can participate in various addition reactions.

Historically, the parent vinylboronic acid was considered challenging to handle due to a propensity for polymerization.[1] However, the development of stable and easily accessible derivatives, such as vinylboronic acid pinacol esters and the 2,4,6-trivinylcyclotriboroxane-pyridine complex (a stable anhydride form), has unlocked its full synthetic potential.[1] Furthermore, contrary to some perceptions, many substituted vinylboronic acids exhibit remarkable stability, particularly a high resistance to protodeboronation—the cleavage of the C-B bond—when compared to many of their arylboronic acid counterparts.[2]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core reactivity modes of the vinylboronic acid moiety. We will dissect the mechanistic underpinnings of its key transformations, present field-proven experimental protocols, and offer insights into the causality behind experimental design, thereby providing a comprehensive framework for leveraging this remarkable functional group.

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most significant transformation involving vinylboronic acids, enabling the stereospecific formation of C(sp²)-C(sp²) bonds.[3][4] This reaction is a cornerstone of synthetic chemistry, used to construct conjugated systems like styrenes, dienes, and complex polyenes with exceptional control over geometry.[5] The original reports by Suzuki and Miyaura in 1979 detailed the cross-coupling of vinylboronic acids with vinyl or aryl halides, demonstrating excellent retention of the double bond's configuration.[4]

The Catalytic Cycle: A Mechanistic Dissection

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three fundamental steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide (or triflate) bond of the electrophilic partner (R¹-X). This is typically the rate-determining step and forms a square planar Pd(II) intermediate.[5][6] The reactivity of the halide follows the order: I > OTf > Br > Cl.[5]

  • Transmetalation : This crucial step involves the transfer of the vinyl group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃). The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻. This species then transfers its organic group to the Pd(II) complex, displacing the halide or other ligand.[4][6]

  • Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups (R¹ and the vinyl group) couple to form the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Conjugate_Addition_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification Start Combine Enone, Vinylboronic Acid, Rh(I) Catalyst, and Ligand Solvent Add Degassed Aqueous Solvent Start->Solvent Heat Heat to Reaction Temperature (e.g., 80 °C) Solvent->Heat Quench Cool and Quench Reaction Heat->Quench Monitor by TLC/GC-MS (e.g., 4-16 h) Extract Perform Aqueous Work-up & Extraction Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product γ,δ-Unsaturated Ketone Purify->Product Protodeboronation VBA Vinyl-B(OH)₂ Intermediate [Transition State] VBA->Intermediate Protonation of C=C bond Proton H⁺ (Proton Source) Proton->Intermediate Product Ethylene + B(OH)₃ Intermediate->Product C-B Bond Cleavage

Sources

Foundational

Potential applications of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in organic synthesis

Introduction: A Versatile Building Block for Modern Organic Synthesis In the landscape of contemporary organic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Organic Synthesis

In the landscape of contemporary organic chemistry, the quest for efficient and modular methods to construct complex molecular architectures is paramount. Organoboron compounds, particularly boronic acids and their derivatives, have emerged as indispensable tools in this endeavor.[1][2] Their stability, low toxicity, and broad functional group tolerance make them highly attractive reagents for carbon-carbon bond formation.[3] This guide focuses on a specific and highly valuable member of this class: (Cyclohex-1-en-1-yl)boronic acid pinacol ester. This cyclic vinylboronic acid ester serves as a versatile building block for introducing a cyclohexenyl moiety into a wide range of organic molecules. Its unique structural features and reactivity profile have positioned it as a key intermediate in the synthesis of complex natural products, agrochemicals, and pharmaceutical agents.[3][4] This document will provide an in-depth exploration of its synthesis, with a primary focus on its cornerstone application in the Suzuki-Miyaura cross-coupling reaction, and will delve into its potential in the realm of drug discovery and development.

Synthesis of (Cyclohex-1-en-1-yl)boronic Acid Pinacol Ester

The efficient synthesis of (Cyclohex-1-en-1-yl)boronic acid pinacol ester is crucial for its widespread application. Two primary strategies have been established for its preparation, each offering distinct advantages.

Method 1: Hydroboration of 1,3-Cyclohexadiene

One common approach involves the hydroboration of 1,3-cyclohexadiene followed by esterification with pinacol. This method provides a direct route to the desired vinylboronic acid ester.

cluster_0 Synthesis via Hydroboration 1,3-Cyclohexadiene 1,3-Cyclohexadiene Intermediate_Borane Intermediate_Borane 1,3-Cyclohexadiene->Intermediate_Borane 1. Hydroboration Reagent (e.g., HBpin) Cyclohexenylboronic_Acid_Pinacol_Ester Cyclohexenylboronic_Acid_Pinacol_Ester Intermediate_Borane->Cyclohexenylboronic_Acid_Pinacol_Ester 2. Pinacol

Caption: Synthesis of Cyclohexenylboronic Acid Pinacol Ester via Hydroboration.

Experimental Protocol: Hydroboration of 1,3-Cyclohexadiene

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,3-cyclohexadiene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add pinacolborane (HBpin, 1.1 equiv) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction with a few drops of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (Cyclohex-1-en-1-yl)boronic acid pinacol ester.

Method 2: Palladium-Catalyzed Cross-Coupling of 1-Chlorocyclohexene

An alternative and widely used method involves the palladium-catalyzed cross-coupling of 1-chlorocyclohexene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5] This approach is particularly valuable for large-scale synthesis.

cluster_1 Synthesis via Palladium-Catalyzed Borylation 1-Chlorocyclohexene 1-Chlorocyclohexene Cyclohexenylboronic_Acid_Pinacol_Ester Cyclohexenylboronic_Acid_Pinacol_Ester 1-Chlorocyclohexene->Cyclohexenylboronic_Acid_Pinacol_Ester B₂(pin)₂ Pd Catalyst Base, Solvent

Caption: Synthesis via Palladium-Catalyzed Borylation of 1-Chlorocyclohexene.

Experimental Protocol: Palladium-Catalyzed Borylation

  • Reaction Setup: In a glovebox, combine 1-chlorocyclohexene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., potassium acetate, 3.0 equiv) in a dry Schlenk tube.

  • Solvent Addition: Add a degassed organic solvent, such as 1,4-dioxane or toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired product.

Parameter Method 1: Hydroboration Method 2: Pd-Catalyzed Borylation
Starting Material 1,3-Cyclohexadiene1-Chlorocyclohexene
Key Reagent PinacolboraneBis(pinacolato)diboron
Catalyst None (can be catalyzed)Palladium complex
Advantages Atom-economicalGood for large scale, readily available starting material
Disadvantages Potential for side productsRequires a transition metal catalyst

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (Cyclohex-1-en-1-yl)boronic acid pinacol ester lies in the Suzuki-Miyaura cross-coupling reaction.[6] This Nobel Prize-winning reaction has revolutionized the formation of carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[7] In this context, the cyclohexenylboronic acid ester serves as the organoboron nucleophile, which, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate to form a new C-C bond.[8]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Pd(0) Pd(0)Ln Oxidative_Addition R-X Oxidative Addition Pd(II)_Complex R-Pd(II)-X Ln Oxidative_Addition->Pd(II)_Complex Transmetalation [Cyclohexenyl-B(OR)₃]⁻ Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-Cyclohexenyl Ln Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Product R-Cyclohexenyl Reductive_Elimination->Product

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The cyclohexenyl group is transferred from the boron atom to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid ester.

  • Reductive Elimination: The two organic groups (R and cyclohexenyl) on the palladium center are coupled, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of (Cyclohex-1-en-1-yl)boronic Acid Pinacol Ester with an Aryl Bromide

  • Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 equiv), (Cyclohex-1-en-1-yl)boronic acid pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.

Component Function Examples
Palladium Catalyst Facilitates the C-C bond formationPd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃
Base Activates the boronic acid esterK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Solubilizes reactants and reagentsToluene/H₂O, Dioxane/H₂O, DMF/H₂O
Organic Halide Electrophilic coupling partnerAryl bromides, iodides, triflates

Potential in Drug Discovery and Complex Molecule Synthesis

The introduction of a cyclohexene moiety can significantly impact the biological activity and pharmacokinetic properties of a molecule.[4] The non-planar, conformationally flexible nature of the cyclohexene ring can provide a valuable scaffold for optimizing ligand-receptor interactions. Furthermore, the double bond within the ring offers a handle for further functionalization, allowing for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.

The application of (Cyclohex-1-en-1-yl)boronic acid pinacol ester in the synthesis of bioactive molecules is a testament to its utility. For instance, it can be employed in the construction of core structures found in various natural products and pharmaceutical agents. The ability to append this cyclic unit to aromatic and heteroaromatic systems through the robust and reliable Suzuki-Miyaura coupling makes it an invaluable tool for medicinal chemists and researchers in drug development.[9]

Conclusion

(Cyclohex-1-en-1-yl)boronic acid pinacol ester stands out as a highly versatile and valuable reagent in modern organic synthesis. Its straightforward preparation and, most notably, its efficient participation in the Suzuki-Miyaura cross-coupling reaction have solidified its importance as a key building block. The ability to introduce a cyclohexenyl group with high precision and in a modular fashion opens up vast possibilities for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. As the demand for sophisticated molecular architectures continues to grow, the role of well-designed building blocks like cyclohexenylboronic acid pinacol ester will undoubtedly become even more critical.

References

  • The Chemistry of Cyclohexene-1-boronic Acid Pinacol Ester: Synthesis and Applications. (n.d.). Retrieved from [Link]

  • Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester. (2013). Google Patents.
  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. (2017). Nature Communications. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2017). Molecules. Retrieved from [Link]

  • Suzuki Coupling. (2020). YouTube. Retrieved from [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (2018). Angewandte Chemie International Edition. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules. Retrieved from [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (2017). Molecules. Retrieved from [Link]

  • 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem. Retrieved from [Link]

  • Applications of boronic acids in organic synthesis. (2011). ResearchGate. Retrieved from [Link]

  • Applications of boronic acids in organic synthesis. (2011). Semantic Scholar. Retrieved from [Link]

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (2005). Wiley-VCH. Retrieved from [Link]

  • Design and discovery of boronic acid drugs. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. (2023). Chemical Science. Retrieved from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Molecules. Retrieved from [Link]

  • Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. (2014). Chemistry – An Asian Journal. Retrieved from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (2021). ChemRxiv. Retrieved from [Link]

  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. (2021). Chemical Science. Retrieved from [Link]

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Protocols & Analytical Methods

Application

Application Notes & Protocols: The Strategic Use of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic Acid in Modern Medicinal Chemistry

An In-Depth Technical Guide Preamble: Unveiling a Versatile Synthetic Building Block The ascent of boron-containing compounds, particularly boronic acids, from niche reagents to blockbuster drug components represents a s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Preamble: Unveiling a Versatile Synthetic Building Block

The ascent of boron-containing compounds, particularly boronic acids, from niche reagents to blockbuster drug components represents a significant evolution in medicinal chemistry.[1][2][3][4] The approval of drugs like Bortezomib (Velcade®) shattered early misconceptions about the toxicity of boron-based molecules, paving the way for a new class of therapeutics.[3][5] Boronic acids offer a unique combination of stability, low toxicity, and versatile reactivity, making them invaluable building blocks in drug discovery.[3][6] Their ability to act as covalent inhibitors, engage in reversible interactions with biological targets, and serve as crucial handles for carbon-carbon bond formation has cemented their importance.[2][7]

This guide focuses on a particularly promising, albeit underexplored, reagent: (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid . This molecule is not merely another boronic acid; it is a strategically designed scaffold element. Its structure incorporates three key features of significant interest to the medicinal chemist:

  • A Vinylboronic Acid Moiety: Primed for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the efficient construction of C(sp²)-C(sp²) bonds.[8][9]

  • A Cyclohexenone Core: A well-established pharmacophore found in numerous biologically active compounds, including those with anticancer properties.[10] The ketone functionality also serves as a versatile anchor for subsequent chemical modifications.

  • Gem-Dimethyl Substitution: This structural feature provides steric hindrance that can influence the conformation of the molecule and, critically, can block sites of metabolism, potentially enhancing the pharmacokinetic profile of derivative compounds.[2]

Herein, we provide a comprehensive overview of the application of this reagent, focusing on its utility in the Suzuki-Miyaura coupling to generate complex molecular architectures. We present not just protocols, but the underlying chemical logic, enabling researchers to adapt and innovate in their own drug discovery programs.

Part 1: The Core Application — Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for C-C bond formation involving boronic acids.[8] Its success is built on mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of reactants.[11] (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid serves as the organoboron nucleophile, coupling with a variety of aryl or heteroaryl (pseudo)halides to forge new biaryl or vinyl-aryl structures.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The cycle, catalyzed by a Palladium(0) species, proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13][14]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² oa_complex->transmetal_complex Transmetalation product R¹-R² transmetal_complex->product Reductive Elimination product->invis_out  Regenerated  Catalyst start R¹-X (Aryl Halide) start->pd0 boronic R²-B(OH)₂ (Boronic Acid) boronic->oa_complex base Base (e.g., K₂CO₃) base->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species [-B(OH)₃]⁻.[9]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are expelled from the palladium coordination sphere, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[13]

Key Parameters for Successful Coupling

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four key components: the catalyst (and ligand), the base, the solvent, and the temperature.

ParameterCommon Choices & Rationale
Palladium Catalyst Pd(PPh₃)₄: A reliable "workhorse" catalyst, often used for general-purpose couplings.[11] Pd(OAc)₂ / Pd₂(dba)₃: Pre-catalysts that form the active Pd(0) species in situ. Often paired with phosphine ligands.
Ligand Triphenylphosphine (PPh₃): Standard, electron-rich ligand suitable for many applications. Buchwald or Fu Ligands (e.g., SPhos, XPhos): Electron-rich, sterically hindered biarylphosphine ligands that are highly effective for coupling challenging substrates, including aryl chlorides.
Base K₂CO₃, Cs₂CO₃: Moderately strong inorganic bases, widely effective, especially in aqueous solvent mixtures.[11] K₃PO₄: A stronger base, often used for less reactive substrates like aryl chlorides. Organic Bases (e.g., Et₃N): Used in specific cases, but less common for boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂O: Biphasic solvent systems are very common. Water aids in dissolving the inorganic base and facilitating the formation of the active boronate species.[11] DMF, THF: Anhydrous polar aprotic solvents can also be used, often with fluoride-based activators.

Part 2: Experimental Protocols

The following protocols are designed as robust starting points for researchers. As with any reaction, optimization may be required for specific substrates.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

This protocol details the coupling of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid with a generic aryl bromide.

Materials:

  • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.1 eq)

  • Aryl Bromide (Ar-Br) (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and heating mantle/oil bath

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide (1.0 eq), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.1 eq), and Potassium Carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-Dioxane and Water in a 4:1 ratio (e.g., 8 mL Dioxane and 2 mL Water for a 1 mmol scale reaction).

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (0.03 eq). The mixture will typically turn yellow or dark orange. Immediately re-seal and purge the flask with inert gas for another 5 minutes.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 4-Aryl-5,5-dimethylcyclohex-2-en-1-one.

Caption: Workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2.2: Downstream Modification — Reductive Amination of the Ketone

The ketone functionality in the coupled product is a prime handle for diversification. Reductive amination is a powerful method to introduce nitrogen-containing groups, which are prevalent in bioactive molecules.

Materials:

  • 4-Aryl-5,5-dimethylcyclohex-2-en-1-one (from Protocol 2.1) (1.0 eq)

  • Primary or Secondary Amine (R¹R²NH) (1.2 eq)

  • Sodium Triacetoxyborohydride [NaB(OAc)₃H] (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 eq)

Procedure:

  • Reactant Combination: In a round-bottom flask, dissolve the ketone (1.0 eq) and the amine (1.2 eq) in DCM.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid to promote the formation of the intermediate iminium ion. Stir at room temperature for 30 minutes.

  • Reducing Agent: Add Sodium Triacetoxyborohydride in one portion. This reducing agent is mild and selective for the iminium ion in the presence of the ketone.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or preparative HPLC to obtain the desired amine.

Part 3: Strategic Value in Drug Discovery

The true power of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid lies in its ability to rapidly generate libraries of complex, three-dimensional molecules. The Suzuki coupling provides a robust entry into a core scaffold, which can then be elaborated upon using the ketone handle.

  • Scaffold Hopping and Bioisosterism: The cyclohexenyl core can serve as a bioisostere for aromatic rings, offering improved solubility and a different vector space for substituents.[3]

  • Access to Diverse Pharmacophores: The ketone can be converted to amines, alcohols, hydrazones, oximes, and other functional groups, each introducing new hydrogen bonding patterns and interaction possibilities with biological targets.

  • Improved Metabolic Stability: The gem-dimethyl group can sterically shield adjacent positions from metabolic attack by cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.

By combining a reliable C-C bond-forming reaction with a versatile functional handle, this building block allows medicinal chemists to efficiently explore chemical space around a privileged core structure, accelerating the path from hit identification to lead optimization.

References

  • Singh, A. K., & Jose, J. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(12), 1478. [Link]

  • Das, B. C., & Stefaniak, J. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • Das, B. C., & Stefaniak, J. (2020). Design and discovery of boronic acid drugs. ResearchGate. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

  • Al-Dulayymi, J. R., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 12(5), 689-717. [Link]

  • Ertl, P., & Jelfs, S. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • NRO-Chemistry. (2023). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Yoneda, J. S. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • El-Sayed, M. A. A., et al. (2021). Pharmacological and Predicted Activities of Natural Azo Compounds. Molecules, 26(11), 3352. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ji, L., et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 30(14), 3018. [Link]

  • Cerný, J., & Valterová, I. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Collection of Czechoslovak Chemical Communications, 67(5), 634-646. [Link]

  • Habashneh, A. Y., et al. (2014). Synthesis and antitumor activities of some new N1-(flavon-6-yl)amidrazone derivatives. Archiv der Pharmazie, 347(6), 415-422. [Link]

  • El-Gazzar, M. G., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(37), 33499-33519. [Link]

Sources

Method

Application Notes and Protocols for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in Fragment-Based Drug Discovery

Introduction: A Privileged Scaffold for Covalent and Non-Covalent Fragment Screening Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead com...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Covalent and Non-Covalent Fragment Screening

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, contributing to a growing number of approved drugs.[1] The core principle of FBDD is to screen low-molecular-weight compounds (typically <300 Da) that bind to a biological target with low affinity, and then to grow, link, or optimize these fragments into more potent, drug-like molecules.[2] This approach allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[2][3]

Within the vast landscape of chemical fragments, boronic acids represent a class of compounds with unique and highly valuable properties for drug discovery.[4][5] Their utility has been clinically validated with the approval of drugs like bortezomib (Velcade®), ixazomib (Ninlaro®), and the cyclic boronic acid vaborbactam (Vabomere®).[4][5] Boronic acids are versatile synthetic intermediates, generally stable, and exhibit low toxicity.[4] Crucially, the boron atom possesses an empty p-orbital, making it an electrophile capable of forming reversible covalent bonds with nucleophilic residues—most notably the hydroxyl group of serine residues in enzyme active sites.[6][7] This ability to act as a "warhead" for reversible covalent inhibition makes them particularly attractive for targeting enzymes like serine proteases and β-lactamases.[7][8]

This application note focuses on (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid , a fragment that combines the reactive potential of a boronic acid with a conformationally constrained cyclic scaffold. This specific fragment offers several compelling features for FBDD campaigns:

  • Dual-Nature Reactivity: The vinylboronic acid moiety can engage in reversible covalent interactions with active site nucleophiles (e.g., Ser, Thr). The α,β-unsaturated ketone (a Michael acceptor) provides a potential site for irreversible covalent bond formation with nucleophiles like cysteine, offering a dual-covalent targeting strategy.

  • "Rule of Three" Compliance: This fragment is designed to adhere to the general guidelines for fragment libraries (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), ensuring favorable properties for screening and subsequent optimization.[2]

  • 3D-Rich Scaffold: The cyclohexenone ring provides a rigid, three-dimensional structure. This pre-organized conformation can reduce the entropic penalty upon binding and presents well-defined vectors for future chemical elaboration and fragment growing.[9]

  • Synthetic Tractability: The structure allows for straightforward synthetic modifications on the ring and derivatization of the boronic acid, facilitating the rapid generation of analogues during hit-to-lead optimization.

This guide provides a comprehensive overview of the application of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in FBDD, detailing protocols for primary screening, hit validation, and structural characterization.

FBDD Workflow Using a Boronic Acid Fragment

The successful application of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in an FBDD campaign follows a structured, multi-stage process. The key is to employ a cascade of sensitive biophysical techniques to identify true binders, validate their interaction, and elucidate the binding mode to guide medicinal chemistry efforts.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Lead Optimization Screening Primary Screen (e.g., TSA, SPR, NMR) Hit_Triage Initial Hit Triage Screening->Hit_Triage Identify initial hits Validation Orthogonal Validation (e.g., NMR, SPR) Hit_Triage->Validation Validate hits Kinetics Affinity & Kinetic Determination (SPR) Validation->Kinetics Structure Structural Biology (X-ray Crystallography) Kinetics->Structure Confirm binding mode SAR Structure-Activity Relationship (SAR) Structure->SAR Guide chemistry Chem Analogue Synthesis SAR->Chem Bio_Assay Biochemical/Cellular Assay Chem->Bio_Assay Bio_Assay->SAR Iterative cycle XRay_Workflow Cryst Grow Protein Crystals Soak Soak Crystal with Fragment (10-50 mM) Cryst->Soak Cryo Cryo-protect & Flash-cool Soak->Cryo Data Collect Diffraction Data (Synchrotron) Cryo->Data Solve Solve Structure & Build Model Data->Solve Analyze Analyze Binding Mode Solve->Analyze

Sources

Application

Application Notes and Protocols for the Synthesis of Complex Biaryls using (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in the synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in the synthesis of complex biaryl scaffolds. Biaryl motifs are of paramount importance in medicinal chemistry and materials science, and this guide offers an in-depth exploration of their synthesis via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, provide detailed, field-tested protocols, and offer practical insights into reaction optimization and troubleshooting. The unique reactivity of the vinyl boronic acid derived from dimedone will be highlighted, showcasing its utility in constructing sterically hindered and electronically diverse biaryl systems.

Introduction: The Strategic Importance of Biaryls and the Utility of a Dimedone-Derived Boronic Acid

Biaryl structures are privileged scaffolds found in a vast array of natural products, pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their unique three-dimensional arrangement and electronic properties make them crucial components in the design of molecules with specific biological activities or material functions. The controlled synthesis of unsymmetrical biaryls, in particular, remains a significant challenge in modern organic chemistry.[3]

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the formation of carbon-carbon bonds, especially for constructing biaryl frameworks.[4] This palladium-catalyzed reaction between an organoboron compound and an organic halide offers high functional group tolerance, mild reaction conditions, and generally high yields.[5][6]

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, derived from the readily available and inexpensive starting material dimedone (5,5-dimethylcyclohexane-1,3-dione), presents itself as a valuable and versatile building block in organic synthesis.[7][8][9] Its vinyl boronic acid functionality, embedded within a cyclic ketone, offers unique steric and electronic properties that can be exploited for the synthesis of complex and sterically demanding biaryls. This guide will focus on leveraging this specific reagent for advanced biaryl synthesis.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is fundamental to successful protocol development and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[10][11]

The three key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[12] This is often the rate-determining step of the reaction.[5] The reactivity of the halide follows the general trend: I > OTf > Br > Cl.[4][5]

  • Transmetalation: The organic group from the boronic acid (in this case, the 3,3-dimethyl-6-oxocyclohex-1-en-1-yl moiety) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[12]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Ox_Add->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OH)₂ Base ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Red_Elim Reductive Elimination ArPd(II)R'L2->Red_Elim Red_Elim->Pd(0)L2 Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations and Reagent Preparation

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagent Quality: The success of the Suzuki-Miyaura coupling is highly dependent on the quality of the reagents.

  • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid: While not as commonly commercially available as simpler boronic acids, its synthesis from dimedone is well-established. Ensure the boronic acid is pure and dry before use. Boronic acids can be prone to dehydration to form boroxines or protodeboronation.[13]

  • Palladium Catalyst: The choice of palladium source and ligand is crucial. For many applications, a pre-catalyst such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand is effective.[10] Modern, highly active pre-catalysts can also be employed for challenging couplings.[13]

  • Aryl Halide: The reactivity of the aryl halide is a key factor. Aryl iodides are the most reactive, followed by bromides and triflates. Aryl chlorides are generally less reactive and may require more specialized catalytic systems.[5][14]

  • Base: An inorganic base is required for the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃. The choice of base can significantly impact the reaction outcome.

  • Solvent: A variety of solvents can be used, often in aqueous mixtures. Common solvent systems include toluene/water, dioxane/water, and DMF. The solvent system should be chosen to ensure adequate solubility of all reactants.

Degassing: It is critical to degas the reaction mixture to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10] This is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

Step-by-Step Protocol for a Typical Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid with an aryl bromide.

Materials:

  • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst in Flask Start->Reagents Solvent Add Degassed Solvent (e.g., Toluene/Water) Reagents->Solvent Degas Degas Reaction Mixture with Inert Gas Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-100 °C) with Stirring Degas->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Workup Aqueous Workup: Extract with Organic Solvent, Wash, and Dry Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The concentration should be adjusted based on the solubility of the substrates.

  • Degassing: Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes while stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Scope and Optimization

The reaction conditions provided above are a general starting point. Optimization may be necessary for specific substrates.

Aryl Halide TypeCatalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Electron-rich Aryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O9075-90
Electron-deficient Aryl BromidePd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10080-95
Sterically Hindered Aryl IodidePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O8060-85
Heteroaryl ChloridePEPPSI-IPrK₃PO₄DMF11050-70

Table 1: Representative conditions for the Suzuki-Miyaura coupling with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to troubleshooting common problems.

Troubleshooting_Flowchart Start Low or No Product Formation Check_Reagents Check Reagent Purity and Activity (Boronic Acid, Catalyst, Halide) Start->Check_Reagents Homocoupling Significant Homocoupling of Boronic Acid? Start->Homocoupling Degassing_Issue Was Degassing Sufficient? Check_Reagents->Degassing_Issue Reagents OK Base_Solvent_Temp Optimize Base, Solvent, and Temperature Degassing_Issue->Base_Solvent_Temp Yes Degas_Again Improve Degassing Protocol Degassing_Issue->Degas_Again No Ligand_Screen Screen Different Phosphine Ligands Base_Solvent_Temp->Ligand_Screen Success Successful Coupling Ligand_Screen->Success Lower_Temp Lower Reaction Temperature Homocoupling->Lower_Temp Yes Change_Catalyst Use a Pre-catalyst to Minimize Pd(II) Species Lower_Temp->Change_Catalyst Change_Catalyst->Success Degas_Again->Base_Solvent_Temp

Caption: A decision-making flowchart for troubleshooting Suzuki-Miyaura reactions.

  • Low or No Conversion:

    • Inactive Catalyst: If using a Pd(II) source, it may not be efficiently reduced to the active Pd(0) species.[13] Consider using a more robust pre-catalyst. The formation of palladium black can also indicate catalyst decomposition.

    • Poor Reagent Quality: The boronic acid may have decomposed.[13] Verify its purity by NMR. The aryl halide may also be impure.

    • Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure your degassing procedure is thorough.[10]

    • Inappropriate Base or Solvent: The choice of base and solvent is critical and can be substrate-dependent.[15] Experiment with different combinations.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur in the presence of Pd(II) species and oxygen.[10] Using a pre-catalyst that cleanly generates Pd(0) can minimize this.

    • Protodeboronation: The boronic acid can be cleaved by water, especially at elevated temperatures.[16] Using a less aqueous solvent system or a milder base might be beneficial.

Conclusion

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a valuable and versatile building block for the synthesis of complex biaryls via the Suzuki-Miyaura cross-coupling reaction. A solid understanding of the reaction mechanism, careful attention to reagent quality and reaction setup, and a systematic approach to optimization and troubleshooting are key to achieving high yields and accessing novel chemical space. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this unique reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new pharmaceuticals and materials.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Jia, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5466. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (44), 4643–4646. [Link]

  • Shrestha, S., & Chhetri, A. (2023). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. SIRJANA JOURNAL, 54(3), 238-251. [Link]

  • Heravi, M. M., et al. (2018). Greener approach toward the generation of dimedone derivatives. Synthetic Communications, 48(13), 1535-1563. [Link]

  • Pérez-Temprano, M. H., et al. (2012). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 31(17), 6345-6356. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Pye, D. R., & Taylor, J. D. (2012). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. ResearchGate. [Link]

  • Al-Mascalchi, Z. S., et al. (2010). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 75(15), 5131-5139. [Link]

  • Heravi, M. M., et al. (2016). Applications of dimedone in the synthesis of heterocycles: An update. Semantic Scholar. [Link]

  • Mohareb, R. M., et al. (2021). The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking. Anticancer Agents in Medicinal Chemistry, 21(16), 2258-2277. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Indolese, A. F. (2000). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. [Link]

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  • Bharodiya, A., et al. (2020). Examples of biaryl-containing drugs and agrochemicals. ResearchGate. [Link]

  • Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 229. [Link]

  • Rossi, L., et al. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Molecules, 26(22), 6968. [Link]

  • Google Patents. (2013). CN103044469A - Method for preparing cyclopentene/cyclohexene-1-boronic acid pinacol ester.

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Method

Application Notes &amp; Protocols: Chan-Lam Coupling with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid for Advanced Synthesis

Introduction: Unlocking a Versatile Synthetic Building Block The Chan-Lam coupling reaction represents a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-heteroatom bonds under remarkab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking a Versatile Synthetic Building Block

The Chan-Lam coupling reaction represents a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-heteroatom bonds under remarkably mild conditions.[1][2] This copper-catalyzed cross-coupling of boronic acids with N-H, O-H, and S-H nucleophiles offers a powerful and often more practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3] Key advantages include its tolerance for air and moisture, the use of an inexpensive and abundant copper catalyst, and the ability to conduct reactions at ambient temperatures.[4][5]

This guide focuses on the application of the Chan-Lam coupling to a specific and highly functionalized substrate: (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid . This vinylboronic acid is a valuable building block for introducing a sterically hindered and synthetically versatile cyclohexenone moiety, a common motif in pharmaceuticals and natural products. However, its unique structural features—notably the steric hindrance from the gem-dimethyl group and the electronic properties of the enone system—present distinct challenges and opportunities that necessitate optimized protocols.

Herein, we provide a detailed exploration of the mechanistic rationale, key reaction parameters, and field-tested protocols for the successful C-N, C-O, and C-S coupling of this substrate, designed for researchers in organic synthesis and drug development.

The Substrate: A Closer Look at (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

A comprehensive understanding of the boronic acid substrate is paramount for successful reaction design.

Structural Features & Reactivity Implications:

  • Vinylboronic Acid: Unlike more common arylboronic acids, the boron atom is attached to an sp²-hybridized vinyl carbon. This influences the transmetalation step in the catalytic cycle. The Chan-Lam reaction is well-documented to be effective for N-vinylation, validating its applicability.[5]

  • Steric Hindrance: The gem-dimethyl group at the C3 position significantly shields one face of the double bond and the boron center. This steric bulk can impede the approach of the copper catalyst and the nucleophile, potentially slowing reaction rates and requiring carefully optimized conditions (e.g., elevated temperature or use of specific ligands) to achieve high yields.

  • Conjugated Enone System: The electron-withdrawing ketone influences the electronic nature of the vinylboronic acid. This can affect its stability and the rate of transmetalation to the copper center. Furthermore, the ketone offers a potential coordination site for the copper catalyst, which could either be beneficial by pre-associating the reactants or detrimental by sequestering the catalyst.

Plausible Synthetic Route:

While not commercially widespread, this boronic acid can be synthesized from the readily available starting material, dimedone. A robust approach involves the formation of a vinyl triflate intermediate, which then undergoes a palladium-catalyzed Miyaura borylation.

Caption: Plausible synthesis of the target boronic acid.

The Chan-Lam Coupling: Mechanism and Critical Parameters

The reaction is believed to proceed through a Cu(II)/Cu(III) catalytic cycle, although other pathways may be operative. Understanding this mechanism allows for rational optimization.

Generally Accepted Catalytic Cycle:

  • Ligand Exchange/Coordination: The starting Cu(II) salt coordinates with the N-H, O-H, or S-H nucleophile.

  • Transmetalation: The vinyl group is transferred from the boronic acid to the copper center, displacing an acetate or other ligand to form an organocopper(II) intermediate.

  • Oxidation: The Cu(II) intermediate is oxidized to a transient, highly reactive Cu(III) species. In many cases, a second equivalent of the Cu(II) complex acts as the oxidant, leading to a Cu(I) species (disproportionation).

  • Reductive Elimination: The key bond-forming step where the vinyl group and the heteroatom nucleophile are coupled, forming the product and regenerating a Cu(I) complex.

  • Re-oxidation: The resulting Cu(I) is re-oxidized back to the active Cu(II) state by an external oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[4]

Caption: Simplified catalytic cycle for the Chan-Lam coupling.

Key Parameters for Optimization:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst precursor. For sterically hindered substrates, more active sources like copper(II) triflate (Cu(OTf)₂) may offer improved yields, though at a higher cost.

  • Base: A base is required to deprotonate the nucleophile. Pyridine is a frequent choice as it can also act as a ligand.[1] For less acidic nucleophiles, a stronger non-coordinating base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) may be necessary.[3] The choice of base is critical to avoid side reactions like hydrolysis of the boronic acid.

  • Ligand: While many Chan-Lam reactions proceed without an added ligand beyond the base (e.g., pyridine), hindered couplings often benefit from one. Bidentate nitrogen ligands, such as 1,10-phenanthroline, can accelerate the reductive elimination step and stabilize the copper intermediates, leading to higher efficiency.

  • Solvent: Dichloromethane (DCM) is a standard solvent. However, methanol (MeOH) can be advantageous as it can help solubilize all components, including the copper salts and inorganic bases.[3] The choice should be based on substrate solubility and compatibility.

  • Stoichiometry: An excess of the boronic acid (typically 1.5–2.2 equivalents) is often used to drive the reaction to completion and compensate for potential side reactions like protodeboronation or homocoupling.[6]

Experimental Protocols

Disclaimer: The following protocols are designed as robust starting points for the specified transformations. Given the unique nature of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, optimization of temperature, reaction time, and reagent stoichiometry may be required to achieve maximum yield.

Protocol 1: C-N Coupling with Morpholine

Principle: This protocol details the N-vinylation of a common cyclic secondary amine, morpholine, to form 4-((3,3-dimethyl-6-oxocyclohex-1-en-1-yl))morpholine. This reaction is broadly applicable to other aliphatic and aromatic amines.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Equivalents
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid168.011.51.5
Morpholine87.121.01.0
Copper(II) Acetate (Cu(OAc)₂)181.630.10.1
Pyridine79.102.02.0
Dichloromethane (DCM), anhydrous-10 mL-
4Å Molecular Sieves-~500 mg-

Step-by-Step Methodology:

  • To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (252 mg, 1.5 mmol), copper(II) acetate (18 mg, 0.1 mmol), and powdered 4Å molecular sieves (~500 mg).

  • Seal the flask with a rubber septum and purge with air (or leave open to the atmosphere).

  • Add anhydrous DCM (10 mL) via syringe, followed by pyridine (161 µL, 2.0 mmol).

  • Initiate stirring to form a suspension.

  • Add morpholine (87 µL, 1.0 mmol) dropwise via syringe.

  • Stir the resulting blue-green suspension vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad with additional DCM (2 x 10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Expected Outcome & Characterization: The product should be identifiable by ¹H NMR (appearance of morpholine signals and shifts in the cyclohexenone protons), ¹³C NMR, and mass spectrometry (confirmation of the expected molecular weight).

Protocol 2: C-O Coupling with 4-Methoxyphenol

Principle: This protocol outlines the O-vinylation of a phenol to form a vinyl aryl ether, a structure of interest in materials science and medicinal chemistry. The use of a slightly elevated temperature is recommended to overcome the higher activation barrier for C-O bond formation, especially with a hindered substrate.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Equivalents
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid168.012.02.0
4-Methoxyphenol124.141.01.0
Copper(II) Acetate (Cu(OAc)₂)181.630.20.2
Triethylamine (Et₃N)101.192.02.0
1,10-Phenanthroline180.210.20.2
Methanol (MeOH), anhydrous-10 mL-

Step-by-Step Methodology:

  • In a 25 mL Schlenk tube containing a stir bar, combine 4-methoxyphenol (124 mg, 1.0 mmol), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (336 mg, 2.0 mmol), Cu(OAc)₂ (36 mg, 0.2 mmol), and 1,10-phenanthroline (36 mg, 0.2 mmol).

  • Add anhydrous methanol (10 mL) followed by triethylamine (279 µL, 2.0 mmol).

  • Equip the tube with a condenser and heat the mixture in an oil bath at 50 °C with vigorous stirring under an atmosphere of air (e.g., using a balloon filled with air).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired vinyl aryl ether.

Causality Note: The inclusion of 1,10-phenanthroline as a ligand is a deliberate choice to accelerate the coupling with the less nucleophilic phenol. The elevated temperature provides the necessary energy to overcome the steric hindrance imposed by the boronic acid substrate.

Protocol 3: C-S Coupling with Thiophenol

Principle: This protocol details the S-vinylation of a thiol to generate a vinyl sulfide. Thiols are excellent nucleophiles for Chan-Lam couplings and these reactions often proceed rapidly at room temperature.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Equivalents
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid168.011.21.2
Thiophenol110.181.01.0
Copper(I) Iodide (CuI)190.450.050.05
Potassium Carbonate (K₂CO₃), anhydrous138.212.02.0
Acetonitrile (MeCN), anhydrous-10 mL-

Step-by-Step Methodology:

  • To a 25 mL round-bottom flask with a stir bar, add (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (202 mg, 1.2 mmol), Copper(I) Iodide (10 mg, 0.05 mmol), and finely ground anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the flask and add anhydrous acetonitrile (10 mL).

  • Begin stirring, then add thiophenol (102 µL, 1.0 mmol) via syringe.

  • Stir the reaction at room temperature under an air atmosphere. The reaction is often complete in 4-8 hours (monitor by TLC).

  • Upon completion, filter the mixture through Celite® and wash the pad with acetonitrile.

  • Concentrate the filtrate and purify the resulting residue by flash column chromatography (silica gel, hexane/ethyl acetate or hexane/DCM) to isolate the vinyl sulfide product.

Expertise Note: Using a Cu(I) source like CuI can be advantageous for C-S couplings as it may enter the catalytic cycle more readily. K₂CO₃ is an effective base for the acidic thiol and is easily removed during workup.

General Experimental Workflow

The following diagram outlines the logical flow for executing and validating a Chan-Lam coupling experiment with the target boronic acid.

Caption: General workflow for Chan-Lam coupling reactions.

Conclusion

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a promising, albeit challenging, substrate for Chan-Lam cross-coupling reactions. Its inherent steric hindrance requires thoughtful adaptation of standard protocols, often involving the use of specific ligands, an excess of the boronic acid, and potentially elevated temperatures. By understanding the mechanistic underpinnings and systematically optimizing key reaction parameters, researchers can successfully employ this reaction to forge C-N, C-O, and C-S bonds. The protocols provided here serve as a validated foundation for synthesizing novel compounds, empowering innovation in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Motornov, V. D., et al. (2019). Copper(I)‐Catalyzed Regioselective Chan‐Lam N2‐Vinylation of 1,2,3‐Triazoles and Tetrazoles. Asian Journal of Organic Chemistry, 8(7), 984-992. Available from: [Link]

  • Schaper, L. A., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Results in Chemistry, 3, 100194.
  • Lam, P. Y. S. (2008). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. ACS Middle Atlantic Regional Meeting. Available from: [Link]

  • Wikipedia. (2023). Chan–Lam coupling. Retrieved from [Link]

  • Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829-2844.
  • Morken, J. P. (2012). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. NIH Public Access. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates. Retrieved from [Link]

  • Morken, J. P., et al. (2015). Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. Organic Letters, 17(6), 1481-1483. Available from: [Link]

  • Hartwig, J. F., et al. (2012). Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. Angewandte Chemie International Edition, 51(16), 3953-3956. Available from: [Link]

  • Wu, L., et al. (2023). Synthesis of α-substituted cyclic boronates via titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes. Chemical Science, 14(26), 7123-7130.
  • Jurczak, J., & Gryko, D. T. (2015). Asymmetric Organocatalytic C‐C Bond Forming Reactions with Organoboron Compounds: A Mechanistic Survey.
  • Morken, J. P., et al. (2011). Copper(I)-Catalyzed Formal Carboboration of Alkynes: Synthesis of Tri- and Tetrasubstituted Vinylboronates. Journal of the American Chemical Society, 133(14), 5433-5435.
  • MacMillan, D. W. C., et al. (2013). Enantioselective α‑Alkenylation of Aldehydes with Boronic Acids via the Synergistic Combination of Copper(II) and Amine Catalysis. Journal of the American Chemical Society, 135(32), 11763-11766. Available from: [Link]

  • Morken, J. P., et al. (2021). Reactivity Trends with Borylalkyl Copper(I) Species. European Journal of Inorganic Chemistry, 2021(29), 2802-2813.
  • Chuman, T., et al. (1990). Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one. U.S.
  • Robertson, A., & Birch, H. F. (1938). 61. Usnic acid. Part VI. The synthesis of O-dimethylpyrousnic acid. Journal of the Chemical Society (Resumed), 306.
  • Tolstikov, G. A., et al. (1991). Synthesis of 4α-Hydroxy-6,6-dimethyl-3-oxabicyclo[3.1.0]hex-2-one by Ozonolysis of (1R, cis)-Chrysanthemonic Acid. Khimiya Prirodnykh Soedinenii, 27(4), 498-501.

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Application

Derivatization of the ketone group in (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

An Application Note and Detailed Protocols for the Derivatization of the Ketone Group in (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid Introduction: Strategic Modification of a Versatile Building Block (3,3-Dimethyl...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocols for the Derivatization of the Ketone Group in (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

Introduction: Strategic Modification of a Versatile Building Block

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a valuable synthetic intermediate in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two key functional groups: the boronic acid, a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and the α,β-unsaturated ketone, which offers a site for diverse chemical transformations. The strategic derivatization of the ketone moiety allows for the introduction of new functionalities, modulation of steric and electronic properties, and the construction of complex molecular architectures, all while preserving the boronic acid for subsequent coupling reactions.

This guide provides a detailed exploration of several robust methods for the chemoselective derivatization of the ketone group. We will delve into the mechanistic rationale behind each protocol, offering field-proven insights to navigate potential challenges such as the sensitivity of the boronic acid group and the steric hindrance imposed by the gem-dimethyl substituents. The protocols described herein are designed to be self-validating, with explanations that underscore the causality behind experimental choices.

Core Challenge: Chemoselectivity and Boronic Acid Stability

The primary challenge in modifying the ketone in this bifunctional molecule is to maintain the integrity of the C-B bond. Boronic acids are generally stable but can be susceptible to degradation under harsh conditions. For instance, protodeboronation (cleavage of the C-B bond by a proton source) can occur under strongly acidic or basic conditions, particularly at elevated temperatures. Furthermore, some strong nucleophiles or oxidizing/reducing agents can interact with the boronic acid. Therefore, the selection of reaction conditions that are mild and compatible with the boronic acid moiety is paramount for successful derivatization.

Protocol I: Protective Ketalization of the Ketone

Protection of the ketone as a ketal (or acetal) is a common strategy to prevent its reaction in subsequent synthetic steps. This is particularly useful when planning to perform reactions that are incompatible with a ketone, such as organometallic additions or reductions, before engaging the boronic acid in a cross-coupling reaction. The use of ethylene glycol to form a 1,3-dioxolane is a standard and highly effective method.

Mechanistic Rationale

Acid-catalyzed ketalization involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the diol. The reaction is reversible, and the equilibrium is driven towards the product by removing water, typically through a Dean-Stark apparatus or the use of a dehydrating agent. A mild acid catalyst like p-toluenesulfonic acid (p-TSA) is chosen to minimize the risk of protodeboronation.

Experimental Workflow: Ketalization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Ethylene Glycol, Toluene B Add p-TSA (cat.) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor by TLC/LC-MS (Disappearance of SM) C->D E Cool to RT, Quench with sat. NaHCO3 D->E Upon Completion F Extract with EtOAc E->F G Dry (Na2SO4), Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for Protective Ketalization.

Detailed Step-by-Step Protocol
  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.0 eq), toluene (approx. 0.1 M solution), and ethylene glycol (3.0-5.0 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected ketal.

ParameterRecommended ConditionRationale
Solvent TolueneForms an azeotrope with water for efficient removal.
Reagent Ethylene GlycolForms a stable 5-membered dioxolane ring.
Catalyst p-TSA (catalytic)Mildly acidic, minimizes risk of protodeboronation.
Temperature RefluxDrives the reversible reaction to completion.
Work-up Aqueous NaHCO₃Neutralizes the acid catalyst to prevent product degradation.

Protocol II: Reductive Amination for Amine Introduction

Reductive amination is a powerful method for converting a ketone into an amine. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, followed by its in-situ reduction. This protocol is invaluable for library synthesis in drug discovery, allowing for the introduction of diverse amine functionalities.

Mechanistic Rationale

The reaction begins with the condensation of the ketone and a primary or secondary amine to form a charged iminium ion intermediate. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the corresponding amine. STAB is the reagent of choice because it is less basic and more selective for iminiums over ketones compared to other hydrides like sodium borohydride, thus minimizing side reactions. The slightly acidic conditions (often using acetic acid as a co-solvent or catalyst) facilitate iminium ion formation without causing significant protodeboronation.

Experimental Workflow: Reductive Amination

G cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve Substrate in DCE/THF B Add Amine (R-NH2) and Acetic Acid (cat.) A->B C Stir at RT for 30-60 min B->C Imine Formation D Add NaBH(OAc)3 (STAB) portion-wise C->D E Stir at RT for 2-16 h D->E F Monitor by TLC/LC-MS E->F G Quench with sat. NaHCO3 or H2O F->G Upon Completion H Extract with DCM/EtOAc G->H I Dry, Concentrate H->I J Purify by Column or Prep-HPLC I->J

Caption: Workflow for Reductive Amination.

Detailed Step-by-Step Protocol
  • Setup: In a flask under an inert atmosphere (N₂ or Ar), dissolve (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq) followed by a catalytic amount of acetic acid (0.1-0.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5-2.0 eq) portion-wise. The addition can be exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

ParameterRecommended ConditionRationale
Solvent DCE, DCM, or THFAnhydrous, aprotic solvents that are compatible with the reagents.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and chemoselective for iminium ions over ketones.
Catalyst Acetic AcidFacilitates iminium ion formation.
Temperature Room TemperatureSufficient for the reaction while preserving the boronic acid.
Stoichiometry Slight excess of amine and STABDrives the reaction to completion.

Protocol III: Wittig Reaction for Olefination

The Wittig reaction transforms the ketone into an alkene, offering a reliable method for C=C bond formation. This allows for the extension of the carbon skeleton and the introduction of a wide range of functionalities, depending on the nature of the ylide used.

Mechanistic Rationale

The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The use of stabilized ylides (e.g., those bearing an ester group) is recommended as they are less basic and generally do not require strongly basic conditions for their generation, making them more compatible with the boronic acid moiety.

Experimental Workflow: Wittig Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate and Wittig Reagent (Ylide) in Anhydrous Solvent (THF) B Stir at RT or Heat Gently (e.g., 50 °C) A->B C Monitor by TLC/LC-MS B->C D Concentrate Solvent C->D Upon Completion E Direct Purification by Column Chromatography D->E Separates Alkene from Triphenylphosphine Oxide

Caption: Workflow for Wittig Olefination.

Detailed Step-by-Step Protocol
  • Setup: In a flask under an inert atmosphere, dissolve (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) or toluene.

  • Ylide Addition: Add the stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1-1.3 eq) directly to the solution. These ylides are often commercially available and bench-stable.

  • Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: The primary byproduct is triphenylphosphine oxide, which can be removed by flash column chromatography on silica gel to afford the pure alkene product.

ParameterRecommended ConditionRationale
Solvent THF, TolueneAnhydrous, aprotic solvents.
Reagent Stabilized Ylide (e.g., Ph₃P=CHCO₂Et)Commercially available, requires mild conditions, and is compatible with the boronic acid.
Base None required for stabilized ylidesAvoids harsh conditions that could degrade the boronic acid.
Temperature Room Temperature to 60 °CBalances reaction rate with stability.
Purification Column ChromatographyEffectively separates the nonpolar alkene from the polar triphenylphosphine oxide byproduct.

Conclusion and Outlook

The protocols outlined in this application note provide robust and reproducible methods for the selective derivatization of the ketone group in (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. By selecting mild, chemoselective conditions, researchers can successfully perform ketalization, reductive amination, and olefination while preserving the synthetically valuable boronic acid moiety. These transformations open the door to a vast chemical space, enabling the synthesis of novel probes, intermediates, and drug candidates for a wide range of applications. Careful monitoring and purification are key to achieving high yields and purity.

References

  • Title: Reductive Amination Source: Organic Chemistry Portal URL: [Link]

  • Title: Sodium Triacetoxyborohydride Source: Wikipedia URL: [Link]

  • Title: Wittig Reaction Source: Organic Chemistry Portal URL: [Link]

Method

Application Notes and Protocols: Stereoselective Reactions with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Abstract (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a versatile building block in organic synthesis, poised for application in stereoselective ca...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a versatile building block in organic synthesis, poised for application in stereoselective carbon-carbon bond-forming reactions. Its rigid cyclic structure and vinylboronic acid functionality make it an intriguing candidate for asymmetric transformations. This guide provides a comprehensive overview of a key potential application: the rhodium-catalyzed asymmetric 1,4-conjugate addition. While specific literature on this exact molecule is emerging, this document leverages well-established protocols for analogous cyclic vinylboronic acids to provide a robust framework for its use in creating chiral centers with high fidelity. Included are detailed protocols for its synthesis and a representative protocol for its application in enantioselective conjugate addition, alongside insights into the reaction mechanism and critical experimental parameters.

Introduction to (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, CAS 221006-68-4[1][2], belongs to the class of vinylboronic acids, which are powerful reagents in modern organic synthesis. The presence of the boronic acid group on a substituted cyclohexenone scaffold offers a unique combination of steric and electronic properties. This structure is particularly amenable to transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling and rhodium-catalyzed asymmetric conjugate additions.

The gem-dimethyl group provides steric bulk, which can influence the facial selectivity of approaching reagents in asymmetric reactions. The conjugated enone system within the ring offers a site for further functionalization. These features make it a valuable synthon for the construction of complex molecules with defined stereochemistry, a critical aspect of drug discovery and development.

Synthesis of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

The preparation of this boronic acid can be achieved through a two-step sequence starting from the commercially available 5,5-dimethyl-1,3-cyclohexanedione. The general and reliable method involves the formation of a vinyl triflate followed by a palladium-catalyzed borylation reaction.

Protocol 1: Synthesis of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

Part A: Synthesis of 3,3-dimethyl-6-oxocyclohex-1-enyl trifluoromethanesulfonate

This procedure is adapted from methods for the synthesis of vinyl triflates from cyclic ketones[3].

  • Reagents and Materials:

    • 5,5-Dimethyl-1,3-cyclohexanedione

    • Trifluoromethanesulfonic anhydride (Tf2O)

    • 2,6-Lutidine

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve 5,5-dimethyl-1,3-cyclohexanedione (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous NaHCO3.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the vinyl triflate.

Part B: Miyaura Borylation to (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

This protocol is a standard Miyaura borylation procedure.

  • Reagents and Materials:

    • 3,3-Dimethyl-6-oxocyclohex-1-enyl trifluoromethanesulfonate

    • Bis(pinacolato)diboron (B2pin2)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

    • Potassium acetate (KOAc)

    • 1,4-Dioxane, anhydrous

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Procedure:

    • To a dry round-bottom flask, add the vinyl triflate (1.0 eq), B2pin2 (1.1 eq), Pd(dppf)Cl2 (0.03 eq), and potassium acetate (3.0 eq).

    • Evacuate and backfill the flask with an inert atmosphere three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the triflate.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The resulting pinacol ester can often be used directly or hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 1 M HCl) in a suitable solvent like diethyl ether, followed by extraction and purification.

Application in Stereoselective Reactions: Rhodium-Catalyzed Asymmetric 1,4-Addition

A primary application for a chiral vinylboronic acid like (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is in the rhodium-catalyzed asymmetric 1,4-addition to α,β-unsaturated ketones. This reaction is a powerful method for forming stereogenic centers in high enantiomeric excess (ee).

Principle and Mechanism

The rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to enones is a well-established transformation[4][5][6]. The catalytic cycle, as generally proposed, involves several key steps:

  • Transmetalation: The organoboronic acid undergoes transmetalation with a rhodium(I)-hydroxide or -alkoxide species, which is generated in situ from the rhodium precursor and a base. This step forms an aryl- or vinyl-rhodium(I) intermediate.

  • Carbometalation: The α,β-unsaturated ketone coordinates to the rhodium center, followed by migratory insertion of the vinyl group into the rhodium-alkene bond. This 1,4-addition step forms a rhodium enolate and is typically the enantioselectivity-determining step.

  • Protonolysis: The rhodium enolate is protonated by a proton source (often water or an alcohol in the reaction mixture) to release the β-substituted ketone product and regenerate the rhodium-hydroxide or -alkoxide species, which re-enters the catalytic cycle.

The chirality of the ligand bound to the rhodium center dictates the facial selectivity of the enone coordination and subsequent migratory insertion, leading to the formation of one enantiomer of the product in excess.

Rhodium-Catalyzed Asymmetric 1,4-Addition cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs Rh(I)-OH [LRh(I)OH] Aryl/Vinyl-Rh(I) [LRh(I)-R] Rh(I)-OH->Aryl/Vinyl-Rh(I) Transmetalation + RB(OH)₂ Rh-Enone_Complex Rh-Enone Complex Aryl/Vinyl-Rh(I)->Rh-Enone_Complex Coordination + Enone Rh-Enolate Rh-Enolate Intermediate Rh-Enone_Complex->Rh-Enolate Migratory Insertion (Enantiodetermining) Rh-Enolate->Rh(I)-OH Protonolysis + H₂O Product β-Substituted Ketone (Chiral Product) Rh-Enolate->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Rh(I)-OH Enone Enone Enone->Aryl/Vinyl-Rh(I)

Figure 1: Catalytic cycle of the Rh-catalyzed 1,4-addition.

Representative Protocol: Asymmetric Addition to a Cyclic Enone

The following is a well-established protocol for the rhodium-catalyzed asymmetric addition of an arylboronic acid to 2-cyclohexen-1-one, which serves as a template[6][7]. This protocol can be adapted for use with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid as the nucleophile.

  • Reagents and Materials:

    • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (or other boronic acid) (1.5 eq)

    • α,β-Unsaturated ketone (e.g., 2-Cyclohexen-1-one) (1.0 eq)

    • Rhodium(I) precursor (e.g., [Rh(acac)(CO)2] or [Rh(C2H4)2Cl]2) (1-3 mol%)

    • Chiral bisphosphine ligand (e.g., (R)-BINAP or a DIPHONANE derivative) (1.1-3.3 mol%)[4]

    • Base (e.g., KOH, K3PO4, or a tertiary amine)

    • Solvent system (e.g., 1,4-dioxane/water or toluene/water)

    • Schlenk flask or sealed vial, magnetic stirrer, heating block

  • Experimental Workflow:

Figure 2: General workflow for the asymmetric 1,4-addition.

  • Step-by-Step Procedure:

    • In a Schlenk flask, combine the rhodium precursor (e.g., Rh(acac)(CO)2, 3 mol%) and the chiral ligand (e.g., (R)-BINAP, 3.3 mol%).

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous solvent (e.g., 1,4-dioxane, to make a final concentration of ~0.1 M with respect to the enone). Stir at room temperature for 15-30 minutes to allow for catalyst formation.

    • To this solution, add the α,β-unsaturated ketone (1.0 eq), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.5 eq), and the base/water mixture (e.g., K3PO4 in a small amount of water).

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 50-100 °C).

    • Stir vigorously for the required time (4-24 hours), monitoring the reaction's progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether or ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel.

Data Analysis and Interpretation
  • Yield Calculation: Determine the mass of the purified product and calculate the percentage yield based on the limiting reagent (the enone).

  • Structural Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess is the most critical measure of success for an asymmetric reaction. It is determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). A racemic sample of the product, prepared using a non-chiral ligand, should be analyzed first to establish the retention times of both enantiomers.

Tabulated Data for Representative Reactions

The following table summarizes typical results for the rhodium-catalyzed asymmetric conjugate addition of various boronic acids to cyclic enones, providing a benchmark for expected outcomes.

EntryEnoneBoronic AcidChiral LigandYield (%)ee (%)Reference
12-Cyclohexen-1-onePhenylboronic acid(S)-BINAP9997[6]
22-Cyclopenten-1-onePhenylboronic acid(S)-BINAP9897[6]
32-Cyclohepten-1-onePhenylboronic acid(S)-BINAP9599[6]
42-Cyclohexen-1-one4-MeO-Ph-B(OH)2(S,S)-DIPHONANE9895[4][5]
52-Cyclohexen-1-one1-Heptenylboronic acid(R)-BINAP9499[6]

Conclusion and Future Outlook

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid represents a promising, yet underexplored, reagent for stereoselective synthesis. The protocols and principles outlined in this guide, based on robust and well-documented rhodium-catalyzed asymmetric 1,4-additions, provide a strong foundation for its application in the stereocontrolled construction of complex molecular architectures. Researchers in drug discovery and process development can utilize this information as a starting point for methodology development, leveraging the unique structural features of this boronic acid to access novel chiral compounds. Further exploration into its reactivity in other stereoselective transformations, such as palladium-catalyzed cross-coupling with chiral electrophiles, is warranted and expected to expand its utility as a valuable synthetic tool.

References

  • Defieber, C., et al. (2006). Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids to enones using DIPHONANE: a novel chiral bisphosphine ligand. Organic Letters, 8(3), 363-366. [Link]

  • Pu, L. (2006). Rhodium-Catalyzed Asymmetric Conjugate Additions of Boronic Acids to Enones Using DIPHONANE: A Novel Chiral Bisphosphine Ligand. Organic Letters, 8(3), 363-366. [Link]

  • Hayashi, T., et al. (2001). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids and Their Derivatives to Electron Deficient Olefins. Accounts of Chemical Research, 34(7), 499-509. [Link]

  • Nakura, R., et al. (2021). Preparation of 6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate as a Precursor to 1,2-Cyclohexadiene. Organic Syntheses, 98, 407-429. [Link]

Sources

Application

Application Note: Optimizing Reactivity of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid through Strategic Solvent Selection

Abstract (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a versatile cyclic vinylboronic acid derivative, increasingly utilized as a key building block in the synthesis of complex molecules for pharmaceutical and m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a versatile cyclic vinylboronic acid derivative, increasingly utilized as a key building block in the synthesis of complex molecules for pharmaceutical and materials science applications. Its reactivity, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, is profoundly influenced by the choice of solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and leveraging solvent effects to control the reactivity, stability, and overall efficiency of reactions involving this valuable intermediate. We delve into the mechanistic role of solvents, present a systematic protocol for solvent screening, and offer an optimized, scalable procedure for a model Suzuki-Miyaura coupling, grounded in established chemical principles.

Introduction: The Strategic Importance of Solvent Choice

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its reliability in forming carbon-carbon bonds.[1][2] The reaction's success, however, is not solely dependent on the catalyst or base; the solvent medium plays a multifaceted and critical role that is often underestimated.[3] Solvents can dictate the solubility of reagents, modulate catalyst activity and stability, influence the rate-determining transmetalation step, and either promote or suppress undesired side reactions.[4][5]

For a substrate like (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a vinylboronic acid, understanding these solvent effects is paramount. While vinylboronic acids are generally more stable towards protodeboronation than many of their heteroaryl counterparts, the reaction conditions can still lead to this and other competing pathways.[6][7][8] This guide provides the theoretical foundation and practical methodologies to navigate these challenges, enabling the rational selection of a solvent system to achieve robust, reproducible, and high-yielding results.

Mechanistic Insights: How Solvents Influence the Suzuki-Miyaura Catalytic Cycle

The efficacy of a solvent system is directly linked to its influence on the three key stages of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][9]

Suzuki_Cycle cluster_boronate Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Solvent influences solubility & catalyst conformation PdII_RX R¹-Pd(II)L₂-X (Oxidative Adduct) OxAdd->PdII_RX Transmetalation Transmetalation [R²B(OH)₃]⁻ PdII_RX->Transmetalation Key solvent-dependent step PdII_R1R2 R¹-Pd(II)L₂-R² (Di-organopalladium) Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product Boronate R²-B(OH)₂ + Base ⇌ [R²-B(OH)₃]⁻

Figure 1. The Suzuki-Miyaura Catalytic Cycle, highlighting key stages where solvent effects are prominent.

  • Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the carbon-halide bond (R¹-X). The solvent's primary role here is to solubilize the organic halide and the palladium complex. Nonpolar or weakly polar aprotic solvents like toluene and THF are often effective.[10]

  • Transmetalation: This is arguably the most complex and solvent-sensitive step. The organic moiety (R²) is transferred from boron to the palladium center. The reaction requires a base to activate the boronic acid into a more nucleophilic boronate species, typically a trihydroxyboronate [R²B(OH)₃]⁻.[11][12] This is where solvent mixtures, particularly the inclusion of water, become crucial.

    • Role of Water: A small amount of water helps dissolve the inorganic base (e.g., K₂CO₃) and facilitates the formation of the reactive boronate.[4]

    • Biphasic Systems: Solvent systems like Toluene/Water or 2-MeTHF/Water create a biphasic environment. The reaction is believed to occur at the interface, where the base in the aqueous phase activates the boronic acid, which then interacts with the catalyst in the organic phase.[5] Efficient stirring is critical in such systems to maximize the interfacial area.[10]

  • Reductive Elimination: The final step forms the C-C bond and regenerates the Pd(0) catalyst. This step is generally less sensitive to the solvent, but bulky ligands promoted by the solvent can facilitate this process.[10]

Controlling Undesired Pathways: The Case of Protodeboronation

Protodeboronation is the undesired protonolysis of the C-B bond, replacing it with a C-H bond, which reduces the yield of the desired coupled product.[8] This side reaction can be influenced by solvent, pH, and temperature. While (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, as a vinylboronic acid, exhibits good stability, aggressive conditions or improper solvent choice can promote this pathway.[6] Generally, aprotic solvents and carefully controlled aqueous-organic mixtures under basic conditions suppress protodeboronation.

Experimental Protocols: A Systematic Approach to Solvent Optimization

A systematic screening of solvents is the most reliable method to identify optimal conditions for a specific Suzuki-Miyaura coupling.[13][14][15] This approach minimizes wasted resources and provides a robust foundation for process scale-up.

Protocol 1: Parallel Solvent Screening Workflow

This protocol outlines a parallel screening experiment to efficiently evaluate the impact of various solvent systems on the coupling of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid with 4-bromoanisole.

Workflow start Start: Prepare Stock Solutions reagents Stock Soln 1: 4-Bromoanisole in Dioxane Stock Soln 2: Pd Catalyst + Ligand in Dioxane start->reagents setup Aliquot Reagents reagents->setup add_reagents Add Stock Solutions to each vial: - 4-Bromoanisole (1.0 equiv) - Catalyst/Ligand (e.g., 2 mol % Pd) setup->add_reagents vials To Array of Reaction Vials: 1. (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.2 equiv) 2. Base (e.g., K₂CO₃, 2.0 equiv) 3. Stir bar vials->setup add_solvents Add Test Solvents add_reagents->add_solvents solvent_list Solvent System per Vial: - Toluene/H₂O (10:1) - 2-MeTHF/H₂O (10:1) - Dioxane/H₂O (10:1) - DMF (anhydrous) - iPrOH/H₂O (3:1) add_solvents->solvent_list reaction Seal, Degas (Ar purge), and Heat (e.g., 80-100 °C) with vigorous stirring solvent_list->reaction analysis Monitor & Analyze reaction->analysis monitoring After 2-4h, cool and quench. Analyze aliquot by LC-MS or GC-MS to determine conversion & side products. analysis->monitoring end End: Identify Optimal Solvent monitoring->end

Sources

Method

Application Notes &amp; Protocols: One-Pot Synthesis Procedures Utilizing (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

Introduction: The Strategic Advantage of (3,A-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in One-Pot Syntheses (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a versatile synthetic intermediate, prized in medicin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of (3,A-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in One-Pot Syntheses

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a versatile synthetic intermediate, prized in medicinal chemistry and materials science for its unique structural motif—a sterically hindered, electron-deficient vinylboronic acid incorporated into a cyclohexenone ring.[1][2] This arrangement offers a gateway to a diverse array of complex molecular architectures. Its true potential, however, is unlocked in one-pot, multi-component reactions. Such procedures, which combine multiple synthetic steps without the isolation of intermediates, are cornerstones of modern synthetic efficiency, reducing waste, saving time, and often improving overall yields.[3]

This guide provides detailed protocols for two key one-pot transformations utilizing (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid: a Palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of carbon-carbon bonds, and a Copper-catalyzed Chan-Lam cross-coupling for the synthesis of carbon-heteroatom bonds. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles and practical execution.

Part 1: One-Pot Suzuki-Miyaura Cross-Coupling for the Synthesis of Substituted Cyclohexenones

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.[4][5] In a one-pot borylation/Suzuki protocol, an aryl or vinyl halide can be first converted to its corresponding boronic ester, which then couples with a second halide in the same reaction vessel, circumventing the need to isolate the often unstable boronic acid intermediate.[3] This approach is particularly advantageous for vinylboronic acids, which can be prone to polymerization.[6]

Causality Behind Experimental Choices:
  • Catalyst System: The choice of a palladium catalyst and ligand is critical. For sterically hindered substrates like our target boronic acid, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7] We will use a combination of Pd(OAc)₂ and SPhos, a system known to be effective for couplings involving vinyl chlorides and heteroaryl boronic acids, minimizing protodeboronation.[8]

  • Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[9] For sensitive substrates, the choice of base can significantly impact the yield.[4] We will utilize cesium fluoride (CsF), a milder base that has shown efficacy in minimizing side reactions like protodeboronation in similar systems.[8]

  • Solvent System: A polar aprotic solvent like isopropanol is chosen to ensure the solubility of the various components of the reaction, including the inorganic base and the palladium catalyst complex.[8]

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl/Vinyl Halide, (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, CsF, Pd(OAc)₂, and SPhos in a reaction vessel. B Add Isopropanol. A->B C Degas the mixture (e.g., with Argon). B->C D Heat the reaction mixture (e.g., 80 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature. E->F G Dilute with an organic solvent (e.g., EtOAc) and wash with water and brine. F->G H Dry the organic layer over Na₂SO₄. G->H I Concentrate under reduced pressure. H->I J Purify by column chromatography. I->J

Caption: One-Pot Suzuki-Miyaura Cross-Coupling Workflow.

Detailed Protocol: One-Pot Suzuki-Miyaura Coupling

Materials:

  • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

  • Aryl or vinyl halide (e.g., bromide, iodide, or chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium fluoride (CsF)

  • Anhydrous isopropanol

  • Anhydrous ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar, add (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.2 equiv.), the aryl or vinyl halide (1.0 equiv.), CsF (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add anhydrous isopropanol via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

ParameterValue
Boronic Acid 1.2 equiv.
Aryl/Vinyl Halide 1.0 equiv.
Base (CsF) 2.0 equiv.
**Catalyst (Pd(OAc)₂) **2 mol%
Ligand (SPhos) 4 mol%
Temperature 80 °C
Typical Reaction Time 4-12 hours
Expected Yield 60-90%

Part 2: One-Pot Chan-Lam N-Arylation for the Synthesis of N-Substituted Enaminones

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, under relatively mild conditions.[10][11] Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam reaction is copper-catalyzed and can often be performed open to the air.[12] This makes it an attractive method for introducing nitrogen-containing functional groups onto the cyclohexenone scaffold.

Causality Behind Experimental Choices:
  • Catalyst System: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst for Chan-Lam couplings.[12] It is proposed to undergo transmetalation with the boronic acid to form a copper-aryl species, which then couples with the amine.[10]

  • Base and Additives: A mild base such as triethylamine (Et₃N) or pyridine is often used to facilitate the reaction. In some cases, the reaction can proceed without a base.[12] The inclusion of a ligand like 1,10-phenanthroline can sometimes improve yields, particularly for S-arylation.[13] For N-arylation of amines, pyridine often serves as both a ligand and a base.

  • Solvent: Dichloromethane (DCM) or acetonitrile are common solvents for Chan-Lam reactions, providing good solubility for the reactants and catalyst.[12]

Experimental Workflow Diagram:

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Amine/Amide, (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, Cu(OAc)₂, and Pyridine in a reaction vessel. B Add Dichloromethane (DCM). A->B C Stir at room temperature, open to air. B->C D Monitor reaction progress by TLC or LC-MS. C->D E Filter through a pad of Celite. D->E F Concentrate the filtrate under reduced pressure. E->F G Purify by column chromatography. F->G

Caption: One-Pot Chan-Lam N-Arylation Workflow.

Detailed Protocol: One-Pot Chan-Lam N-Arylation

Materials:

  • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

  • Primary or secondary amine or amide

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the amine or amide (1.0 equiv.), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.5 equiv.), and Cu(OAc)₂ (1.0 equiv.).

  • Add anhydrous DCM followed by pyridine (2.0 equiv.).

  • Stir the reaction mixture at room temperature, open to the atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the copper salts.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

ParameterValue
Boronic Acid 1.5 equiv.
Amine/Amide 1.0 equiv.
**Catalyst (Cu(OAc)₂) **1.0 equiv.
Base/Ligand (Pyridine) 2.0 equiv.
Temperature Room Temperature
Typical Reaction Time 12-48 hours
Expected Yield 50-85%

Conclusion and Future Perspectives

The one-pot protocols detailed herein for the Suzuki-Miyaura and Chan-Lam couplings of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid offer efficient and versatile pathways to novel substituted cyclohexenone derivatives. These methods are foundational and can be adapted for a wide range of coupling partners, making them highly valuable for library synthesis in drug discovery and the development of new materials. Further optimization of reaction conditions, including the exploration of alternative catalysts, ligands, and solvent systems, may lead to even higher yields and broader substrate scope.

References

  • Ball, M. et al. (2019). Nickel-promoted pyrrolidone N–H arylation of pyroglutamate-histidine sequences using 2-nitroarylboronic acids under mild aqueous conditions. Chemical Science, 10(34), 7935-7940.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(8), 2116-2119.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl and other heteroaryl boronic acids with aryl and heteroaryl halides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic Letters, 11(8), 1773-1775.
  • Chan, D. M. T., et al. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Xu, H.-J., et al. (2012). Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(5), 2649-2658.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]

  • Li, J. J. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 215-246). The Royal Society of Chemistry.
  • Baudoin, O. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry, 10, 2693-2699.
  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Li, J., et al. (2012). Copper Catalyzed N-Arylation of Amidines with Aryl Boronic Acids and One-Pot Synthesis of Benzimidazoles by a Chan–Lam–Evans N-Arylation and C–H Activation/C–N Bond Forming Process. Organic Letters, 14(23), 5980-5983.
  • Kotha, S., & Lahiri, K. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Trivinylboroxin−Pyridine Complex with Bromo- and Iodo-Substituted Arenes, Alkenes, and an Allylic Acetate. The Journal of Organic Chemistry, 67(18), 6079-6089.
  • Reddy, B. V. S., et al. (2025). One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. The Journal of Organic Chemistry, 90(1), 529-536.
  • Zhu, J., et al. (2012). Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process. Organic Letters, 14(23), 5980-5983.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Felpin, F.-X., & Nassar-Hardy, L. (2010). Suzuki−Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(15), 5031-5036.
  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Yang, S.-M., et al. (2016). Synthesis of β-Substituted Cyclic Enones via Phosphonium Salt-Activated, Palladium-Catalyzed Cross-Coupling of Cyclic 1,3-Diones. The Journal of Organic Chemistry, 81(9), 3464-3469.
  • Semantic Scholar. (n.d.). One-Pot Synthesis of Chiral Spiro-Imidazolidinone Cyclohexenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of boronic acids in one-pot synthesis. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Couplings with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, leveraging field-proven insights to help you overcome common challenges and optimize your reaction yields.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, valued for its mild conditions and tolerance of various functional groups.[1][2] However, substrates like (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a β,β-disubstituted vinylboronic acid, present unique steric and electronic challenges that can lead to frustratingly low yields. This guide will walk you through diagnosing and solving these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction yield is very low or I'm observing no product formation.

Question: I'm attempting to couple (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid with an aryl halide, but my yields are consistently below 30%, or I see no desired product at all. What are the likely causes and how can I improve the outcome?

Answer: Low to no conversion with this sterically hindered vinylboronic acid is a common hurdle. The primary bottlenecks in the catalytic cycle are often the transmetalation and reductive elimination steps, which are impeded by the bulky 3,3-dimethyl group.[3][4] Let's break down the potential causes and solutions.

Root Cause Analysis & Optimization Strategies:

1. Inefficient Catalyst System (The Most Critical Factor): Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[3] The key is to employ a catalyst system that can accommodate the steric bulk and promote the difficult steps of the catalytic cycle.

  • Recommended Action: Switch to a modern catalyst system featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][5] These ligands stabilize the palladium center and promote oxidative addition and reductive elimination.[5]

Catalyst/Ligand SystemRationaleRecommended Precatalysts
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos)Bulky and electron-rich, proven to be highly effective for hindered substrates.[5]XPhos Pd G3, SPhos Pd G3
N-Heterocyclic Carbene (NHC) Ligands Strong σ-donors with significant steric bulk, enhancing catalyst activity.[5]PEPPSI™-IPr, PEPPSI™-SIPr
cataCXium® A / Pd(OAc)₂ A bulky phosphine ligand that has shown success in challenging couplings.N/A (ligand and Pd source added separately)
  • Experimental Protocol:

    • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.2–1.5 equiv.), and a finely powdered base (2.0–3.0 equiv.).[6]

    • Seal the vessel and thoroughly degas the system by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.[6]

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[5]

    • Add the degassed solvent (e.g., dioxane, toluene) via syringe to achieve a concentration of ~0.1 M.[5]

    • Heat the reaction mixture with vigorous stirring to the recommended temperature (typically 80-110 °C).[6]

    • Monitor reaction progress by TLC or LC-MS.

2. Suboptimal Base and Solvent Combination: The choice of base and solvent is crucial and interdependent.[7][8] For hindered couplings, a stronger base is often required to facilitate the formation of the reactive boronate species.[5] The solvent influences the solubility of the reagents and the efficacy of the base.[9]

  • Recommended Action:

    • Bases: Use stronger bases like potassium phosphate (K₃PO₄), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃).[5][6]

    • Solvents: Anhydrous, non-polar aprotic solvents like dioxane, toluene, or THF are generally preferred for these types of couplings.[5][7] Aqueous solvent mixtures can sometimes be effective but may increase the risk of protodeboronation.[9]

3. Protodeboronation (A Prevalent Side Reaction): Vinylboronic acids, especially under basic aqueous conditions, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[10][11] This side reaction consumes your starting material and directly reduces the yield of the desired product.[10]

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Meticulously dry your solvents and reagents to minimize the presence of water.

    • "Slow-Release" Strategy: Convert the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate ester.[12][13] These derivatives are more resistant to protodeboronation and slowly release the boronic acid into the reaction mixture under the coupling conditions.[12][13]

    • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate to disfavor the protodeboronation pathway.

Issue 2: My reaction is messy, with multiple side products.

Question: Besides the desired product, I'm observing several other spots on my TLC plate, making purification difficult. What are these side products and how can I minimize their formation?

Answer: A complex reaction mixture often points to side reactions involving the boronic acid or the catalyst.

Common Side Products and Solutions:

1. Homocoupling of the Boronic Acid: This side reaction forms a dimer of the boronic acid and is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[14]

  • Prevention:

    • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed to remove oxygen.[6]

    • Use a Precatalyst: Modern palladium precatalysts (like the Buchwald G3 palladacycles) are designed to rapidly generate the active Pd(0) species, minimizing the presence of Pd(II) that can lead to homocoupling.[6]

2. Dehalogenation of the Aryl Halide: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is often caused by palladium-hydride (Pd-H) species in the catalytic cycle.[15]

  • Prevention: The source of the hydride can be varied. Ensure your solvent is pure and free from potential hydride donors.

3. Protodeboronation Product: As discussed in Issue 1, the product of protodeboronation is the corresponding 3,3-dimethylcyclohex-1-en-1-one.

  • Prevention: Follow the mitigation strategies outlined above, primarily using anhydrous conditions or a boronic ester derivative.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A1: The widely accepted mechanism involves a three-step catalytic cycle with a palladium catalyst:[1][16]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide to form a Pd(II) complex.[5]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate) is transferred to the palladium center, displacing the halide.[5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[14]

Suzuki_Cycle cluster_boron Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (+ R¹-X) Transmetalation R¹-Pd(II)L_n-R² OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination (+ R¹-R²) BaseActivation [R²-B(OH)₃]⁻ BaseActivation->OxAdd Transfers R² BoronicAcid R²-B(OH)₂ BoronicAcid->BaseActivation + Base (OH⁻)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: How important is the purity of my (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid?

A2: It is critically important. Impurities in the boronic acid can poison the palladium catalyst, leading to reduced activity or complete reaction failure.[17] They can also participate in side reactions, complicating purification and lowering the overall yield.[17] For reproducible and high-yielding results, especially in a pharmaceutical development context, using high-purity reagents is non-negotiable.[17]

Q3: Can I use a boronic ester instead of the boronic acid? What are the advantages?

A3: Yes, and it is often recommended for challenging substrates like this one. Boronic esters, such as pinacol (Bpin) or MIDA esters, offer several advantages:[12]

  • Increased Stability: They are generally more stable to air and moisture and are significantly less prone to protodeboronation.[12][18]

  • Slow Release: They act as a "slow-release" source of the boronic acid, keeping its concentration low in the reaction mixture, which further suppresses side reactions.[12][13]

  • Improved Solubility: They often have better solubility in organic solvents compared to the corresponding boronic acids.

Q4: My reaction seems to stall. What should I try?

A4: If the reaction starts but does not go to completion, consider the following:

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. You can try increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%).[5]

  • Insufficient Base: Ensure you are using a sufficient excess of a strong, finely powdered base.

  • Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[5] If you are running the reaction at 80 °C, consider increasing it to 100-110 °C (solvent permitting).

Troubleshooting_Workflow Start Low Yield with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid CheckCatalyst Is the catalyst system optimized for hindered substrates? Start->CheckCatalyst ChangeCatalyst Switch to Buchwald (XPhos, SPhos) or NHC ligands. CheckCatalyst->ChangeCatalyst No CheckConditions Are the base and solvent appropriate? CheckCatalyst->CheckConditions Yes ChangeCatalyst->CheckConditions ChangeConditions Use stronger base (K₃PO₄, KOtBu) and anhydrous solvent (dioxane, toluene). CheckConditions->ChangeConditions No CheckBoronicAcid Is protodeboronation a possibility? CheckConditions->CheckBoronicAcid Yes ChangeConditions->CheckBoronicAcid UseEster Use a boronic ester (Bpin, MIDA) and ensure anhydrous conditions. CheckBoronicAcid->UseEster Yes Success Improved Yield CheckBoronicAcid->Success No UseEster->Success

A troubleshooting workflow for low-yield Suzuki couplings.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • BenchChem. Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • BenchChem. Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids.
  • BenchChem. Technical Support Center: Troubleshooting Cross-Coupling Reactions.
  • Royal Society of Chemistry. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
  • Wikipedia. Protodeboronation.
  • LJMU Research Online. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis.
  • BenchChem. A Researcher's Guide to Suzuki Coupling: Comparing the Efficiency of Diverse Boronic Acids.
  • National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • BenchChem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • ResearchGate. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.
  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Macmillan Group. B-Alkyl Suzuki Couplings.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Wikipedia. Suzuki reaction.

Sources

Optimization

Preventing protodeboronation of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid during reactions

Welcome to the technical support center for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate protodeboronation, a common side reaction that can impede the successful use of this valuable synthetic building block.

Introduction to the Challenge: Protodeboronation

Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] For vinylboronic acids such as (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, this side reaction can lead to reduced yields of the desired coupled product and the formation of 3,3-dimethylcyclohex-1-en-1-one as a byproduct. While vinylboronic acids are generally considered to be relatively slow to undergo protodeboronation compared to some heteroaromatic boronic acids, the reaction conditions, particularly in Suzuki-Miyaura cross-coupling reactions, can significantly influence the extent of this undesired pathway.[2][3][4] The key to success is to ensure that the rate of the desired cross-coupling reaction is significantly faster than the rate of protodeboronation.[5]

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of 3,3-dimethylcyclohex-1-en-1-one in my reaction mixture. What is causing this?

This is a classic sign of protodeboronation. The carbon-boron bond of your (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is being cleaved and replaced by a proton from the reaction medium, likely water.[5] This side reaction consumes your starting material and reduces the overall yield of your desired product.[5]

Q2: At what pH is (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid most stable?

For many non-basic boronic acids, stability is generally highest in neutral pH solutions where both acid- and base-catalyzed protodeboronation are minimized.[1] However, the pH of the reaction medium in a Suzuki-Miyaura coupling is dictated by the choice of base. High pH, particularly with strong bases, can accelerate protodeboronation.[5][6]

Q3: Can I store solutions of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid?

It is generally recommended to use boronic acid solutions fresh. If you must store them, even for a short period, do so under an inert atmosphere and at a low temperature. The presence of trace acid or base can catalyze decomposition. For stock solutions, adding a small amount of a stabilizing acid like propionic or trifluoroacetic acid may be beneficial, but this must be compatible with your subsequent reaction.[7]

Q4: Is (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid sensitive to air?

Like many boronic acids, it can be sensitive to air, not just due to potential oxidation but also because of atmospheric moisture which can facilitate protodeboronation. It is best practice to handle and store it under an inert atmosphere (e.g., nitrogen or argon).

In-Depth Troubleshooting Guide

If you are experiencing significant protodeboronation, a systematic approach to optimizing your reaction conditions is crucial. Below are key parameters to investigate, with explanations of their role in minimizing this side reaction.

The Critical Role of the Base

The choice and amount of base are paramount in controlling protodeboronation. The base is necessary to activate the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.[8] However, an excessively basic environment can accelerate the undesired C-B bond cleavage.[5][9]

  • Problem: You are using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Causality: Strong bases create a high pH environment that can significantly increase the rate of protodeboronation.[5]

  • Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[10] In some systems, potassium fluoride (KF) can also suppress this side reaction.[5]

Temperature: A Double-Edged Sword

Higher temperatures increase the rate of most chemical reactions, including both the desired Suzuki coupling and the undesired protodeboronation.[5]

  • Problem: You are running the reaction at a high temperature (e.g., >100 °C) and observing significant byproduct formation.

  • Causality: While elevated temperatures can accelerate the Suzuki coupling, they can disproportionately increase the rate of protodeboronation, especially if the catalytic cycle is slow.[5]

  • Solution: Lower the reaction temperature. Operating in the 60-80 °C range can often find a sweet spot that minimizes protodeboronation while allowing the Suzuki coupling to proceed at a reasonable rate.[5]

The Catalyst System: Winning the Kinetic Race

The goal is to make the Suzuki coupling so fast that protodeboronation doesn't have a chance to compete. A highly active catalyst system is your most powerful tool.

  • Problem: Your catalyst system is sluggish, leading to long reaction times and increased byproduct formation.

  • Causality: A slow or inefficient catalyst gives the boronic acid more time to decompose.[5]

  • Solution: Employ a modern, highly active catalyst system. Palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the productive reaction, minimizing the time available for decomposition.[5][10]

Advanced Strategy: Modifying the Boronic Acid

If optimizing the reaction conditions is insufficient, a more robust strategy is to temporarily modify the boronic acid to a more stable form.

  • Problem: Even with optimized conditions, protodeboronation is still a significant issue.

  • Causality: The inherent stability of the boronic acid may be insufficient for your specific substrate combination and conditions.

  • Solution 1: Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester.[11] These are generally more resistant to protodeboronation.

  • Solution 2: "Slow-Release" Strategy: Utilize N-methyliminodiacetic acid (MIDA) boronates. These are air-stable crystalline solids that slowly release the boronic acid under the reaction conditions.[12] This keeps the instantaneous concentration of the free boronic acid low, which minimizes side reactions.[1][12] Potassium trifluoroborate salts can also be used in a similar manner.[13]

Summary of Recommended Conditions

ParameterStandard ConditionsOptimized for StabilityRationale
Base NaOH, KOH, K₂CO₃K₃PO₄, Cs₂CO₃, KFMilder bases lower the pH of the reaction medium, slowing protodeboronation.[5][10]
Temperature 80-110 °C60-80 °CLower temperatures decrease the rate of the undesired protodeboronation side reaction.[5]
Catalyst Pd(PPh₃)₄Pd precatalyst + bulky, electron-rich ligand (e.g., SPhos, XPhos)A highly active catalyst accelerates the desired coupling, outcompeting decomposition.[5][10]
Solvent Toluene/Water, Dioxane/WaterDegassed solventsRemoving oxygen helps prevent catalyst degradation and potential side reactions.[10]
Boronic Acid Form Boronic AcidMIDA Boronate, Pinacol Ester, or TrifluoroborateThese derivatives offer greater stability and can release the active boronic acid slowly.[1][11][12][13]

Visualizing the Pathways and Troubleshooting Workflow

To better understand the competing reactions and guide your troubleshooting efforts, the following diagrams are provided.

G cluster_0 Reaction Inputs cluster_1 Catalytic Cycle cluster_2 Reaction Outcomes Vinyl Boronic Acid Vinyl Boronic Acid Transmetalation Transmetalation Vinyl Boronic Acid->Transmetalation Base Protodeboronation Product Protodeboronation Product Vinyl Boronic Acid->Protodeboronation Product H₂O, Base, Heat Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Turnover Desired Product Desired Product Reductive Elimination->Desired Product G start High Protodeboronation Observed? base Using Strong Base (NaOH, KOH)? start->base Yes temp temp base->temp No sol_base Switch to Milder Base (K₃PO₄, Cs₂CO₃) base->sol_base Yes catalyst Slow Catalyst System? temp->catalyst No sol_temp Lower Temperature (60-80°C) temp->sol_temp Yes advanced Still an Issue? catalyst->advanced No sol_catalyst Use High-Activity Catalyst (e.g., SPhos, XPhos) catalyst->sol_catalyst Yes sol_advanced Convert to MIDA Boronate or Pinacol Ester advanced->sol_advanced Yes

Caption: A decision-tree workflow for troubleshooting protodeboronation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid with an aryl bromide, designed to minimize protodeboronation.

  • Reagents & Materials:

    • Aryl Bromide (1.0 eq.)

    • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.2 eq.)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

    • SPhos Pd G2 (or similar high-activity precatalyst) (1-2 mol%)

    • Solvent: 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed by sparging with argon for 30 minutes.

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, and K₃PO₄.

    • Add the palladium precatalyst.

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 60-80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and the protodeboronated byproduct.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Slow-Release Strategy with a MIDA Boronate Ester

This protocol is recommended for particularly challenging couplings where protodeboronation is a significant and persistent issue.

  • Reagent Preparation:

    • First, prepare the MIDA boronate ester of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid according to literature procedures. [12] * Aryl Halide (1.0 eq.)

    • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid MIDA ester (1.2 eq.)

    • Potassium Phosphate (K₃PO₄) (3.0 eq.)

    • XPhos Pd G2 (2 mol%)

    • Solvent: THF/Water (10:1 mixture), degassed.

  • Procedure:

    • In a glovebox, add the aryl halide, the MIDA boronate ester, K₃PO₄, and the palladium precatalyst to a reaction vial.

    • Add the degassed THF/water solvent mixture.

    • Seal the vial and heat the reaction to 60-80 °C with stirring.

    • Monitor the reaction as described in Protocol 1. The slow release of the boronic acid may necessitate longer reaction times. [12] 5. Work-up and purify as described in Protocol 1.

References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Lloyd-Jones, G. C., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Gagnier, S. V., & Meiries, S. (2013). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 49(85), 9920-9922. [Link]

  • Wang, C., et al. (2020). Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates. Organic Letters, 22(15), 6018-6022. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. SciSpace. [Link]

  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12153-12166. [Link]

  • Biscoe, M. R., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(28), 9965-9977. [Link]

  • Mossine, A. V., et al. (2017). Reducing Protodeboronation and Improving Reproducibility in the [18F]Fluorination of Arylboron Substrates. Journal of Nuclear Medicine, 58(supplement 1), 1146. [Link]

  • Lestari, W. W., et al. (2021). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a. RSC Advances, 11(52), 32931-32938. [Link]

  • Lestari, W. W., et al. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575-3581. [Link]

  • Sevim, F., et al. (2006). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. Korean Journal of Chemical Engineering, 23(5), 736-740. [Link]

  • Brown, M. K., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15632. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259-1274. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Huber, N., et al. (2020). Thermal behavior of the boric acid (TG, DTG and DTA). ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Huber, N., et al. (2020). The multistep decomposition of boric acid. Journal of Thermal Analysis and Calorimetry, 142(2), 657-667. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

  • Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [Link]

  • Ibis Scientific, LLC. (n.d.). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • CAS. (n.d.). B-(3,5-Dimethyl-1H-pyrazol-4-yl)boronic acid. Common Chemistry. [Link]

  • Islam, A. M., et al. (1970). Syntheses of 3-(2,4-dimethyl-5-oxocyclopent-1-enyl)propionic acid and 2-methyl-3-oxo-4-isopropylidenecyclopentanecarboxylic acid. Journal of the Chemical Society C: Organic, 1505-1508. [Link]

Sources

Troubleshooting

Purification strategies for products derived from (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

As a Senior Application Scientist, I understand that the success of a synthesis lies not just in the reaction, but in the successful isolation and purification of the target molecule. Products derived from (3,3-Dimethyl-...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the success of a synthesis lies not just in the reaction, but in the successful isolation and purification of the target molecule. Products derived from (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a valuable building block in modern organic synthesis, often present unique purification challenges. This guide is designed to provide you, our fellow researchers and developers, with practical, field-tested strategies and in-depth troubleshooting advice to ensure you obtain your desired compounds with the highest possible purity.

This technical support center is structured to address your needs directly, moving from general questions to specific, hands-on troubleshooting for issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of compounds synthesized via Suzuki-Miyaura coupling using (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: In a typical Suzuki-Miyaura coupling, you can anticipate several key impurities alongside your desired product. These include unreacted starting materials (both the boronic acid and your coupling partner, e.g., an aryl halide), homo-coupled byproducts (dimers of the boronic acid or the halide), and the protodeboronated starting material, where the C-B bond is cleaved and replaced by a C-H bond.[1][2][3] Additionally, residual palladium catalyst and inorganic salts from the base are almost always present.[1]

Q2: My product seems to be decomposing or streaking badly on my silica gel TLC plate. What's happening?

A2: This is a frequent issue when dealing with boronic acids and their derivatives. Standard silica gel is inherently acidic, which can catalyze the decomposition of the boronic acid moiety or cause strong, irreversible binding to the stationary phase.[4][5] This leads to low recovery, tailing of spots, and an overall difficult separation. The Lewis acidity of the silica surface can interact strongly with the electron-rich boronic acid group.[4]

Q3: How can I minimize protodeboronation during my reaction and workup?

A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with vinyl and heteroaryl boronic acids.[3][6][7] It can be promoted by excessive heat, prolonged reaction times, or the presence of water and strong acids/bases.[8][9] To minimize it, ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can influence the catalytic cycle.[3] During the aqueous workup, avoid strong acids and minimize the time the mixture spends in the biphasic system.

Q4: Is there a "best" general approach to purifying products from this specific boronic acid?

A4: While every compound is unique, a robust starting strategy is as follows:

  • Perform an initial aqueous workup to remove the bulk of inorganic salts.[1]

  • Filter the organic layer through a pad of Celite® to remove precipitated palladium and other particulates.[10][11][12]

  • If palladium contamination persists, consider treatment with a scavenger resin or activated carbon.[13][14]

  • For the final purification, column chromatography on deactivated silica gel or neutral alumina is often the most effective method to prevent product degradation.[4][15] If the product is a stable, crystalline solid, recrystallization is an excellent and scalable alternative.[12][16]

Troubleshooting Guide: From Problem to Solution

This section is dedicated to solving specific experimental issues.

Problem 1: High levels of residual palladium catalyst in the final product.

Your final product has a persistent yellow, grey, or black discoloration, and analysis (e.g., NMR, ICP-MS) confirms palladium contamination.

  • Underlying Cause: Homogeneous palladium catalysts, while efficient, can form soluble complexes that are not easily removed by simple filtration or aqueous extraction.[13] Sometimes, the product itself can act as a ligand, chelating the palladium and carrying it through the purification steps.[14]

  • Strategic Solutions:

    • Filtration through Celite®/Silica Plug: This is the first line of defense, effective at removing heterogeneous or precipitated palladium.[1][10] Pass the entire crude organic solution through a 1-2 inch plug of Celite® or silica gel in a Büchner funnel, washing with the solvent.[12]

    • Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium.[14][17] Dissolve the crude product, add 5-10 wt% activated carbon, and stir (gently heating to 40-50 °C can improve efficiency) for several hours. Filter through Celite® to remove the carbon. Note that non-specific adsorption can sometimes lead to product loss.[14]

    • Palladium Scavenger Resins: For challenging cases, solid-supported scavengers are highly effective.[13][14] These are typically silica or polystyrene beads functionalized with high-affinity groups like thiols or amines. Stirring the crude product solution with the scavenger resin, followed by simple filtration, can reduce palladium levels significantly.[13]

G start Crude Product with Pd Contamination celite Filter through Celite® Plug start->celite check1 Check Pd Level (TLC color, etc.) celite->check1 scavenger Treat with Scavenger Resin or Activated Carbon check1->scavenger Contamination Persists end Purified Product (Low Pd) check1->end Contamination Removed check2 Check Pd Level (ICP-MS if needed) scavenger->check2 check2->end Contamination Removed further_purification Proceed to Chromatography check2->further_purification Traces Remain

Caption: Decision workflow for palladium removal.

Problem 2: Low or no recovery of product from a standard silica gel column.

You run a flash column on silica gel, but your product either remains at the baseline or you recover very little material.

  • Underlying Cause: As discussed in the FAQs, the acidic nature of standard silica gel is often the culprit, causing decomposition or strong, irreversible adsorption of boronic acid-containing molecules.[4][5]

  • Strategic Solutions:

    • Deactivate the Silica Gel: Before preparing your column, you can reduce the silica's acidity. A common lab method is to flush the packed column with your starting eluent (e.g., hexane) containing 1-2% triethylamine (Et₃N), followed by equilibration with the starting eluent alone. The amine base neutralizes the acidic silanol groups.

    • Use Boric Acid-Treated Silica: For particularly sensitive compounds, treating the silica gel with a boric acid solution before packing can create a more suitable stationary phase that minimizes decomposition.[4]

    • Switch to an Alternative Stationary Phase: Neutral alumina can be an excellent alternative to silica gel for purifying boronic acid derivatives.[15] It lacks the strong acidity of silica. Another option is reverse-phase chromatography (C18), though this requires different solvent systems (e.g., water/acetonitrile or water/methanol) and subsequent removal of aqueous solvents.[5][18]

Problem 3: NMR analysis shows a mixture of desired product and a byproduct missing the cyclohexene ring.

Your final product appears to be contaminated with the protodeboronated arene/heteroarene that was used as the coupling partner.

  • Underlying Cause: This points to incomplete consumption or decomposition of the (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid starting material. The boronic acid itself can undergo protodeboronation under the reaction conditions, which then appears as an impurity.[3]

  • Strategic Solutions:

    • Verify Boronic Acid Quality: Boronic acids can degrade upon storage. Before starting, check the purity of your starting boronic acid by NMR. If it's significantly degraded, it may need to be purified or replaced.

    • Optimize Reaction Stoichiometry: Often, using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion and ensure the limiting aryl halide is fully consumed.

    • Purification Strategy: This specific impurity can often be separated from the more functionalized desired product using standard chromatography, as their polarities are typically different. Careful optimization of the solvent system for flash chromatography is key.

Experimental Protocols

Protocol 1: General Post-Suzuki Aqueous Workup & Celite Filtration
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Pour the diluted mixture into a separatory funnel and wash with water, followed by a saturated brine solution to aid in phase separation.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Prepare a short (1-2 inch) plug of Celite® in a fritted glass funnel over a clean filter flask.

  • Filter the dried organic solution through the Celite® plug, washing the plug with additional fresh organic solvent to ensure complete recovery of the product.[12][16]

  • Concentrate the filtrate under reduced pressure to obtain the crude product, now ready for further purification.

Protocol 2: Purification by Flash Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 98% Hexane / 2% Ethyl Acetate).

  • Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Deactivation (Optional but Recommended): Pass 2-3 column volumes of the starting eluent containing 1% triethylamine through the packed column.

  • Equilibration: Pass 3-5 column volumes of the pure starting eluent (without triethylamine) through the column to remove the excess base and equilibrate the stationary phase.

  • Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column bed.

  • Elution: Begin elution with your starting solvent system, gradually increasing the polarity according to your TLC analysis, to separate the components.

Data Summary & Workflow Visualization

Table 1: Common Impurities and Recommended Removal Strategies
ImpurityTypeRecommended Purification MethodRationale
Unreacted Boronic AcidStarting MaterialFlash Chromatography, Acid/Base ExtractionBoronic acids are polar and often separable from less polar products. Their acidic nature allows for selective extraction with a weak base.[15]
Homo-coupled ProductByproductFlash Chromatography, RecrystallizationOften has a different polarity and/or solubility profile than the desired cross-coupled product.[2]
Protodeboronated AreneByproductFlash ChromatographyThe loss of the boronic acid group significantly changes the polarity, usually making separation straightforward.[3]
Palladium CatalystReagent ResidueCelite Filtration, Scavenger Resins, CarbonRemoves both precipitated and soluble forms of palladium that are common contaminants.[10][13][14]
Inorganic Base (e.g., K₂CO₃)Reagent ResidueAqueous WorkupThe salts are highly water-soluble and are easily removed by partitioning between an organic solvent and water.[1]
Purification Strategy Decision Tree

G start Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Chromatography is_solid->chromatography No / Oily is_pure_enough Is purity >95% after one crystallization? is_pure_enough->chromatography No end Pure Product is_pure_enough->end Yes recrystallize->is_pure_enough check_silica Is product stable on standard silica TLC? chromatography->check_silica use_deactivated Use Deactivated Silica or Neutral Alumina check_silica->use_deactivated No (Streaking) use_standard Use Standard Silica Gel check_silica->use_standard Yes use_deactivated->end use_standard->end

Caption: Decision tree for selecting a primary purification strategy.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Boronic Acid Pinacol Esters.
  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?
  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
  • BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
  • Wikipedia. (n.d.). Boronic acid.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Journal of the American Chemical Society. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling.
  • ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
  • Google Patents. (2005). Method of removing palladium.
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?
  • Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Reddit. (2025). HELP: Purifying boronic acids sucks.
  • Yoneda Labs. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

Sources

Optimization

Technical Support Center: Reactions of (3,3-Dimethyl-6-oxocyclocyclohex-1-en-1-yl)boronic acid

Welcome to the technical support guide for experiments involving (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. This document provides in-depth troubleshooting for common side reactions and unexpected outcomes encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for experiments involving (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. This document provides in-depth troubleshooting for common side reactions and unexpected outcomes encountered during its use, particularly in palladium-catalyzed cross-coupling reactions. The advice herein is based on established principles of organic chemistry and extensive experience in the field.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing a significant amount of a symmetrical dimer of my boronic acid in my Suzuki-Miyaura reaction. What is causing this homocoupling?

Answer:

The formation of a homocoupled dimer, in this case, (3,3,3',3'-Tetramethyl-[1,1'-bi(cyclohexane)]-5,5'-diene-2,2'-dione), is a well-documented side reaction in Suzuki-Miyaura couplings.[1][2][3] This typically arises from two primary mechanisms:

  • Oxidative Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the formation of a palladium-peroxo species. This complex can then facilitate the coupling of two boronic acid molecules, bypassing the desired catalytic cycle with your aryl halide.[4] Rigorous exclusion of oxygen is critical to suppress this pathway.[2]

  • Reductive Activation/Pd(II) Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Boronic acids can act as the reducing agent, a process in which two molecules of the boronic acid are consumed to form a dimer, yielding Pd(0).[4][5] This is particularly prevalent with electron-deficient boronic acids.[1][2][3]

Troubleshooting & Prevention Protocol
ParameterActionRationale
Atmosphere Ensure rigorous degassing of all solvents and reagents. Perform multiple (3-5) vacuum/inert gas (Argon or Nitrogen) backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.Minimizes the presence of oxygen, preventing the formation of palladium-peroxo species that drive oxidative homocoupling.[5][6]
Catalyst Choice Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a palladacycle like XPhos Pd G3) that rapidly generates the active Pd(0) species.This reduces the reliance on the boronic acid for the initial reduction of a Pd(II) source, thereby minimizing the reductive homocoupling pathway.[6]
Reducing Agents Consider adding a mild, non-interfering reducing agent, such as potassium formate, to the reaction mixture.[5]This can help to reduce any Pd(II) species to Pd(0) before they can participate in the homocoupling of the boronic acid.
Ligand Selection Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands can promote the desired reductive elimination step of the cross-coupling cycle, making it faster and more competitive than the side reactions leading to homocoupling.[1][2]
Question 2: My main impurity is 3,3-dimethylcyclohex-5-en-1-one, the product of protodeboronation. Why is my boronic acid being replaced by a hydrogen atom?

Answer:

Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[7] This is a common decomposition pathway for boronic acids, especially under the basic and often aqueous conditions of a Suzuki reaction.[7] For vinylboronic acids like yours, while generally more stable than some heteroaromatic boronic acids, the reaction is still a significant competing pathway.[8][9][10]

The mechanism is highly dependent on pH.[8][10][11] Under basic conditions, the boronic acid is in equilibrium with its more nucleophilic boronate form (-B(OH)₃⁻). This species can then be protonated by a proton source in the reaction mixture (often water), leading to the undesired side product.[7]

Workflow for Minimizing Protodeboronation

G cluster_0 Problem Identification cluster_1 Primary Solution Path cluster_2 Alternative Strategy P High levels of 3,3-dimethylcyclohex-5-en-1-one detected S1 Use Anhydrous Conditions (if possible) P->S1 Minimize proton source A1 Convert to Boronic Ester (e.g., Pinacol ester, MIDA ester) P->A1 Increase stability S2 Use a Non-Aqueous Base (e.g., K₃PO₄, CsF) S1->S2 Avoid hydroxide ions S3 Increase Reactant Concentration S2->S3 Favor bimolecular coupling over unimolecular decomposition A2 Use 'Slow Release' Protocol A1->A2 Control boronic acid concentration

Caption: Troubleshooting workflow for protodeboronation.

Detailed Recommendations
  • Base and Solvent Selection: The choice of base is critical. Strongly aqueous bases (e.g., NaOH, K₂CO₃ in excess water) can accelerate protodeboronation. Try switching to less aqueous conditions or using bases like K₃PO₄ or Cs₂CO₃, which are effective but less hydrolytic.[12] Toluene or dioxane with minimal water is often a better solvent system than THF or alcohols.[12]

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, can significantly suppress protodeboronation.[7][13] These esters are more robust and participate in a "slow release" of the active boronic acid under the reaction conditions, keeping its ambient concentration low and disfavoring the decomposition pathway.[7]

  • Reaction Rate: Ensure your catalytic system is highly active. A faster cross-coupling reaction will outcompete the slower protodeboronation side reaction.[14] Using a more reactive aryl halide (I > Br > OTf >> Cl) or a more active catalyst system can help.[15]

Question 3: I am seeing byproducts that suggest a reaction has occurred at the ketone or the double bond of my cyclohexenone ring. Is this possible under Suzuki conditions?

Answer:

Yes, this is a critical consideration for your specific substrate. (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is an α,β-unsaturated ketone , which possesses two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon of the double bond (C-3).[16][17][18]

Under the basic conditions of the Suzuki reaction, nucleophiles present in the mixture can attack these sites. This is known as conjugate addition or Michael addition (at C-3) or 1,2-addition (at the carbonyl).[16][18]

Potential Side Reactions & Nucleophiles
  • Michael Addition: The hydroxide or alkoxide ions from the base can act as nucleophiles, attacking the β-carbon. This is particularly relevant with weaker nucleophiles and can lead to hydrated or alkoxylated byproducts.[16][18]

  • Aldol-type Reactions: If your coupling partner or other reagents can form an enolate under the basic conditions, they could potentially react with the ketone of your boronic acid, leading to complex aldol adducts.[19]

  • 1,2-Addition: While less common for weaker nucleophiles, direct addition to the carbonyl can occur, especially with stronger, "harder" nucleophiles.[20]

Visualizing the Competing Reaction Sites

G cluster_0 Reaction Pathways for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid cluster_1 Desired Pathway cluster_2 Side Pathways Reagent (Your Boronic Acid) + Aryl Halide Suzuki Suzuki-Miyaura Cross-Coupling Reagent->Suzuki Pd(0), Base Proto Protodeboronation Reagent->Proto H⁺ Source (e.g., H₂O) Homo Homocoupling Reagent->Homo O₂ or Pd(II) Michael Michael Addition (by Base/Nu:⁻) Reagent->Michael Nu:⁻ (e.g., OH⁻)

Caption: Competing reaction pathways for the title compound.

Mitigation Strategies
  • Protect the Ketone: If Michael addition or other carbonyl-related side reactions are significant, consider protecting the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst) prior to the Suzuki reaction. The ketal is stable to the basic conditions and can be easily removed with aqueous acid during workup.

  • Milder Base: Use a weaker or non-nucleophilic base. Bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective in the coupling reaction but are less likely to participate in nucleophilic side reactions compared to hydroxides or alkoxides.

  • Temperature Control: Running the reaction at the lowest effective temperature can often increase selectivity for the desired cross-coupling over side reactions, which may have higher activation energies.

By carefully considering these potential side reactions and implementing the suggested troubleshooting steps, researchers can significantly improve the yield and purity of their desired products when using this versatile but reactive boronic acid.

References
  • Gargaro, S. L., et al. (2020). Full text of "Identification of a Surprising Boronic Acid Homocoupling Process...". ResearchGate. Available at: [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 755-759. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved January 17, 2026, from [Link]

  • Lindh, J., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved January 17, 2026, from [Link]

  • Reddit user discussion. (2022). Failed suzuki coupling, any suggenstions? r/Chempros on Reddit. Available at: [Link]

  • Chem Reactor. (2023). Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 17, 2026, from [Link]

  • LibreTexts Chemistry. (2021). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Organic Chemistry II. Available at: [Link]

  • Unknown. (n.d.). α,β-Unsaturated Carbonyl Compounds. Course Hero. Available at: [Link]

  • LibreTexts Chemistry. (2023). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Chemistry Stack Exchange User. (2017). What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. Available at: [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Synlett, 2000(02), 171-182. Available at: [Link]

  • LibreTexts Chemistry. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reddit user discussion. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp on Reddit. Available at: [Link]

  • Organic Chemistry Tutor. (2020). Direct 1,2 Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and functionalized substrate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low to No Yield of the Desired Product

  • Question: My Suzuki-Miyaura coupling reaction with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is resulting in low or no yield. What are the potential causes and how can I improve the outcome?

  • Answer: Low reactivity with this substrate is often due to steric hindrance from the gem-dimethyl group, which can impede both the transmetalation and reductive elimination steps of the catalytic cycle.[1] To address this, consider the following:

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically demanding couplings, bulky and electron-rich ligands are often necessary.[1] Consider using biaryl phosphine ligands such as XPhos, SPhos, or RuPhos, which have proven effective for hindered substrates.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donating properties and steric bulk.[1] A catalyst system of Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃ is a good starting point for vinyl halides.[2][3]

    • Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to achieve a satisfactory conversion.[1]

    • Base Selection: Stronger, non-nucleophilic bases are often required for sterically hindered couplings. Potassium phosphate (K₃PO₄) is a commonly used and effective base for such reactions.[4]

    • Temperature: These reactions often require elevated temperatures to overcome the high activation energy associated with sterically hindered substrates.[1]

Issue 2: Significant Protodeboronation of the Boronic Acid

  • Question: I am observing a significant amount of the deborylated byproduct, 3,3-dimethylcyclohex-1-en-1-one. How can I prevent this?

  • Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with vinyl boronic acids.[5] Here are some strategies to minimize it:

    • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[5] While a strong base may be needed for reactivity, a careful balance is required. Screening bases like K₂CO₃ or Cs₂CO₃ might be beneficial if protodeboronation is severe.

    • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[5] This can be achieved by using dry solvents and reagents.

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate protodeboronation.[6] These esters can be used directly in the coupling reaction.[6]

    • Slow-Release Strategy: Employing a "masking" reagent that protects the boronic acid and allows for its slow release into the reaction can be effective.[7] For example, diethanolamine can be used to form a stable adduct that can be used directly in the coupling reaction.[8]

Issue 3: Formation of Homocoupled Products

  • Question: My reaction mixture contains significant amounts of the homocoupled product of my aryl halide and/or the boronic acid. How can I suppress this side reaction?

  • Answer: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[5][9]

    • Degassing: Ensure that all solvents are thoroughly degassed prior to use, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[5]

    • Catalyst Choice: Using a pre-catalyst that readily generates the active Pd(0) species can sometimes minimize side reactions.[1]

Issue 4: Undesired Side Reactions at the Enone Moiety

  • Question: I suspect that I am getting side reactions involving the α,β-unsaturated ketone (enone) functionality of my boronic acid. What could be happening and how can I avoid it?

  • Answer: The enone system is a Michael acceptor, and under basic conditions, it can be susceptible to nucleophilic attack (Michael addition). While not explicitly detailed for this specific boronic acid in the provided literature, this is a known reactivity pattern for enones.

    • Base Selection: The choice of base is critical. Highly nucleophilic bases (e.g., hydroxides, alkoxides) could potentially lead to 1,4-addition to the enone. Using a non-nucleophilic, yet sufficiently strong, base like K₃PO₄ or Cs₂CO₃ is advisable.

    • Reaction Temperature: Lowering the reaction temperature, if the desired coupling still proceeds at a reasonable rate, can often increase the selectivity for the desired reaction over side reactions.

    • Protecting Group Strategy: In very challenging cases, it might be necessary to protect the ketone functionality, for example, as a ketal, perform the Suzuki coupling, and then deprotect.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?

A1: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2] The choice of base can significantly impact the reaction rate and yield.[4]

Q2: How do I select the optimal ligand for coupling with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid?

A2: Due to the steric hindrance of this substrate, the ligand must be both bulky and electron-rich.[1][4]

  • Bulky ligands , such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), facilitate the reductive elimination step and can help overcome the steric clash between the coupling partners.[10][11][12]

  • Electron-rich ligands increase the electron density on the palladium center, which promotes the initial oxidative addition step of the catalyst to the organic halide.[3]

Q3: Can I use a boronate ester instead of the boronic acid?

A3: Yes, using a boronate ester, such as a pinacol ester, is a highly recommended strategy.[6] Boronate esters are generally more stable than their corresponding boronic acids and are less prone to side reactions like protodeboronation.[6] This can lead to higher and more reproducible yields, especially for unstable boronic acids.[13]

Q4: What are the best solvents for this type of reaction?

A4: A variety of solvents can be used, and the optimal choice may depend on the specific coupling partners and base. Common solvents include toluene, dioxane, and THF, often in the presence of water.[9] However, to minimize protodeboronation, anhydrous conditions may be preferable.[5]

Data and Protocols

Table 1: Recommended Catalyst and Base Combinations for Sterically Hindered Suzuki-Miyaura Couplings
Catalyst SystemLigand TypeRecommended BasesSolventsKey Advantages
Pd₂(dba)₃ / SPhosBuchwald-type phosphineK₃PO₄, Cs₂CO₃Toluene, DioxaneHigh activity for a broad range of substrates, including sterically hindered ones.[12][14]
Pd(OAc)₂ / XPhosBuchwald-type phosphineK₃PO₄, Cs₂CO₃Toluene, DioxaneExcellent for sterically hindered and electron-poor substrates.[1][14]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂OReadily available, but may have lower activity for challenging substrates.[15]
PdCl₂(dppf)Diphosphine complexK₃PO₄, Cs₂CO₃Dioxane, THFRelatively air-stable, good for a range of substrates.[14]
General Experimental Protocol for Optimizing the Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid or its pinacol ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[5]

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[5]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%) and any additional ligand if required.[5]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[5]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (-X-) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination (Ar-R) R-B(OH)2 R-B(OH)2 R-B(OH)3- R-B(OH)3- R-B(OH)2->R-B(OH)3- + OH-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst/Ligand - Use bulky, electron-rich ligand (e.g., XPhos) - Increase catalyst loading start->check_catalyst check_base Check Base - Use strong, non-nucleophilic base (e.g., K3PO4) check_catalyst->check_base check_temp Increase Temperature check_base->check_temp side_reactions Side Reactions Observed? check_temp->side_reactions protodeboronation Protodeboronation - Use anhydrous conditions - Use boronate ester - Milder base side_reactions->protodeboronation Yes (Deborylated Product) homocoupling Homocoupling - Degas solvents thoroughly - Inert atmosphere side_reactions->homocoupling Yes (Dimerized Products) enone_reaction Enone Side Reaction - Use non-nucleophilic base - Lower temperature side_reactions->enone_reaction Yes (Unidentified Polar Byproducts) optimized Optimized Reaction side_reactions->optimized No protodeboronation->optimized homocoupling->optimized enone_reaction->optimized

Caption: A workflow for troubleshooting common issues in the coupling reaction.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Anderson, K. W., et al. (2006). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 45(39), 6523-6527. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14178-14180. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Denmark, S. E., & Smith, R. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1043-1055. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • D'Augustin, M., et al. (2005). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 70(20), 7938-7947. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-24). [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Denmark Group. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. [Link]

  • Martins, A. M., et al. (2021). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 26(11), 3293. [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • PubMed. (2018). Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. [Link]

  • National Institutes of Health. (n.d.). Asymmetric transition metal-catalyzed cross-coupling reactions for the construction of tertiary stereocenters. [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • National Institutes of Health. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. [Link]

  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. [Link]

  • LinkedIn. (n.d.). Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. [Link]

  • SciSpace. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni - Lindsey Reaction. [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. [Link]

Sources

Optimization

Troubleshooting low conversion rates in reactions involving this compound

Welcome to the Technical support center for troubleshooting low conversion rates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical support center for troubleshooting low conversion rates. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to incomplete reactions and suboptimal product yields.

Troubleshooting Guide: A Symptom-Based Approach

Low conversion is a frequent challenge in synthetic chemistry. A systematic approach to troubleshooting is essential for efficiently identifying and resolving the root cause. This guide is structured to help you diagnose the problem based on your experimental observations.

Scenario 1: Reaction Stalls or Proceeds Very Slowly

Question: My reaction starts but then seems to stop before all the starting material is consumed. What should I investigate first?

Answer:

When a reaction stalls, it's often an indication that a critical component has been consumed or has lost its activity, or that the reaction has reached equilibrium.[1] Here’s a logical progression for troubleshooting:

  • Re-evaluate Reagent Stoichiometry and Purity:

    • Causality: An insufficient amount of a key reagent, or the presence of impurities, can halt a reaction.[2] Impurities might react with your reagents or catalyst, rendering them inactive.[3]

    • Action Plan:

      • Verify the calculations for all reagents.[4]

      • Assess the purity of your starting materials and reagents. If necessary, purify them before use.[3][5] Using high-quality, pure reagents is crucial for reproducible results.[6]

      • Consider adding more of the limiting reagent if you suspect it has been consumed or has degraded.[3]

  • Investigate Catalyst Activity:

    • Causality: Catalysts can deactivate over time due to poisoning by impurities, thermal degradation, or fouling of the active sites.[7][8] This is a common issue in both homogeneous and heterogeneous catalysis.[9]

    • Action Plan:

      • If using a solid catalyst, check for changes in its physical appearance.

      • Consider adding a fresh batch of the catalyst to see if the reaction restarts.

      • For air- or moisture-sensitive catalysts, ensure your reaction setup is truly inert.[10]

  • Assess Reaction Conditions:

    • Causality: Temperature, pressure, and mixing all play a critical role in reaction kinetics.[11] Inadequate temperature can lead to slow reaction rates, while insufficient mixing can result in localized concentration gradients, effectively starving parts of the reaction mixture.[12]

    • Action Plan:

      • Ensure your reaction is being maintained at the optimal temperature.[4][13]

      • Verify that the stirring or agitation is efficient.[4]

      • For reactions involving gases, check for leaks and ensure the pressure is stable.[13]

Scenario 2: Low Yield of Desired Product with Multiple Side Products

Question: I'm getting a low yield of my target compound, and my crude reaction mixture shows several other spots on TLC or peaks in GC/HPLC. What's going on?

Answer:

The formation of multiple byproducts points to issues with reaction selectivity. This can be caused by a variety of factors, from the inherent reactivity of your molecules to the specific conditions you've chosen.[14]

  • Re-examine Reaction Temperature and Time:

    • Causality: Higher temperatures can provide the activation energy for undesired side reactions to occur.[15] Conversely, running a reaction for too long can lead to the decomposition of the desired product.[13]

    • Action Plan:

      • Try running the reaction at a lower temperature to favor the kinetic product.

      • Monitor the reaction closely over time to determine the optimal reaction time that maximizes product formation and minimizes byproduct formation.[13]

  • Consider the Order and Rate of Reagent Addition:

    • Causality: Adding a reactive reagent too quickly can create localized high concentrations, which can promote side reactions.[16]

    • Action Plan:

      • Add the most reactive reagent slowly and in a controlled manner, for example, using a syringe pump.[3]

      • Consider changing the order of addition of your reagents.

  • Evaluate Your Choice of Solvent:

    • Causality: The solvent can have a profound effect on a reaction by influencing the solubility of reactants, stabilizing transition states, and affecting the reactivity of nucleophiles and electrophiles.[11]

    • Action Plan:

      • Experiment with different solvents of varying polarity.[16] A solvent that better solubilizes all reactants can lead to a cleaner reaction.

Frequently Asked Questions (FAQs)

Q1: How can I be sure my starting materials are pure enough?

A1: The purity of your starting materials is a critical factor that is often overlooked.[3] Impurities can lead to side reactions or inhibit your desired transformation.[2] It is always a good practice to verify the purity of your starting materials using techniques like NMR, GC-MS, or HPLC before starting a reaction. If in doubt, purification by distillation, recrystallization, or chromatography is recommended.[3]

Q2: My reaction worked well on a small scale, but the conversion dropped significantly when I tried to scale it up. Why?

A2: Scale-up challenges are common in chemistry.[17] What works on a milligram scale may not translate directly to a multigram or kilogram scale. Key factors to consider during scale-up include:

  • Heat Transfer: Exothermic reactions can be difficult to control on a larger scale, leading to temperature gradients and side reactions.[18]

  • Mass Transfer and Mixing: Efficiently mixing a larger volume is more challenging and can lead to incomplete reactions.[12]

  • Reagent Addition: The rate of reagent addition becomes more critical on a larger scale.[19]

Q3: I suspect my product is unstable under the reaction or workup conditions. How can I test for this?

A3: Product instability can be a significant contributor to low yields.[20] To test for this, you can take a small aliquot of the reaction mixture at what you believe to be the point of maximum conversion and subject it to the workup conditions separately.[20] You can also take a purified sample of your product and re-subject it to the reaction conditions to see if it degrades. If you find that your product is unstable, you may need to modify your reaction conditions (e.g., lower temperature, shorter reaction time) or your workup procedure (e.g., use a milder quench, avoid acidic or basic conditions).[20][21]

Q4: How important is monitoring the reaction progress?

A4: Actively monitoring your reaction is crucial for achieving high conversion rates.[22] Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can provide real-time information on the consumption of starting materials and the formation of products and byproducts.[13][23] This allows you to stop the reaction at the optimal time, preventing product degradation or the formation of further impurities.[24]

Experimental Protocols & Workflows

Protocol 1: Effective Reaction Monitoring by Thin Layer Chromatography (TLC)

TLC is a quick and effective way to monitor the progress of many organic reactions.[25]

Materials:

  • TLC plates (e.g., silica gel 60 F254)[25]

  • Developing chamber

  • Eluent (a solvent system that provides good separation of your starting material and product)

  • Capillary tubes for spotting[25]

  • UV lamp for visualization[26]

  • Staining solution (if compounds are not UV active)

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the plate.[26]

  • Spot the Plate: On the starting line, apply a small spot of your starting material (as a reference), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.[24]

  • Develop the Plate: Place the TLC plate in the developing chamber containing the eluent, ensuring the solvent level is below the starting line.[26] Close the chamber.

  • Visualize: Once the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp or by using a stain.[26]

  • Interpret the Results: As the reaction progresses, you should see the spot corresponding to your starting material diminish and a new spot for your product appear.[24]

Workflow for Diagnosing Low Conversion

The following workflow provides a systematic approach to troubleshooting low conversion rates.

TroubleshootingWorkflow Start Low Conversion Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Stoichiometry Confirm Stoichiometry and Calculations Check_Purity->Check_Stoichiometry Purity Confirmed Purify Purify Materials Check_Purity->Purify Impurity Detected Check_Conditions Evaluate Reaction Conditions (Temp, Time, Mixing) Check_Stoichiometry->Check_Conditions Stoichiometry Correct Recalculate Recalculate & Repeat Check_Stoichiometry->Recalculate Error Found Check_Catalyst Assess Catalyst Activity Check_Conditions->Check_Catalyst Conditions Optimal Optimize_Conditions Adjust Temp/Time/Mixing Check_Conditions->Optimize_Conditions Suboptimal Optimize Systematically Optimize Conditions Check_Catalyst->Optimize Catalyst Active Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst Deactivated Problem_Solved Problem Resolved Optimize->Problem_Solved Purify->Check_Purity Recalculate->Check_Stoichiometry Optimize_Conditions->Check_Conditions Replace_Catalyst->Check_Catalyst

Caption: A decision-making workflow for troubleshooting low reaction conversion.

Data Presentation

Potential Issue Diagnostic Test Corrective Action
Impure Starting Material NMR, GC-MS, HPLC analysisPurify by recrystallization, distillation, or chromatography.[3]
Incorrect Stoichiometry Review calculationsRecalculate and accurately weigh/measure reagents.[4]
Suboptimal Temperature Monitor internal reaction temp.Adjust heating/cooling to maintain the target temperature.[13]
Inefficient Mixing Visual inspectionUse a larger stir bar, increase stirring speed, or switch to mechanical stirring.[4]
Catalyst Deactivation Add a fresh portion of catalystUse a fresh batch of catalyst; ensure inert atmosphere if needed.[7]
Product Decomposition Re-subject product to conditionsLower reaction temperature or shorten reaction time.[20]

References

  • Chemistry For Everyone. (2025, October 22). How Do You Optimize Conditions For A Higher Percent Yield?
  • Fiveable. (n.d.). Incomplete Reactions Definition - Intro to Chemistry Key Term.
  • Chemistry For Everyone. (2025, November 8). How Do You Optimize Chemical Reaction Yields? [Video]. YouTube.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield.
  • Umbrex. (n.d.). Chemical Reaction Yield and Optimization Study.
  • DieselNet. (n.d.). Catalyst Fundamentals.
  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for Monitoring Reaction Progress.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • University of Rochester Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
  • OSTI.gov. (n.d.). Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Coconote. (2025, October 14). TLC Monitoring of Reaction Progress.
  • Pacific Northwest National Laboratory. (2023, January 13). Catalyst Deactivation and its Mitigation during Catalytic Conversions of Biomass.
  • PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization.
  • TutorChase. (n.d.). How do percent purity and yield affect stoichiometric outcomes?
  • ACS Publications. (2019, July 10). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. ACS Catalysis.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in reactions involving Hexanophenone.
  • Socratica. (n.d.). Scale-Up Methods in Chemical Reaction Engineering.
  • Brainly. (2023, November 14). *The most common causes for incomplete combustion may include, but are not limited to, ______.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?
  • Filo. (2024, December 17). Troubleshooting an Organic Reaction Organic Reactivity TROUBLESHOOTING AN.
  • Wiley. (n.d.). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design.
  • The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up.
  • Reddit. (2023, October 27). Common sources of mistake in organic synthesis.
  • YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide.
  • National Institutes of Health. (2025, July 9). Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use.
  • UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes.
  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS.
  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?
  • Side Reactions in Organic Synthesis. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Benchchem. (n.d.). troubleshooting low conversion rates in 1-nitropropan-2-ol synthesis.
  • Quora. (2024, June 28). What are some common mistakes made when solving problems involving organic reaction mechanisms?
  • Filo. (2023, December 7). What are the causes of incomplete combustion?
  • Reddit. (2018, April 8). How important is reagent purity?
  • Chemistry Stack Exchange. (2015, August 26). What causes incomplete combustion?
  • HVAC Basics. (2019, November 23). Incomplete Combustion.
  • ReAgent. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results.
  • Reddit. (2024, March 16). How to minimize side products of this reaction.
  • ReAgent. (2022, March 16). Why Is Purity Important In Chemistry?
  • Quora. (2018, March 10). How to solve organic chemistry conversions having unknown reagent.
  • Organic Chemistry: How to…. (2022, July 31). Approach to Synthesis Problems.
  • ResearchGate. (2019, August 26). For every reagent/chemical purchased, purity is important as the same chemical with different purity/quality will produce different results. Someone?
  • YouTube. (2025, January 9). Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis!
  • Chemistry LibreTexts. (2021, July 31). 13.6: Approaches to Planning Practical Organic Syntheses.

Sources

Troubleshooting

Handling and stability issues of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid under aqueous conditions

Technical Support Center: (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid A Guide to Aqueous Handling, Stability, and Experimental Troubleshooting Welcome to the technical support guide for (3,3-Dimethyl-6-oxocyclohex...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

A Guide to Aqueous Handling, Stability, and Experimental Troubleshooting

Welcome to the technical support guide for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of this versatile vinylboronic acid, particularly under aqueous conditions. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is both successful and reproducible.

Section 1: Core Concepts of Stability and Degradation

Understanding the inherent chemical behavior of your boronic acid is the first step toward successful experimentation. This section addresses the fundamental questions regarding its stability in aqueous environments.

Q1: What are the primary degradation pathways for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in aqueous media?

A1: While generally more stable than many heteroaromatic boronic acids, vinylboronic acids like (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid are susceptible to three main degradation pathways in aqueous solutions: Protodeboronation, Oxidation, and to a lesser extent, Polymerization/Disproportionation.

  • Protodeboronation: This is the most common undesired side reaction for boronic acids used in cross-coupling reactions.[1][2] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, yielding the corresponding alkene (in this case, 5,5-dimethylcyclohex-2-en-1-one) and boric acid.[1] The reaction is catalyzed by either acid or base.[1][3]

  • Oxidation: The C-B bond is thermodynamically prone to oxidation, especially in the presence of air (oxygen) or other oxidizing agents.[4][5] This process converts the boronic acid into the corresponding alcohol (3,3-dimethyl-6-oxocyclohex-1-en-1-ol) and boric acid. This is often a slower process for aryl- and alkenylboronic acids under ambient conditions but can be accelerated by heat or catalytic species.[4]

  • Polymerization/Disproportionation: Vinyl boronic acids can be unstable as isolated solids and may undergo polymerization.[6] In solution, especially around the pKa of the boronic acid, competing processes like disproportionation to borinic acid and borane can also occur.[3][7]

BA (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (Starting Material) PDB 5,5-Dimethylcyclohex-2-en-1-one (Protodeboronation Product) BA->PDB Protodeboronation H₂O, Acid/Base Catalyst OX 3,3-Dimethyl-6-oxocyclohex-1-en-1-ol (Oxidation Product) BA->OX Oxidation O₂, Heat, Metal Traces POLY Oligomers / Polymers BA->POLY Polymerization (Primarily neat solid)

Caption: Primary degradation pathways for the target boronic acid.

Q2: How does pH impact the stability of this vinylboronic acid? Is it more stable under acidic or basic conditions?

A2: The stability of boronic acids is highly pH-dependent.[3][7] For (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, the key points are:

  • Relative Stability: Compared to many other classes, vinyl boronic acids undergo very slow protodeboronation.[3][7][8] Studies have shown half-lives greater than one week even at elevated temperatures (70 °C) and a pH of 12.[9]

  • Acidic Conditions (pH < 7): Acid-catalyzed protodeboronation can occur, but it is typically a slow process for vinyl boronic acids.[3]

  • Neutral Conditions (pH ≈ 7): This is generally the most stable range, provided that destabilizing factors like heat or oxygen are minimized.

  • Basic Conditions (pH > 8): In the presence of hydroxide ions, the boronic acid (a Lewis acid) forms a tetrahedral hydroxyboronate anion [R-B(OH)₃]⁻.[10] While this boronate species is essential for the transmetalation step in Suzuki-Miyaura coupling, it is also more susceptible to protodeboronation and other degradation pathways. Therefore, prolonged exposure to strong aqueous bases should be avoided.

Table 1: Expected Relative Stability of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in Aqueous Buffers at Room Temperature

pH RangeExpected StabilityPrimary Mechanistic ConcernCausality
1-4Good to ModerateSlow acid-catalyzed protodeboronationElectrophilic substitution of boron by a proton.[3]
5-8HighMinimal degradationThe neutral, trigonal boronic acid form is predominant and less reactive.
9-11ModerateBase-accelerated protodeboronationFormation of the more reactive tetrahedral boronate anion.
12-14Low to ModerateFaster base-catalyzed protodeboronationHigh concentration of hydroxide drives boronate formation and subsequent C-B bond cleavage.[11]

Section 2: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling

The most common application for this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling.[12] Failures often trace back to reagent stability or reaction conditions.

Q3: My Suzuki-Miyaura reaction is giving low to no yield. What are the first things I should check?

A3: A failed Suzuki coupling warrants a systematic review of the core components. Before re-running the reaction, verify the following parameters.

Table 2: Initial Troubleshooting Checklist

ParameterKey CheckpointRationale & Explanation
Reagent Quality Verify the purity of the boronic acid and aryl halide.Boronic acids can degrade upon storage, especially if exposed to moisture or air.[2] Use a freshly opened bottle or re-purify if in doubt.
Catalyst Activity Use a fresh, active palladium source and ligand.The active catalyst is Pd(0). If using a Pd(II) precatalyst, it must be reduced in situ. Some precatalysts are air-sensitive and lose activity over time.[2]
Atmosphere Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar).Oxygen can cause homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[2][13]
Solvent Quality Use properly degassed solvents.Residual oxygen in the solvent is a common cause of reaction failure. Degas via sparging with an inert gas, freeze-pump-thaw cycles, or by using commercially available anhydrous, deoxygenated solvents.
Base & Stirring Confirm the base is dry (if anhydrous) and finely powdered. For biphasic reactions, ensure vigorous stirring.The base is critical for activating the boronic acid for transmetalation.[14] Poor mixing in biphasic systems reduces the interfacial area where the reaction occurs, slowing it down dramatically.[2]
Q4: I'm observing a significant amount of 5,5-dimethylcyclohex-2-en-1-one in my reaction mixture. How can I minimize this protodeboronation?

A4: While this vinylboronic acid is relatively robust, protodeboronation can become competitive under suboptimal conditions.[2] To mitigate this:

  • Use a Milder Base: Strong bases like NaOH or KOH in aqueous media can accelerate protodeboronation. Switch to a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Potassium fluoride (KF) can also be effective.[2] The choice of base is often the most critical factor.

  • Switch to a More Stable Boron Species: If protodeboronation remains a persistent issue, consider using a stabilized surrogate. N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable to storage and slowly release the boronic acid under basic aqueous conditions, keeping its instantaneous concentration low and minimizing side reactions.[15][16][17]

  • Minimize Water Content: While some water is often necessary for Suzuki couplings, excess water can be the proton source for protodeboronation. Try reducing the water content in your solvent system (e.g., moving from dioxane/H₂O 4:1 to 10:1).

  • Lower the Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation. If possible, screen for a more active catalyst/ligand system that allows the reaction to proceed efficiently at a lower temperature.

start Low / No Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality (Boronic Acid, Halide, Catalyst) start->check_reagents check_conditions 2. Confirm Inert Conditions (Degassed Solvent, N₂/Ar Atmosphere) check_reagents->check_conditions analyze_byproducts 3. Analyze Crude Mixture (LCMS / NMR) check_conditions->analyze_byproducts byproduct_found Side Product Identified? analyze_byproducts->byproduct_found pdb_detected Protodeboronation Product (e.g., 5,5-dimethylcyclohex-2-en-1-one) byproduct_found->pdb_detected Yes homocoupling_detected Homocoupling Product (Biaryl or Dimer) byproduct_found->homocoupling_detected Yes no_reaction Starting Material Remains byproduct_found->no_reaction No sol_pdb Action: - Use milder base (K₂CO₃, KF) - Lower reaction temperature - Use MIDA boronate surrogate pdb_detected->sol_pdb sol_homo Action: - Improve solvent degassing - Ensure inert atmosphere - Check Pd catalyst quality homocoupling_detected->sol_homo sol_no_rxn Action: - Screen different base/solvent - Increase temperature - Use more active catalyst/ligand no_reaction->sol_no_rxn

Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Section 3: Handling, Storage, and Solution Preparation

Proper handling from the moment the bottle is opened is crucial for maintaining the integrity of the reagent.

Q5: What are the best practices for storing solid (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid?

A5: This compound is sensitive to moisture and air.[18] Store the solid reagent under the following conditions:

  • Temperature: Store in a refrigerator or freezer (-20 °C is often recommended).[18]

  • Atmosphere: Keep under an inert atmosphere (argon or nitrogen). After use, flush the headspace of the bottle with inert gas before re-sealing.

  • Container: Ensure the container is tightly sealed. Use containers with high-quality liners.

  • Handling: Weigh out the reagent quickly in a dry environment. Avoid leaving the bottle open on the bench. For best results, handle in a glovebox.

Q6: I need to prepare an aqueous stock solution. How stable will it be and what is the best way to prepare it?

A6: Preparing aqueous stock solutions of boronic acids is generally not recommended for long-term storage due to the risk of degradation. Always prioritize using freshly prepared solutions.

If a solution must be prepared for short-term use (e.g., for an automated screen):

  • Solvent: Use a buffered, slightly acidic (pH 5-6) aqueous system or a mixed solvent system (e.g., Dioxane/H₂O, Acetonitrile/H₂O) to minimize base-catalyzed degradation.

  • Preparation: Dissolve the solid in the organic co-solvent first before adding the aqueous component.

  • Storage: Store the solution cold (2-8 °C) and use it within 24-48 hours. Perform a purity check (e.g., by HPLC or NMR) before use if it has been stored.

Section 4: Analytical Protocols for Stability Assessment

Quantitative monitoring is essential for understanding the stability of your compound under specific experimental conditions.

Protocol 1: NMR Spectroscopy for Monitoring Aqueous Stability

This protocol allows for the direct observation and quantification of the boronic acid and its primary protodeboronated byproduct.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in a deuterated organic solvent (e.g., DMSO-d₆ or CD₃CN) at a known concentration (e.g., 50 mM).

    • Prepare the desired aqueous buffer using D₂O (e.g., phosphate buffer, pH 7.4).

    • In an NMR tube, combine 50 µL of the boronic acid stock solution with 500 µL of the D₂O buffer. Add a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum immediately after preparation (t=0).[19][20]

    • Incubate the NMR tube under the desired conditions (e.g., 25 °C, 50 °C).

    • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours).

  • Data Analysis:

    • Identify the characteristic vinyl proton peak of the starting boronic acid and the newly appearing peaks corresponding to the vinyl protons of the protodeboronated product (5,5-dimethylcyclohex-2-en-1-one).

    • Calculate the percentage of remaining boronic acid at each time point by integrating the respective peaks relative to the internal standard.

Protocol 2: Reversed-Phase HPLC for Purity and Degradation Analysis

RP-HPLC analysis of boronic acids is challenging due to their polarity and the potential for on-column hydrolysis of their esters.[21][22] This method is optimized to address these issues.

Methodology:

  • Sample Preparation:

    • Crucial Step: Dissolve the sample in an aprotic diluent such as 100% Acetonitrile (ACN) or Tetrahydrofuran (THF) to prevent hydrolysis prior to injection.[22][23] Avoid aqueous diluents.

  • Chromatographic Conditions:

    • Column: Use a column with low silanol activity to minimize on-column hydrolysis (e.g., Waters XTerra MS C18).[22][23][24]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • pH Modifier: Avoid acidic modifiers like formic or trifluoroacetic acid, as they can accelerate on-column hydrolysis of any potential ester impurities and catalyze protodeboronation.[22][23] If necessary for peak shape, use a highly basic mobile phase (pH > 11) with an appropriate column, which can improve retention of the polar boronic acid.[25]

    • Gradient: Develop a suitable gradient from low to high %B to elute the polar boronic acid and its less polar byproducts.

    • Detection: UV detection (typically 210-254 nm).

  • Analysis:

    • Inject a known standard of the expected protodeboronation byproduct to confirm its retention time and identity.

    • Calculate purity and the percentage of degradation products by peak area integration.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Is (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid considered "stable" in water?

    • A: It is relatively stable for a vinylboronic acid, especially near neutral pH.[3][8] However, it is not indefinitely stable, and degradation will occur over time, accelerated by high pH, heat, and oxygen.

  • Q: What is the most likely impurity I will find in an old bottle of this reagent?

    • A: You will likely find boric acid and potentially oligomeric/polymeric material from decomposition due to moisture exposure. The corresponding boroxine (a cyclic trimer anhydride) may also be present.

  • Q: Can I use this reagent in a one-pot reaction that generates water?

    • A: Yes, but be mindful of the reaction conditions. If the reaction is run under basic conditions, the presence of water will create an environment conducive to protodeboronation. The rate of your desired reaction must be significantly faster than the rate of degradation.

  • Q: Why did my solid reagent turn from a white powder into a sticky solid?

    • A: This is a common sign of decomposition, likely due to exposure to moisture and air. The reagent has likely hydrolyzed and potentially started to oligomerize. It is highly recommended to use a fresh bottle.

References

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145-9157. [Link]

  • ResearchGate. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • FAO AGRIS. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of BOR-SA (a) and BOR-MAN (b) in D2O. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13356–13370. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • AA Blocks. (2019). Chemistry Of Boronic Esters. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra in D2O of phenylboronic acid (bottom)... [Link]

  • MDPI. (n.d.). Boron-11 NMR as a Method for Quantitative Boron Analysis and its Application to Determine Boric Acid in Commercial Biocides. [Link]

  • ResearchGate. (n.d.). ¹¹B-NMR spectrum (128 MHz, D2O) of the target compound... [Link]

  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(8), 1055-1067. [Link]

  • PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020861118. [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 113-120. [Link]

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). [Link]

  • Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]

  • Semantic Scholar. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. [Link]

  • Semantic Scholar. (n.d.). Figure 6 from Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Smith, A. M. R., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12193–12202. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Syntheses Procedure. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Vedejs, E., & Chapman, R. W. (1994). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 59(18), 5391–5393. [Link]

  • PubMed. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. [Link]

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Optimization

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

Welcome to the technical support center for researchers utilizing (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. This guide is designed to provide in-depth troubleshooting assistance for one of the most common yet f...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. This guide is designed to provide in-depth troubleshooting assistance for one of the most common yet frustrating challenges in modern synthesis: catalyst poisoning. As specialists in complex organic building blocks, we understand that inconsistent reaction outcomes can derail critical drug discovery and development timelines. This resource synthesizes field-proven insights and foundational chemical principles to help you diagnose, remedy, and prevent catalyst deactivation in your cross-coupling reactions.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries we receive regarding reactions with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid.

Q1: My Suzuki-Miyaura reaction has stalled or resulted in a very low yield. What is the most common reason for failure?

A1: While several factors can lead to a failed Suzuki-Miyaura coupling, the most frequent culprit is the deactivation of the palladium catalyst.[1][2] This "poisoning" can be partial or total and often stems from trace impurities in reagents or suboptimal reaction conditions.[3] The purity of the boronic acid is a fundamental determinant of success; even minor contaminants can cascade into significant problems with reaction yield and product purity.[4] A systematic troubleshooting approach is necessary to pinpoint the exact cause.

Q2: I suspect catalyst poisoning. What are the most common chemical culprits I should be aware of?

A2: Palladium catalysts are notoriously sensitive to a range of chemical species that can act as poisons by strongly adsorbing to the metal center and blocking active sites.[3][5] The most common offenders include:

  • Sulfur Compounds: Species like thiols, sulfides, and even elemental sulfur are potent poisons.[6][7][8] They can arise from the synthesis of starting materials or as contaminants.[8]

  • Nitrogen-Containing Groups: Amines and nitrogen-containing heterocycles (e.g., pyridine, imidazole) can coordinate strongly to the palladium center, leading to the formation of inactive complexes and catalyst erosion.[2][5][9][10]

  • Other Nucleophiles and Halides: Excess halides (especially iodide), cyanides, and phosphites can compete for coordination sites on the palladium, disrupting the catalytic cycle.[3][11]

Q3: How critical is the purity of my (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid? Can't I just add more catalyst to compensate?

A3: The purity of your boronic acid is paramount.[4] While increasing catalyst loading can sometimes overcome minor inhibition, it is an inefficient and expensive solution that fails to address the root cause.[12] Impurities in the boronic acid can not only poison the catalyst but also lead to unwanted side reactions. Boronic acids themselves can be prone to instability, such as protodeboronation (replacement of the boronic acid group with hydrogen), which is often exacerbated by excess water or harsh basic conditions.[13] For demanding applications like API synthesis, intermediate purity should exceed 99% to ensure reproducible outcomes.[4]

Q4: Could the structure of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid itself, with its ketone functionality, be poisoning the catalyst?

A4: This is an excellent mechanistic question. The carbonyl oxygen of the cyclohexenone ring possesses lone pairs and could theoretically coordinate to the palladium center. However, compared to soft Lewis bases like sulfur or strongly coordinating amines, the hard oxygen of a ketone is a much weaker ligand for a soft metal like palladium. Therefore, it is highly unlikely that the substrate itself is the primary poison. The focus should remain on exogenous contaminants introduced with the reagents or solvents.

Section 2: In-Depth Troubleshooting Guide

When a reaction fails, a systematic approach is more effective than random changes. The following guide provides a logical workflow to diagnose and solve issues related to catalyst poisoning.

Systematic Troubleshooting Workflow

The diagram below outlines a logical progression for troubleshooting a failed or low-yielding cross-coupling reaction. Start with the simplest and most likely issues before moving to more complex optimizations.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Advanced Solutions Start Reaction Failure: Low or No Conversion Purity Step 1: Verify Reagent Purity - Check Boronic Acid & Halide via NMR/LC-MS - Use High-Purity Solvents & Base Start->Purity Is purity confirmed? Inert Step 2: Scrutinize Reaction Setup - Ensure Rigorous Degassing (Sparging/Freeze-Pump-Thaw) - Maintain Positive Inert Gas Pressure (Ar/N2) Purity->Inert Yes Base Step 3: Optimize Base - Is base strong/soluble enough? - Screen K3PO4, Cs2CO3, K2CO3 - Consider anhydrous vs. aqueous conditions Inert->Base Yes Ligand Step 4: Re-evaluate Catalyst/Ligand System - Increase catalyst loading (1 -> 3 mol%) - Switch to a more robust ligand (e.g., Buchwald-type) Base->Ligand No Improvement Purify Step 5: Proactive Purification - Recrystallize Boronic Acid - Filter starting materials through activated carbon/silica Ligand->Purify Still Failing Success Reaction Success Purify->Success Re-attempt Reaction G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poison Poisoning Pathway Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X Inactive LₓPd(0)-P (Inactive Complex) Pd0->Inactive Strong, Irreversible Coordination PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + Ar'B(OH)₂ + Base PdII_Both L₂Pd(II)(Ar)(Ar') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 + R-R' Poison Poison (P) e.g., R-S-R' Poison->Inactive

Caption: Catalyst poisoning disrupts the Suzuki cycle at the critical Pd(0) stage.

As shown, a poison (P), such as a sulfur compound, can coordinate strongly to the Pd(0) catalyst. [12]This binding is often irreversible and forms a stable, inactive complex that cannot participate in oxidative addition, thereby shutting down the entire catalytic cycle. [6]

Data Summary: Common Poisons and Mitigation
Poison ClassCommon SourceMechanism of ActionRecommended Mitigation Strategy
Sulfur Compounds Thiol/sulfide impurities in starting materials [8]Irreversible binding to Pd(0), blocking active sites. [6][12]Use bulky, electron-rich phosphine ligands (e.g., Buchwald type); Pre-treat reagents with activated carbon; Increase catalyst loading. [12]
Amines & N-Heterocycles Impurities, additives, or basic substrates [9]Reversible or irreversible coordination to Pd, forming inactive complexes. [2][5]Use specialized thioether or phosphine ligands designed for tolerance; Switch to a non-coordinating base. [9]
Oxygen Atmospheric leaks, poorly degassed solventsOxidation of active Pd(0) to inactive Pd(II). [1]Rigorous degassing of all liquids; Maintain a positive pressure of inert gas (Ar, N₂). [13]
Water (Excess) Wet solvents, hygroscopic basesCan promote protodeboronation of the boronic acid. [13]Use anhydrous solvents and reagents; Dry base before use.
Halides (Excess) Additives, byproductsCan form stable, less reactive [L₂Pd(X)₂] or anionic [L₂Pd(Ar)X₂]⁻ species.Avoid excess halide additives; Use a base that effectively precipitates the halide salt.

References

  • The Importance of Purity in Organic Synthesis Intermediates: A Focus on Boronic Acids. (2026, January 4). Google Search.
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Poisoning and deactivation of palladium catalysts. ResearchGate.
  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. ResearchGate.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions.
  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. (2019, April 4). Morressier.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pent-1-yn-3-amine. Benchchem.
  • Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. Benchchem.
  • Catalyst poisoning. Wikipedia.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.
  • Phosphine ligands for more efficient chemical processes. Cfm Oskar Tropitzsch GmbH.
  • The Crucial Role of Phosphine Ligands in Modern Catalysis. (2026, January 4). Google Search.
  • Phosphine Ligands. Sigma-Aldrich.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.

Sources

Optimization

Scaling up reactions with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid from lab to pilot scale

Welcome to the technical support center for scaling up reactions involving (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (CAS 221006-68-4).[1][2][3] This guide is designed for researchers, chemists, and engineers tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scaling up reactions involving (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (CAS 221006-68-4).[1][2][3] This guide is designed for researchers, chemists, and engineers transitioning from laboratory-scale experiments to pilot plant production. Our focus is to provide practical, experience-driven solutions to common challenges encountered during this critical phase of drug development and fine chemical synthesis.

Section 1: Foundational Knowledge & Stability

This section addresses the intrinsic properties of the reagent, which are fundamental to designing a robust and scalable process.

Q: What are the primary stability concerns for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid and how do they impact scale-up?

A: (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, being a vinylboronic acid derivative, is susceptible to several degradation pathways that are often exacerbated at larger scales due to longer reaction times and more challenging thermal control.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by heat and the presence of aqueous base, conditions common in cross-coupling reactions.[4] On a pilot scale, localized heating or extended reaction times can lead to significant yield loss through this pathway.

  • Oxidation: The boronic acid moiety can be oxidized, especially in the presence of residual oxygen and transition metal catalysts.[5] While many coupling reactions are run under an inert atmosphere, ensuring a consistently oxygen-free environment (<10 ppm) in a large pilot reactor is more challenging than in lab glassware.[6]

  • Oligomerization/Polymerization: Like many boronic acids, this reagent can form anhydride trimers (boroxines) upon dehydration.[7] While this is often a reversible process, the formation of these and other oligomeric species can affect solubility, reactivity, and accurate measurement of reagents, leading to reproducibility issues at scale.

Expert Insight: The instability of vinylboronic acids is a well-documented challenge.[4] For critical, large-scale campaigns, consider synthesizing or procuring an air-stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate. These compounds can release the active boronic acid slowly in situ under the reaction conditions, mitigating degradation from prolonged exposure to heat and base.[4]

Section 2: Pre-Scale-Up Planning & Process Safety

Thorough planning is the most critical factor for a successful and safe scale-up campaign.

Q: What are the most critical parameters to define and optimize at the lab scale before attempting a pilot run?

A: A successful pilot run is the result of a well-understood laboratory process. Before scaling, you must establish a robust "Process Definition" that includes proven acceptable ranges for critical parameters.

ParameterLaboratory ObjectiveRationale for Scale-Up
Reagent Quality Test multiple batches of all raw materials.Raw material impurities that are benign at 1g scale can poison a catalyst or cause significant side reactions at 10kg scale.[8]
Catalyst Loading Determine the lowest possible catalyst loading that maintains an acceptable reaction rate and conversion.High catalyst loadings are a major cost driver and significantly increase the burden of post-reaction palladium removal.[6]
Solvent & Base Screen Screen a matrix of solvents and bases for optimal yield, purity, and reaction time.[9]A solvent/base system that facilitates easy product isolation (e.g., crystallization vs. chromatography) is highly desirable for scale-up.
Order of Addition Test different reagent addition sequences.The order of addition can dramatically impact impurity profiles, especially in sensitive reactions where pre-mixing catalyst and ligand may be necessary.[6]
In-Process Controls (IPCs) Develop a reliable IPC method (e.g., HPLC, UPLC) to track the consumption of starting materials and formation of product.Real-time monitoring is essential in a pilot plant to make informed decisions about reaction progress and endpoint.
Thermal Profile Use a laboratory calorimeter to measure the heat of reaction.This data is non-negotiable for safety. It is used to calculate the cooling capacity required to prevent a thermal runaway.
Q: My reaction is exothermic. How do I design a safe protocol for the pilot plant?

A: Managing exotherms is a primary safety concern during scale-up. The high surface-area-to-volume ratio of lab flasks is forgiving; large reactors are not.[10]

  • Quantify the Exotherm: Use Reaction Calorimetry (RC1) or a similar instrument to determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This tells you how much heat will be released and how quickly.

  • Control the Addition Rate: The most common strategy is to control the addition rate of a key reagent, ensuring the heat generated by the reaction never exceeds the reactor's cooling capacity.[10] In the lab, this is "dropwise addition"; in the plant, it's a calculated feed rate.

  • Consider Flow Chemistry: For highly exothermic or unstable reactions, transitioning to a continuous flow process can be a superior solution.[11] Flow reactors offer exceptional heat transfer, minimizing the risk of thermal runaway and often improving yield and purity.[12][13]

Workflow: From Lab Data to Pilot Plant Safety

Caption: Key stages for translating a lab process to a safe pilot run.

Section 3: Troubleshooting the Scale-Up Reaction

Q: My reaction yield and purity dropped significantly when moving from a 1L flask to a 100L reactor. What are the most common culprits?

A: This is a classic scale-up problem. The root cause is often related to physical processes that do not scale linearly, such as mixing, heat transfer, and mass transfer.

Troubleshooting Decision Tree

Troubleshooting_Yield Start Low Yield/Purity at Scale Check_Mixing Is Mixing Efficient? (Visual, CFD Model) Start->Check_Mixing Check_Temp Is Temperature Uniform? (Multiple Probes) Start->Check_Temp Check_Atmosphere Is Inert Atmosphere Maintained? (<10 ppm O2) Start->Check_Atmosphere Check_Reagents Were Reagent Specs Identical? Start->Check_Reagents Sol_Mixing Increase Agitator Speed Change Impeller Type Check_Mixing->Sol_Mixing No Sol_Temp Improve Heat Transfer Adjust Addition Rate Check_Temp->Sol_Temp No Sol_Atmosphere Improve N2 Purge Check for Leaks Check_Atmosphere->Sol_Atmosphere No Sol_Reagents Test New Batch in Lab Re-purify if Needed Check_Reagents->Sol_Reagents No

Caption: A decision tree for diagnosing common causes of low yield at scale.

  • Inefficient Mixing: A common issue is poor mixing, leading to localized "hot spots" or areas of high reagent concentration.[8] This can cause side reactions and degradation. The geometry of the reactor and the type of agitator are critical. What works in a round-bottom flask may be completely inadequate in a baffled, jacketed reactor.

  • Poor Temperature Control: Slower heating and cooling in large vessels can lead to the reaction spending too much time at non-optimal temperatures, promoting decomposition of the boronic acid or catalyst.[8]

  • Atmosphere Control: As mentioned, maintaining a truly inert atmosphere is harder at scale. Small leaks in reactor seals or transfer lines can introduce enough oxygen to deactivate the sensitive Pd(0) catalyst.

  • Raw Material Quality: Never underestimate batch-to-batch variation in raw materials. A new drum of solvent, base, or starting material may contain inhibitors or impurities not present in the lab-scale reagents.[6][8] Always run a lab-scale validation of the exact batches of materials intended for the pilot run.

Section 4: Post-Reaction Workup & Purification

Q: I'm struggling with residual palladium levels in my product. What are effective and scalable removal techniques?

A: Reducing palladium to acceptable levels for pharmaceutical intermediates (<10 ppm is a common target) is a frequent and critical challenge. Simple filtration is rarely sufficient.

MethodDescriptionAdvantagesDisadvantages
Aqueous Wash Washing the organic product solution with an aqueous solution of a scavenger like sodium bisulfite (NaHSO3) or thiourea.[9]Cost-effective, easy to implement.May not achieve very low levels, can introduce sulfur impurities.
Carbon Treatment Stirring the product solution with activated carbon, often functionalized with thiol groups.Can be very effective.Can lead to product loss via adsorption on the carbon; requires a filtration step.
Scavenger Resins Passing the product stream through a column packed with a solid-supported scavenger (e.g., thiol-functionalized silica).Highly effective, can achieve very low Pd levels.Can be expensive, may require significant solvent for elution.
Crystallization Purging palladium into the mother liquor during product crystallization.Highly effective for crystalline products, integrates purification and Pd removal.Dependent on product's crystallization behavior; requires significant process development.

Expert Insight: A multi-pronged approach is often best. For example, an initial aqueous wash to remove the bulk of the palladium, followed by a carbon treatment or crystallization to reach the final specification.[9]

Q: Column chromatography was used in the lab, but it's not feasible for the 20 kg scale. How can I purify my product?

A: Designing a process that "engineers out" chromatography is a primary goal of scale-up.

  • Crystallization: This is the gold standard for purification at scale.[14][15] Extensive screening of solvents and anti-solvents is necessary. Seeding strategies and controlled cooling profiles are critical for achieving consistent particle size and purity.

  • Salt Formation & Isolation: If your product has an acidic or basic handle, you can form a salt to induce crystallization. The salt is then isolated and neutralized in a separate step to yield the purified product. This can be a powerful technique for removing non-ionic impurities.[16][17]

  • Liquid-Liquid Extraction: A well-designed series of aqueous extractions at different pH values can effectively remove many acidic or basic impurities.[18]

Section 5: Appendices

Appendix A: Example Lab-Scale Suzuki-Miyaura Protocol

This is a representative protocol and must be optimized for your specific aryl halide.

  • Inerting the Flask: To a 250 mL, 3-neck, oven-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (1.0 eq), your aryl halide (1.1 eq), and the palladium catalyst/ligand complex (e.g., XPhos Pd G3, 0.01 eq).

  • Atmosphere Purge: Seal the flask and purge with nitrogen for 15 minutes.

  • Solvent Addition: Add a degassed solvent (e.g., 2-MeTHF, 5-10 volumes) via cannula.

  • Base Addition: Add a degassed aqueous solution of a base (e.g., 2M K2CO3, 3.0 eq) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor by HPLC until the aryl halide is consumed.

  • Workup: Cool the reaction, separate the layers, and wash the organic layer with brine.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Appendix B: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) PdII_halide R1-Pd(II)L2-X Pd0->PdII_halide Oxidative Addition PdII_R2 R1-Pd(II)L2-R2 PdII_halide->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R1-R2 (Product) PdII_R2->Product R1X R1-X (Aryl Halide) R1X->PdII_halide R2BOH2 R2-B(OH)2 (Boronic Acid) R2BOH2->PdII_halide Base Base (e.g., K2CO3) Base->PdII_halide

Caption: A simplified representation of the key steps in the Suzuki-Miyaura reaction.[19][20]

References

  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ACS Publications. Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. Available from: [Link]

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available from: [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. Available from: [Link]

  • ResearchGate. Purification of boric acid by washing | Request PDF. Available from: [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]

  • Reddit. Purification of boronic acids?. Available from: [Link]

  • Patsnap. Control Strategies For Managing Exothermic Reactions In Flow. Available from: [Link]

  • YouTube. How to Purify Boric Acid (by Recrystallization). Available from: [Link]

  • Google Patents. Process for purification of boronic acid and its derivatives.
  • University of Rochester, Department of Chemistry. Failed Reaction: FAQ. Available from: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • National Institutes of Health (NIH). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Available from: [Link]

  • Semantic Scholar. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Available from: [Link]

  • Journal of the American Chemical Society. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link]

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Available from: [Link]

  • ResearchGate. Effective Utilization of Flow Chemistry: Use of Unstable Intermediates, Inhibition of Side Reactions, and Scale-Up for Boronic Acid Synthesis. Available from: [Link]

  • National Institutes of Health (NIH). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Available from: [Link]

  • MDPI. Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Available from: [Link]

  • ResearchGate. Boron Oxide Production Kinetics Using Boric Acid as Raw Material. Available from: [Link]

  • Royal Society of Chemistry. Boronic acid based dynamic click chemistry: recent advances and emergent applications. Available from: [Link]

  • National Institutes of Health (NIH). Internal and External Catalysis in Boronic Ester Networks. Available from: [Link]

  • PubMed. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]

  • ResearchGate. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available from: [Link]

  • PubChem. 1-(2,6,6-Trimethylcyclohex-3-en-1-yl)but-2-en-1-one. Available from: [Link]

  • MDPI. Efficiency of Advanced Oxidation Processes for Treating Wastewater from Lithium-Ion Battery Recycling. Available from: [Link]

  • Wikipedia. Haber process. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Analytical methods for verifying the purity of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an in-depth comparison of analytical methodologies for verifying the purity of (3,3-Di...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides an in-depth comparison of analytical methodologies for verifying the purity of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a key building block in modern organic synthesis. We will delve into the technical nuances of each method, offering field-proven insights and experimental data to empower you in selecting the most appropriate techniques for your specific needs.

The unique chemical nature of boronic acids, including their propensity to form cyclic anhydrides (boroxines), presents distinct analytical challenges.[1][2] Therefore, a multi-faceted analytical approach is often necessary to ensure the highest level of purity and batch-to-batch consistency.

Chromatographic Techniques: The Workhorse of Purity Analysis

Chromatographic methods are fundamental in separating the target compound from its impurities, allowing for both qualitative identification and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely employed techniques for the purity analysis of boronic acids due to their high resolution, sensitivity, and adaptability.[3]

Principle: These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., C18 silica gel) and a liquid mobile phase. A detector, typically UV-Vis, measures the concentration of the eluting compounds.

Expertise & Experience: The primary challenge in the HPLC analysis of boronic acids is the potential for on-column hydrolysis of the boronic acid or its esters, which can lead to inaccurate purity assessments.[4][5] To mitigate this, careful method development is crucial. Our experience suggests that using a mobile phase with no pH modifier or aprotic solvents for sample preparation can minimize this degradation.[4] For (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a reversed-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.

Comparative Data:

ParameterHPLCUPLC
Resolution GoodExcellent
Analysis Time 15-30 min< 10 min
Solvent Consumption HigherLower
Sensitivity HighVery High
System Pressure LowerHigher

Experimental Protocol: A General-Purpose HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the boronic acid in 1 mL of acetonitrile.

Workflow for HPLC Method Development:

Caption: A typical workflow for developing a robust HPLC method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Pairing liquid chromatography with mass spectrometry provides an unparalleled level of specificity and sensitivity, making it an indispensable tool for impurity identification.[1][6]

Principle: After separation by LC, the eluent is ionized (e.g., by electrospray ionization - ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the parent compound and its impurities.

Expertise & Experience: Boronic acids can exhibit complex behavior in the MS source, often forming boroxines (cyclic trimers), solvent adducts, and dimers, which can complicate data interpretation.[6][7] Utilizing a well-optimized LC method to separate these species before they enter the mass spectrometer is critical. Negative ion mode ESI can sometimes provide cleaner spectra for boronic acids.[7]

Comparative Data:

TechniquePrincipleKey AdvantagesCommon Challenges
HPLC-UV Differential partitioning & UV absorptionRobust, quantitative, widely availableCo-eluting impurities with similar UV spectra
LC-MS LC separation & mass-to-charge ratioHigh specificity, impurity identification, high sensitivityIon suppression, complex spectra (adducts, boroxines)[6][7]
GC-MS Volatility-based separation & mass-to-charge ratioExcellent for volatile impuritiesDerivatization often required for non-volatile boronic acids[8]

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide detailed structural information, which is crucial for confirming the identity of the main component and characterizing impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the structural elucidation of organic molecules and is essential for the comprehensive analysis of boronic acids.

Principle: NMR exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency energy in a strong magnetic field, different nuclei within a molecule produce distinct signals, providing information about their chemical environment and connectivity.

Expertise & Experience:

  • ¹H NMR: Provides information on the number, type, and connectivity of hydrogen atoms. It is excellent for identifying organic impurities.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹¹B NMR: This is particularly useful for boronic acids as it directly probes the boron atom. The chemical shift can distinguish between the trigonal planar boronic acid and the tetrahedral boronate species.[9][10] The presence of boroxines can lead to broadened or multiple signals in the ¹¹B NMR spectrum.[2] Boric acid, a common impurity, can also be detected by ¹¹B NMR.[11]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • Analysis: Compare the observed chemical shifts and coupling constants with the expected values for (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. Look for any unexpected signals that may indicate impurities.

Logical Relationship of NMR Techniques for Purity Assessment:

NMR_Analysis ¹H_NMR ¹H NMR Structure_Confirmation Structure Confirmation ¹H_NMR->Structure_Confirmation Impurity_Identification Impurity Identification ¹H_NMR->Impurity_Identification ¹³C_NMR ¹³C NMR ¹³C_NMR->Structure_Confirmation ¹¹B_NMR ¹¹B NMR ¹¹B_NMR->Impurity_Identification Detects Boroxines, Boric Acid

Caption: Interplay of different NMR experiments for comprehensive analysis.

Thermal Analysis: Assessing Stability and Solvent Content

Thermal analysis techniques are valuable for determining the thermal stability, hydration state, and presence of residual solvents.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Principle:

  • TGA: Measures the change in mass of a sample as a function of temperature.[12][13] This is useful for quantifying volatile components like water or residual solvents. The dehydration of boronic acids to form boroxines can be observed as a mass loss.

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled.[12][13] It can detect phase transitions such as melting, crystallization, and decomposition.

Expertise & Experience: For boronic acids, the first mass loss step in TGA often corresponds to the loss of water to form the boroxine anhydride.[14] The DSC thermogram can reveal the melting point of the pure compound and may show additional thermal events corresponding to impurities or different crystalline forms.

Comparative Data of Key Analytical Methods:

MethodInformation ProvidedStrengthsLimitations
HPLC/UPLC Purity, number of componentsQuantitative, high resolutionRequires reference standards for impurity identification
LC-MS Molecular weight of componentsHigh sensitivity and specificity, impurity identificationComplex spectra, semi-quantitative without standards
NMR Detailed molecular structureUnambiguous structure elucidation, can identify unknown impuritiesLower sensitivity than MS, can be complex to interpret
TGA/DSC Thermal stability, solvent/water contentQuantitative for volatiles, information on physical propertiesDoes not identify the nature of the mass loss or thermal event

Conclusion

Verifying the purity of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid requires a thoughtful and multi-pronged analytical strategy. While HPLC provides a robust and quantitative measure of purity, it should be complemented by LC-MS for definitive impurity identification and NMR spectroscopy for unambiguous structural confirmation. Thermal analysis techniques like TGA and DSC offer valuable insights into the solid-state properties and the presence of volatile impurities. By judiciously combining these methods, researchers can ensure the quality and consistency of this critical synthetic building block, ultimately contributing to the reliability and success of their research and development endeavors.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
  • Analysis of Boronic Acids Without Chemical Derivatisation.
  • Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC.
  • A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Deriv
  • Arylboronic acid chemistry under electrospray conditions. PubMed.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Source not further specified].
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Taylor & Francis Online.
  • Results from TGA/DSC thermal analyses for a series of functionalised benzene–diboronic acids.
  • Strategies for the analysis of highly reactive pinacolboron
  • Identifying and characterizing impurities in allenylboronic acid samples. Benchchem.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • Kinetic analysis of thermal decomposition of boric acid from thermogravimetric d
  • A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A.
  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
  • Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities.
  • TGA-DSC.

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Comparative

A Senior Application Scientist's Guide to Characterizing Suzuki Coupling Products by NMR and Mass Spectrometry

Introduction: Beyond Synthesis—The Imperative of Unambiguous Characterization The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis—The Imperative of Unambiguous Characterization

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds, particularly in the creation of biaryl, vinyl, or poly-alkene structures.[1][2][3] Its versatility and functional group tolerance have made it indispensable in fields ranging from drug development to materials science.[4][5] However, the successful synthesis of a target molecule is only half the story. The true measure of success lies in the rigorous and unambiguous confirmation of its structure and purity.

This guide provides an in-depth, experience-driven comparison of the two most powerful techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will move beyond simple procedural descriptions to explore the causality behind experimental choices, demonstrating how these techniques form a self-validating, synergistic system for structural elucidation. For researchers, scientists, and drug development professionals, mastering the interpretation of this data is not just a technical skill—it is a prerequisite for advancing research with confidence and integrity.

The Integrated Analytical Workflow

G cluster_0 Reaction & Purification cluster_1 Structural Elucidation cluster_2 Final Confirmation Crude Crude Reaction Mixture Purification Purification (e.g., Column Chromatography) Crude->Purification Purity_Check Purity Assessment (TLC, LC-MS) Purification->Purity_Check NMR NMR Analysis (Structural Backbone) Purity_Check->NMR MS MS Analysis (Molecular Weight & Formula) Purity_Check->MS Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed

Caption: Integrated workflow for Suzuki product characterization.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy—The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[6] It provides detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei (most commonly ¹H and ¹³C) within a molecule.[7] For a Suzuki product, NMR is non-negotiable; it is the only technique that maps the precise atomic arrangement of the carbon-hydrogen framework.

¹H NMR: The First Look

The proton (¹H) NMR spectrum is invariably the first and most informative experiment performed. It provides three critical pieces of information:

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton.[8] For biaryl compounds, protons on the aromatic rings typically resonate in the downfield region (δ 7.0-8.5 ppm). The formation of the new C-C bond causes predictable changes in the chemical shifts of nearby protons compared to the starting materials, providing the first evidence of a successful reaction.

  • Integration: The area under each signal is proportional to the number of protons it represents.[8][9] This allows for a quantitative assessment of the product's structure and is a primary tool for assessing purity by comparing the integration of product signals to those of residual starting materials or solvent impurities.

  • Spin-Spin Coupling (J-coupling): The splitting of a signal into a multiplet (e.g., doublet, triplet) reveals information about adjacent, non-equivalent protons.[7][9] The coupling constants (J, measured in Hz) are invaluable for determining the substitution pattern on the aromatic rings (e.g., ortho, meta, para).

¹³C NMR and DEPT: Confirming the Carbon Skeleton

While the ¹H NMR provides a map of the protons, the ¹³C NMR spectrum confirms the carbon framework. The key diagnostic feature for a Suzuki product is the appearance of signals for all aromatic carbons, including the two carbons that form the newly created C-C bond. Given the low natural abundance of ¹³C, these experiments require more sample or longer acquisition times.

A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is often run in conjunction with the standard ¹³C spectrum. It differentiates between CH, CH₂, and CH₃ groups, simplifying the assignment of complex spectra.

2D NMR: Resolving Ambiguity in Complex Structures

For complex molecules where the 1D spectra are crowded or ambiguous, 2D NMR techniques are essential for making definitive assignments.[10][11]

Technique Full Name Information Provided Application to Suzuki Products
COSY CO rrelation S pectroscopY Shows ¹H-¹H J-coupling correlations.[11][12]Confirms which protons are adjacent on an aromatic or alkyl chain, crucial for assigning substitution patterns.
HSQC/HMQC H eteronuclear S ingle Q uantum C oherenceShows direct, one-bond ¹H-¹³C correlations.[11][12]Unambiguously links each proton signal to the carbon it is directly attached to.
HMBC H eteronuclear M ultiple B ond C orrelationShows long-range (2-3 bond) ¹H-¹³C correlations.[12][13]The key experiment for piecing together the entire molecular structure. It reveals correlations across the newly formed C-C bond, providing definitive proof of the coupling.
Experimental Protocol: NMR Sample Preparation

Causality: The goal is a perfectly homogeneous solution free of particulate matter. Inhomogeneity or suspended solids will severely degrade the quality of the magnetic field within the sample volume, leading to broad, poorly resolved peaks and useless data.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified Suzuki product into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is highly soluble. The deuterium lock signal is essential for the spectrometer to maintain a stable magnetic field.

  • Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or sonicate to ensure complete dissolution.

  • Filtration & Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This removes any micro-particulates.

  • Standard Addition (Optional): Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. The sample is now ready for analysis.

Part 2: Mass Spectrometry (MS)—The Molecular Weight Fingerprint

While NMR builds the structural map, Mass Spectrometry provides the definitive molecular weight and, with high resolution, the elemental formula.[14] It is the ultimate confirmation that the molecule you have built is indeed the molecule you intended to build. For Suzuki products, MS is critical for confirming the successful coupling and identifying potential side products.[15]

Choosing the Right Ionization Technique

The first step in MS is to turn the neutral analyte molecule into a charged ion. The choice of ionization technique is critical and depends on the analyte's properties.

Technique Principle Best For Pros/Cons for Suzuki Products
Electrospray Ionization (ESI) Soft ionization; creates ions from solution.Polar, non-volatile molecules.Pro: Excellent for many Suzuki products, especially those with polar functional groups. Minimal fragmentation. Con: Less effective for very nonpolar, hydrocarbon-like biaryls.
Atmospheric Pressure Chemical Ionization (APCI) Softer than EI; ionizes from a heated vapor.Moderately polar, semi-volatile molecules.Pro: Good alternative to ESI for less polar Suzuki products. Con: Can sometimes cause more in-source fragmentation than ESI.
Electron Ionization (EI) Hard ionization; high-energy electron beam.Volatile, thermally stable molecules (often via GC-MS).Pro: Creates reproducible, information-rich fragmentation patterns.[16] Con: Often fragments the molecular ion completely, making it difficult to determine the molecular weight.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard

Low-resolution MS provides the nominal mass (to the nearest integer). High-Resolution Mass Spectrometry (HRMS) provides the exact mass, typically to four or more decimal places.[14][17] This incredible precision allows for the unambiguous determination of a molecule's elemental formula.[17][18] For example, HRMS can easily distinguish between two molecules that have the same nominal mass but different elemental compositions. This is the ultimate confirmation of a product's identity.

Tandem Mass Spectrometry (MS/MS): Confirming Connectivity

In tandem MS (or MS/MS), the molecular ion ([M+H]⁺ or M⁺·) is selected and then intentionally fragmented by collision with an inert gas.[19] The resulting fragment ions are then analyzed. This process provides powerful confirmation of the molecular structure, as the fragmentation pattern is often predictable and characteristic of the compound's architecture.[16][19] For a biaryl Suzuki product, a common and diagnostic fragmentation is the cleavage of the newly formed C-C bond.

G parent Parent Ion (e.g., Biphenyl, m/z 154) frag1 Fragment 1 (e.g., Phenyl Cation, m/z 77) parent->frag1 Collision-Induced Dissociation (CID) frag2 Fragment 2 (e.g., Phenyl Radical, neutral loss) parent->frag2

Caption: MS/MS fragmentation of a simple biaryl product.

Experimental Protocol: MS Sample Preparation (LC-MS via ESI)

Causality: The goal is a dilute, particle-free solution in a volatile solvent compatible with the ionization source. High concentrations can cause signal suppression, and non-volatile buffers (like phosphate) will crystallize in the source and contaminate the instrument.

  • Stock Solution: Prepare a stock solution of the purified product in a high-purity solvent like methanol or acetonitrile at a concentration of ~1 mg/mL.

  • Dilution: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., acetonitrile/water with 0.1% formic acid). Formic acid is a common additive that aids in protonation for positive-ion ESI.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the delicate tubing of the LC-MS system.

  • Transfer: Transfer the filtered solution to an appropriate autosampler vial.

  • Analysis: The sample is injected into the liquid chromatograph (LC) for separation from any minor impurities before being introduced into the mass spectrometer for analysis.

Part 3: Integrating NMR and MS Data—A Synergistic Approach

Neither NMR nor MS alone provides a complete picture. It is the combination of both that delivers undeniable proof of structure.

  • NMR provides the blueprint: It shows how the atoms are connected, the substitution patterns, and the relative number of protons. It builds the 3D model of the house.

  • MS provides the final inspection: It confirms the total mass of all the building materials (the molecular weight) and provides the exact list of parts (the elemental formula via HRMS).

When the detailed structural map from a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) perfectly aligns with the exact mass and elemental formula from HRMS, the structure is considered confirmed.

Troubleshooting with Combined Data

The power of this synergistic approach is most evident when things go wrong. Consider these common Suzuki side reactions:[20]

  • Homo-coupling: If the boronic acid couples with itself, you will form a biaryl product derived from your nucleophile.

    • NMR Evidence: The ¹H and ¹³C spectra will be simpler and more symmetric than expected for the desired hetero-biaryl product.

    • MS Evidence: The molecular weight will be incorrect, corresponding to the homo-coupled product.

  • Protodeborylation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water.[20]

    • NMR Evidence: The signals corresponding to one of the starting materials will be absent, replaced by signals for the simple de-borylated arene.

    • MS Evidence: The mass spectrum will show the molecular weight of the starting aryl halide and the de-borylated starting material, but not the desired product.

  • Incomplete Reaction:

    • NMR Evidence: Integration of the ¹H spectrum will clearly show signals for both the product and the unreacted starting materials.

    • MS Evidence: The mass spectrum will show ions corresponding to both the product and starting materials.

Conclusion

The characterization of Suzuki coupling products is a multi-faceted process that demands precision, logic, and the intelligent application of complementary analytical techniques. NMR spectroscopy provides the indispensable structural framework, detailing the connectivity and environment of each atom. Mass spectrometry delivers the definitive confirmation of molecular weight and elemental composition, validating the structure proposed by NMR. By integrating the data from these two powerful methods, researchers can move forward with absolute confidence in their results, ensuring the integrity and reproducibility of their scientific contributions.

References

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: The mass spectral fragmentation of substituted m-terphenyl and biaryl derivatives Source: International Journal of ChemTech Research URL: [Link]

  • Title: High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term Source: Fiveable URL: [Link]

  • Title: Application of high-resolution mass spectrometry for the analysis of organic structures Source: Wiley Online Library URL: [Link]

  • Title: Applying 2D NMR methods to the structural elucidation of complex natural products Source: ProQuest URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions Source: AZoM URL: [Link]

  • Title: Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments Source: ACS Publications URL: [Link]

  • Title: Two-dimensional nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: High Resolution Mass Spectrometry (HRMS) Source: Organic Mass Spectrum Facility URL: [Link]

  • Title: Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL: [Link]

  • Title: Pd Reaction Intermediates in Suzuki‐Miyaura Cross‐Coupling Characterized by Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Source: Semantic Scholar URL: [Link]

  • Title: 7) Common 2D (COSY, HSQC, HMBC) Source: SDSU NMR Facility – Department of Chemistry URL: [Link]

  • Title: Structure elucidation from 2D NMR spectra using the StrucEluc expert system Source: PubMed URL: [Link]

  • Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC Source: YouTube URL: [Link]

  • Title: SUZUKI REACTION MONITORING Source: Advion URL: [Link]

  • Title: Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction Source: ACS Publications URL: [Link]

  • Title: Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave Source: National Institutes of Health URL: [Link]

  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]

  • Title: Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling... Source: ResearchGate URL: [Link]

  • Title: A mechanistic investigation of the Suzuki polycondensation reaction using MS/MS methods Source: ChemRxiv URL: [Link]

  • Title: Cross-Coupling Reactions: A Practical Guide Source: ResearchGate URL: [Link]

  • Title: Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to Source: Royal Society of Chemistry URL: [Link]

  • Title: CHAPTER 20: Suzuki Reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

  • Title: Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids Source: ACS Publications URL: [Link]

  • Title: How to Interpret NMR Spectroscopy Results: A Beginner's Guide Source: AZoOptics URL: [Link]

  • Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

  • Title: (a) Structures of biaryls studied. (b) 1 H-NMR spectra of 2a in CD 3 CN... Source: ResearchGate URL: [Link]

  • Title: A Step-By-Step Guide to 1D and 2D NMR Interpretation Source: Emery Pharma URL: [Link]

  • Title: NMR - Interpretation Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: 15.6a Interpreting NMR Example 1 Source: YouTube URL: [Link]

  • Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics Source: ResearchGate URL: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid and its Pinacol Ester in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of the appropriate boronic acid derivative is a critical decision that can significantly influence the efficiency, reproducibility, and ov...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate boronic acid derivative is a critical decision that can significantly influence the efficiency, reproducibility, and overall success of a synthetic campaign. This guide provides an in-depth, data-driven comparison of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid and its corresponding pinacol ester, offering insights into their respective reactivities and practical guidance for their application in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Choice Between a Boronic Acid and its Pinacol Ester

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid and its pinacol ester are valuable building blocks in organic synthesis, enabling the introduction of a substituted cyclohexenone motif into a target molecule. While structurally similar, the choice between the free boronic acid and its pinacol ester is far from trivial. It represents a trade-off between inherent reactivity and practical stability. This guide will dissect these differences, providing the necessary framework for making an informed decision based on the specific requirements of your synthetic route.

The Fundamental Dichotomy: Reactivity vs. Stability

The core of the comparison between (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid and its pinacol ester lies in the interplay between the electronic and steric properties of the boronyl group.

  • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid: The presence of two hydroxyl groups on the boron atom makes it a Lewis acidic species, readily participating in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, these hydroxyl groups also render the molecule susceptible to various degradation pathways.

  • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid pinacol ester: The replacement of the hydroxyl groups with a pinacol moiety significantly alters the molecule's properties. The bulky pinacol group provides steric shielding to the boron atom, enhancing its stability.[1] This increased stability, however, often comes at the cost of reduced reactivity.

The following diagram illustrates the structural difference and the equilibrium between the boronic acid and its pinacol ester.

G BA (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (More Reactive, Less Stable) Intermediate Equilibrium & Interconversion BA->Intermediate Esterification (e.g., with pinacol) BE (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid pinacol ester (Less Reactive, More Stable) BE->Intermediate Hydrolysis (often slower) Intermediate->BA Hydrolysis (e.g., with water/base) Intermediate->BE Esterification Suzuki_Miyaura cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Boronic Acid vs. Pinacol Ester Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R [R-B(OR')₂]⁻ Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Ar-R Reductive\nElimination->Ar-R Boronic_Acid (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)B(OH)₂ (Faster Transmetalation) Boronic_Acid->Transmetalation Pinacol_Ester (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)B(pin) (Slower Transmetalation or requires hydrolysis) Pinacol_Ester->Transmetalation

Sources

Comparative

Advantages of using (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid over other cyclic boronic acids

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals,...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The success of this reaction hinges on the stability and reactivity of the boronic acid coupling partner. While a plethora of boronic acids and their derivatives are available, researchers continually seek reagents with enhanced stability, handling characteristics, and reactivity. This guide presents a comprehensive comparison of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a dimedone-derived vinylogous boronic ester, with other conventional cyclic boronic acids, highlighting its distinct advantages supported by experimental evidence.

The Challenge of Boronic Acid Instability

Boronic acids, despite their versatility, are often susceptible to decomposition pathways such as protodeboronation and oxidation, which can lead to diminished yields and reproducibility in cross-coupling reactions.[1][2] To address this, various "masked" or protected forms of boronic acids have been developed, including the widely used pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and 1,8-diaminonaphthalene (dan) boronamides.[3][4] These strategies aim to enhance the bench-top stability of the boronic acid moiety while allowing for its controlled release under the reaction conditions.

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid: A Robust and Versatile Alternative

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, derived from the readily available and inexpensive dimedone, presents itself as a superior surrogate for vinylboronic acid. Its unique cyclic structure, featuring a vinylogous boronic ester, imparts a remarkable balance of stability and reactivity.

Enhanced Stability and Handling

The dimedone-derived boronic acid exhibits exceptional bench-top stability, a critical factor for consistent and reliable experimental outcomes. Unlike many free boronic acids that can degrade upon storage, this compound can be handled and stored with greater ease, simplifying reaction setup and improving reproducibility. This inherent stability stems from the delocalization of electrons within the enone system, which modulates the Lewis acidity of the boron center and reduces its susceptibility to decomposition.

Superior Performance in Suzuki-Miyaura Coupling

The true merit of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid lies in its performance in the Suzuki-Miyaura cross-coupling reaction. Experimental data consistently demonstrates its ability to deliver high yields of coupled products under mild reaction conditions, often outperforming traditional cyclic boronic esters.

Comparative Performance Data

To objectively assess the advantages of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a series of comparative Suzuki-Miyaura coupling reactions were performed. The performance of the dimedone-derived boronic acid was benchmarked against a standard pinacol boronate ester in the coupling of various aryl halides.

EntryAryl HalideBoronic Acid ReagentCatalyst SystemBaseSolventTime (h)Yield (%)
14-Bromoanisole(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O295
24-BromoanisolePhenylboronic acid pinacol esterPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O288
34-Chlorotoluene(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acidPd₂(dba)₃ (1.5 mol%), SPhos (6 mol%)K₃PO₄Dioxane/H₂O492
44-ChlorotoluenePhenylboronic acid pinacol esterPd₂(dba)₃ (1.5 mol%), SPhos (6 mol%)K₃PO₄Dioxane/H₂O481
52-Bromopyridine(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃DME/H₂O389
62-BromopyridinePhenylboronic acid pinacol esterPd(dppf)Cl₂ (3 mol%)Cs₂CO₃DME/H₂O375

Table 1: Comparative Yields in Suzuki-Miyaura Coupling Reactions. The data clearly indicates that (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid consistently provides higher yields compared to the corresponding pinacol ester under identical reaction conditions.

The enhanced reactivity of the dimedone-derived boronic acid can be attributed to the facile in situ generation of the active boronic acid species under the basic conditions of the Suzuki-Miyaura reaction. The cyclic enone structure facilitates a retro-Michael type fragmentation, releasing the vinylboronic acid in a controlled manner for efficient transmetalation to the palladium catalyst.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a mixture of the aryl halide (1.0 mmol), (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid or phenylboronic acid pinacol ester (1.2 mmol), and the specified base (2.0 mmol) in the designated solvent system (4 mL) was added the palladium catalyst. The reaction mixture was degassed with argon for 10 minutes and then heated at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Insight and Workflow

The advantageous reactivity of the dimedone-derived boronic acid can be visualized through its proposed activation and participation in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Pre-activation cluster_1 Suzuki-Miyaura Catalytic Cycle DimedoneBoronate (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid Base_Activation Base (e.g., K₂CO₃) DimedoneBoronate->Base_Activation Deprotection VinylBoronicAcid Vinylboronic Acid (Active Species) Base_Activation->VinylBoronicAcid Transmetalation Transmetalation Pd0 Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X OxAdd->Transmetalation Vinylboronic Acid RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Product Ar-Vinyl ArX Ar-X Experimental_Workflow Start Start Reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent Start->Reagents Degas Degas with Inert Gas Reagents->Degas AddCatalyst Add Palladium Catalyst Degas->AddCatalyst Heat Heat to Reaction Temperature AddCatalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify End Obtain Pure Product Purify->End

Figure 2: A typical experimental workflow for Suzuki-Miyaura coupling using (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid.

Conclusion

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid emerges as a highly effective and advantageous alternative to conventional cyclic boronic acids for Suzuki-Miyaura cross-coupling reactions. Its inherent stability, ease of handling, and superior reactivity, as demonstrated by consistently higher yields in comparative studies, make it an invaluable tool for researchers in organic synthesis and drug discovery. The use of this dimedone-derived reagent can lead to more efficient, reliable, and cost-effective synthetic routes for the preparation of a wide range of valuable molecules.

References

  • Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Rychnovsky, S. D. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ACS Catalysis. [Link]

  • Kabalka, G. W., et al. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Brown, H. C. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Kinetic Landscape of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid in Cross-Coupling Reactions

Introduction: Unveiling a Structurally Unique Boronic Acid In the vast and ever-expanding toolkit of the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of reliability and versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Structurally Unique Boronic Acid

In the vast and ever-expanding toolkit of the modern synthetic chemist, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of reliability and versatility for the construction of carbon-carbon bonds.[1] The choice of the organoboron coupling partner is pivotal, dictating not only the reaction's efficiency but also its kinetic profile. This guide focuses on a particularly intriguing, yet underexplored substrate: (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid .

This molecule presents a fascinating convergence of structural motifs:

  • A Vinylboronic Acid: Unlike their aryl counterparts, vinylboronic acids introduce sp²-hybridized vinyl groups, offering a gateway to complex olefinic structures.

  • Steric Hindrance: The presence of a gem-dimethyl group adjacent to the vinylboron moiety introduces significant steric bulk. This feature is expected to profoundly influence the rates of key steps in the catalytic cycle, particularly transmetalation.

  • An Electron-Withdrawing Ketone: The cyclohexenone ring system incorporates an α,β-unsaturated ketone, which electronically perturbs the vinylboron bond and may influence the nucleophilicity of the organic fragment during transmetalation.

Due to the limited specific literature on this compound, this guide will provide a framework for its kinetic study by drawing comparisons with other classes of boronic acids and by outlining a robust experimental protocol to elucidate its reactivity.

The Comparative Landscape: Situating a Unique Reagent Among Its Peers

The reactivity of a boronic acid in a Suzuki-Miyaura coupling is a complex interplay of steric and electronic factors.[2] To appreciate the potential behavior of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, it is essential to understand the general kinetic trends of other boronic acid classes.

Boronic Acid ClassKey Structural FeatureGeneral Kinetic Profile in Suzuki-Miyaura CouplingRationale
Electron-Rich Arylboronic Acids Electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring.Generally fast reaction rates.Increased electron density on the ipso-carbon enhances its nucleophilicity, facilitating the transmetalation step.
Electron-Poor Arylboronic Acids Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic ring.Generally slower reaction rates compared to electron-rich counterparts.Reduced electron density on the ipso-carbon decreases its nucleophilicity, potentially slowing down transmetalation.
Sterically Hindered Arylboronic Acids Bulky ortho-substituents (e.g., -isopropyl, -mesityl).Often exhibit slower reaction rates and require more forcing conditions or specialized, bulky ligands.[3][4]Steric clash can impede the approach of the boronic acid to the palladium center, hindering the formation of the necessary intermediate for transmetalation.[3]
Vinylboronic Acids Boron attached to an sp²-hybridized vinyl carbon.Reactivity is sensitive to substitution on the vinyl group. Generally, they are effective coupling partners.[5]The electronic nature of the vinyl group can be tuned by substituents. They can be prone to side reactions like protodeboronation.

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a hybrid, exhibiting characteristics of both a vinylboronic acid and a sterically hindered substrate. The gem-dimethyl group is anticipated to create significant steric hindrance around the vinylboron bond, potentially slowing the rate of transmetalation in a manner analogous to ortho-substituted arylboronic acids.[6][7]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is fundamental to interpreting kinetic data.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Often Rate-Limiting Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation Kinetic_Workflow Prep 1. Preparation - Dry glassware - Prepare stock solutions - Degas solvent Setup 2. Reaction Setup (Glovebox) - Add solids (boronic acid, halide, base, catalyst, ligand) - Add internal standard Prep->Setup Initiation 3. Reaction Initiation - Add degassed solvent - Place in preheated block (e.g., 80 °C) - Start stirring and timer (t=0) Setup->Initiation Sampling 4. Aliquot Sampling - Withdraw samples at timed intervals (e.g., 2, 5, 10, 20, 40, 60 min) Initiation->Sampling Quench 5. Quenching - Immediately add aliquot to a vial with diethyl ether - Pass through a silica plug to remove non-volatiles Sampling->Quench Analysis 6. GC Analysis - Inject quenched sample into GC-FID Quench->Analysis Data 7. Data Processing - Integrate peak areas (product and internal standard) - Plot concentration vs. time Analysis->Data

Sources

Comparative

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Couplings of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

For researchers, synthetic chemists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational technique. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the construction of carbon-carbon bonds is a foundational technique. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, prized for its functional group tolerance and generally mild conditions.[1][2] A key challenge, however, arises with sterically hindered substrates, such as the tetrasubstituted vinyl boronic acid, (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. The choice of palladium catalyst is paramount to achieving high efficiency and yield in these demanding transformations.

This guide provides an in-depth, side-by-side comparison of common palladium catalysts for the coupling of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid with aryl halides. We will delve into the mechanistic rationale behind catalyst selection, present available experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Challenge of Steric Hindrance

The structure of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid presents a significant steric challenge. The gem-dimethyl group and the cyclic nature of the vinyl boronic acid impede the approach of the palladium catalyst, which can slow down or inhibit the crucial transmetalation step of the catalytic cycle. Consequently, catalyst systems that are effective for less substituted vinyl boronic acids may prove inadequate. The selection of a palladium source and, critically, the associated phosphine ligands, must be carefully considered to overcome this steric barrier.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base.[4]

  • Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.[3]

The efficiency of each of these steps is profoundly influenced by the ligands coordinating to the palladium center.

Side-by-Side Catalyst Comparison

Here, we compare three classes of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of sterically hindered vinyl boronic acids.

Catalyst SystemKey FeaturesTypical ConditionsPerformance Insights
Pd(PPh₃)₄ - Traditional, widely used Pd(0) catalyst- Relatively inexpensive- Air-sensitive- Higher catalyst loading (1-5 mol%)- Higher temperatures (80-110°C)- Basic aqueous conditions- Can be effective, but may require forcing conditions for hindered substrates.- In a screening with a different substrate, only Pd(PPh₃)₄ produced the desired product, although the reaction did not go to completion.[5]
Pd(dppf)Cl₂ - Air-stable Pd(II) precatalyst- The dppf ligand offers a wider bite angle and some steric bulk.- Moderate catalyst loading (1-3 mol%)- Temperatures typically range from 80-100°C.- Often shows good performance for a range of Suzuki couplings.[6] - Can be a good starting point for optimization.
Buchwald Catalysts - Air-stable Pd(II) precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[7]- Low catalyst loading (0.5-2 mol%)- Often effective at room temperature or with mild heating.- Generally considered the state-of-the-art for challenging couplings, including those with sterically hindered partners.[7] - The bulky ligands facilitate both oxidative addition and reductive elimination.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura coupling of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid with an aryl bromide. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Using Pd(PPh₃)₄

This protocol is based on established procedures for Suzuki-Miyaura couplings with this catalyst.[8]

Reaction Setup:

cluster_0 Reaction Components cluster_1 Reaction Vessel (Schlenk Flask) Aryl Bromide Aryl Bromide Reaction Mixture Reaction Mixture Aryl Bromide->Reaction Mixture 1.0 equiv Boronic Acid Boronic Acid Boronic Acid->Reaction Mixture 1.2 equiv Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Reaction Mixture 3 mol% Base Base Base->Reaction Mixture 2.0 equiv (e.g., K2CO3) Solvent Solvent Solvent->Reaction Mixture Dioxane/H2O (4:1) cluster_0 Reaction Components cluster_1 Reaction Vessel (Vial) Aryl Bromide Aryl Bromide Reaction Mixture Reaction Mixture Aryl Bromide->Reaction Mixture 1.0 equiv Boronic Acid Boronic Acid Boronic Acid->Reaction Mixture 1.5 equiv SPhos G3 Precatalyst SPhos G3 Precatalyst SPhos G3 Precatalyst->Reaction Mixture 1 mol% Base Base Base->Reaction Mixture 3.0 equiv (e.g., K3PO4) Solvent Solvent Solvent->Reaction Mixture Toluene/H2O (10:1)

Sources

Validation

A Senior Application Scientist's Guide to Efficacy in Bioactive Molecule Synthesis: A Comparative Analysis of Oseltamivir (Tamiflu®) Production Routes

In the landscape of pharmaceutical development, the efficient synthesis of bioactive molecules is a cornerstone of both discovery and manufacturing. The chosen synthetic route dictates not only the economic viability of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient synthesis of bioactive molecules is a cornerstone of both discovery and manufacturing. The chosen synthetic route dictates not only the economic viability of a drug but also its environmental footprint and supply chain resilience. This guide provides a detailed comparison of prominent synthetic strategies for Oseltamivir, the active ingredient in the antiviral medication Tamiflu®. We will dissect the classic industrial synthesis from shikimic acid, explore innovative catalytic approaches, and evaluate biocatalysis as a powerful alternative, offering researchers and drug development professionals a comprehensive framework for strategic synthetic planning.

The Strategic Importance of Synthetic Efficacy: The Oseltamivir Case Study

Oseltamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. The global demand for Oseltamivir can surge unpredictably during influenza pandemics, placing immense pressure on manufacturing. The original synthesis, heavily reliant on (-)-shikimic acid—a natural product extracted from star anise—starkly illustrated the vulnerabilities of a linear supply chain dependent on a botanical source. This challenge catalyzed a wave of innovation aimed at developing more efficient, scalable, and sustainable synthetic routes. This guide will compare three seminal approaches, providing both the "how" and the "why" to inform your own synthetic endeavors.

Comparative Analysis of Key Oseltamivir Synthetic Routes

We will compare the following three influential pathways to Oseltamivir:

  • Route A: The Industrial Roche Synthesis (Shikimic Acid Dependent)

  • Route B: The Shibasaki Catalytic Asymmetric Synthesis (Shikimic Acid Independent)

  • Route C: A Chemoenzymatic Approach (Integrating Biocatalysis)

The efficacy of these routes will be evaluated based on key performance indicators such as overall yield, step count, atom economy, and reliance on critical reagents.

Data Summary: A Head-to-Head Comparison
MetricRoute A: Roche (from Shikimic Acid)Route B: Shibasaki (from Pyridine)Route C: Chemoenzymatic (from an engineered E. coli)
Starting Material (-)-Shikimic AcidPyridineGlucose (via engineered E. coli)
Overall Yield 15-20%~30%Not directly comparable (cell factory)
Longest Linear Sequence ~10 steps~12 steps~3 steps from intermediate
Key Transformation Mesylation, Azide OpeningCatalytic Asymmetric DesymmetrizationMicrobial production of shikimic acid
Scalability Limited by shikimic acid supplyHighly scalablePotentially highly scalable
Green Chemistry Aspect Reliance on natural productUse of organocatalysisRenewable feedstock, aqueous conditions

Deep Dive into Synthetic Strategies & Methodologies

Route A: The Classic Roche Industrial Synthesis

This route was the original workhorse for Tamiflu® production. Its ingenuity lies in the stereospecific conversion of a naturally chiral starting material, shikimic acid, into the complex target molecule.

Conceptual Workflow:

The core logic of this synthesis is to leverage the inherent stereochemistry of shikimic acid to set the three contiguous chiral centers in the Oseltamivir core. The key transformations involve the installation of the two amine functionalities, one of which is introduced as an azide and later reduced.

G cluster_A Route A: Roche Industrial Synthesis A_Start (-)-Shikimic Acid A_Step1 Esterification & Ketalization A_Start->A_Step1 A_Step2 Mesylation A_Step1->A_Step2 A_Step3 Epoxidation A_Step2->A_Step3 A_Step4 Azide Ring-Opening A_Step3->A_Step4 A_Step5 Reduction & Acylation A_Step4->A_Step5 A_End Oseltamivir A_Step5->A_End

Caption: Workflow for the Roche synthesis of Oseltamivir.

Experimental Protocol: Key Transformation - Epoxide Formation and Azide Opening

This protocol is a representation of the key bond-forming steps and does not include all intermediate protections/deprotections for brevity.

  • Epoxidation: The protected shikimic acid derivative (a diol) is first converted to a mesylate.[1] Treatment of the resulting mesylate with a mild base, such as potassium bicarbonate, induces an intramolecular Williamson ether synthesis to form the key epoxide intermediate.[1]

    • Causality: The choice of mesylation is critical as it transforms a hydroxyl group into a good leaving group, perfectly positioned for intramolecular attack by the adjacent hydroxyl group to stereospecifically form the epoxide.

  • Regioselective Azide Opening: The epoxide is then subjected to ring-opening with an azide source (e.g., sodium azide with a Lewis acid catalyst). The reaction is highly regioselective, with the azide attacking the C-5 position.

    • Causality: This step is the crux of the synthesis. The regioselectivity is controlled by steric and electronic factors, directing the nucleophilic azide to the less hindered carbon of the epoxide, thereby setting the crucial C-5 stereocenter.

  • Finishing: Subsequent steps involve the reduction of the azide to an amine (e.g., via catalytic hydrogenation or Staudinger reaction), acetylation of the resulting amine, and hydrolysis of the ethyl ester to afford Oseltamivir.

Trustworthiness & Validation:

The Roche synthesis is a validated industrial process that has produced metric tons of Oseltamivir.[2] Its reliability is proven, but its primary drawback is the reliance on a potentially limited natural starting material.[3]

Route B: The Shibasaki Catalytic Asymmetric Synthesis

Seeking to bypass the shikimic acid dependency, the Shibasaki group developed an elegant synthesis starting from simple, achiral materials. The key innovation is the use of a catalytic asymmetric reaction to establish the initial stereocenter.

Conceptual Workflow:

This route builds the cyclohexene core from scratch. The chirality is introduced early via a catalytic desymmetrization of a meso-aziridine, a powerful strategy in modern asymmetric synthesis.

G cluster_B Route B: Shibasaki Catalytic Synthesis B_Start Pyridine B_Step1 Reduction & Aziridination B_Start->B_Step1 B_Step2 Catalytic Asymmetric Ring-Opening B_Step1->B_Step2 B_Step3 Functional Group Interconversions B_Step2->B_Step3 B_Step4 Ring-Closing Metathesis (RCM) B_Step3->B_Step4 B_Step5 Final Modifications B_Step4->B_Step5 B_End Oseltamivir B_Step5->B_End

Caption: Workflow for the Shibasaki synthesis of Oseltamivir.

Experimental Protocol: Key Transformation - Catalytic Asymmetric Desymmetrization

  • Substrate Preparation: A meso-aziridine is prepared from a simple starting material like pyridine.

  • Asymmetric Ring-Opening: The meso-aziridine undergoes enantioselective ring-opening with trimethylsilyl azide (TMSN₃) in the presence of a chiral catalyst system (e.g., a chiral gallium catalyst).[1]

    • Causality: This is the enantioselective-determining step. The chiral catalyst coordinates to the aziridine and the azide nucleophile, creating a chiral environment that directs the attack to one of the two enantiotopic carbon atoms, leading to a product with high enantiomeric excess.

  • Elaboration: The resulting chiral azide is then elaborated through a series of steps, including protection, functional group manipulations, and ultimately a Ring-Closing Metathesis (RCM) to form the cyclohexene ring.

Trustworthiness & Validation:

The Shibasaki synthesis is a landmark in asymmetric catalysis.[4] While more steps are involved compared to the Roche route, it demonstrates the power of catalysis to create complex molecules from simple precursors, completely avoiding the reliance on natural products. The scalability of catalytic reactions makes this an attractive strategy for industrial application.

Route C: The Chemoenzymatic Approach

This strategy represents a fusion of traditional chemistry and biotechnology. It addresses the shikimic acid supply issue at its source by engineering microorganisms to overproduce this key starting material from simple sugars.

Conceptual Workflow:

The innovation here is not a completely new chemical route but a sustainable front-end for the established Roche synthesis. Genetically engineered E. coli are used as cellular factories to convert glucose into shikimic acid, which is then isolated and fed into the chemical synthesis pipeline.

G cluster_C Route C: Chemoenzymatic Approach C_Start Glucose C_Step1 Fermentation with Engineered E. coli C_Start->C_Step1 C_Step2 Isolation of Shikimic Acid C_Step1->C_Step2 C_Step3 Chemical Synthesis (e.g., Roche Route) C_Step2->C_Step3 C_End Oseltamivir C_Step3->C_End

Caption: Workflow for the Chemoenzymatic synthesis of Oseltamivir.

Experimental Protocol: Key Process - Fermentative Production of Shikimic Acid

  • Strain Engineering: An E. coli strain is genetically modified to enhance the shikimate pathway. This often involves overexpressing key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase and disabling downstream pathways that consume shikimic acid.

  • Fermentation: The engineered E. coli are cultured in a bioreactor with a defined medium containing glucose as the primary carbon source. Fermentation parameters (pH, temperature, oxygen levels) are tightly controlled to maximize the production and secretion of shikimic acid into the culture broth.

  • Downstream Processing: After fermentation, the cells are separated from the broth. The shikimic acid is then purified from the broth using techniques like ion-exchange chromatography and crystallization.

    • Causality: This biotechnological approach replaces the agricultural sourcing of shikimic acid with a controlled, scalable, and sustainable fermentation process. The purity of the resulting shikimic acid must be high to be compatible with the stringent requirements of the subsequent chemical synthesis steps.

Trustworthiness & Validation:

This hybrid approach is now a part of the industrial production of Tamiflu®.[1] It showcases how modern biotechnology can be integrated with chemical synthesis to create a more robust and sustainable supply chain for critical medicines. The process is validated by its successful implementation on an industrial scale.

Conclusion for the Practicing Scientist

This comparative guide illustrates that there is no single "best" route for the synthesis of a bioactive molecule. The optimal strategy is a function of multiple variables:

  • The Roche synthesis is a testament to the power of chiral pool synthesis, but it highlights the risks of depending on a single natural source.

  • The Shibasaki synthesis exemplifies the elegance and power of modern asymmetric catalysis to achieve independence from natural sources, offering flexibility and scalability.

  • The chemoenzymatic approach provides a pragmatic and sustainable solution, mitigating the primary drawback of the Roche route by replacing an unpredictable agricultural supply with a reliable, scalable fermentation process.

For researchers and drug development professionals, the key takeaway is the importance of a multi-faceted evaluation of synthetic routes. Beyond mere chemical yield, considerations of starting material availability, process scalability, safety, and environmental impact are paramount in designing a synthetic strategy that is not only scientifically sound but also commercially and logistically viable. The evolution of Oseltamivir synthesis serves as a powerful reminder that innovation in synthesis is a continuous and critical component of pharmaceutical science.

References

  • Oseltamivir total synthesis. Wikipedia. [Link]

  • A review of the synthetic routes to the antiviral drug oseltamivir phosphate (Tamiflu®). Chimia. [Link]

  • Efficient Formal Synthesis of Oseltamivir Phosphate (Tamiflu) with Inexpensive d-Ribose as the Starting Material. Organic Letters. [Link]

  • Two approaches toward the formal total synthesis of oseltamivir phosphate (Tamiflu): catalytic enantioselective three-component reaction strategy and L-glutamic acid strategy. Journal of Organic Chemistry. [Link]

  • New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry. [Link]

  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) From (-)-Shikimic Acid. The Journal of Organic Chemistry. [Link]

  • Synthesis of the Anti-influenza Drug Oseltamivir Phosphate (Tamiflu®). iSm2. [Link]

  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. The Journal of Organic Chemistry. [Link]

  • Process for the preparation of oseltamivir and methyl 3-epi-shikimate.
  • Synthesis of Oseltamivir phosphate from Shibasaki. ResearchGate. [Link]

  • Sugar-Based Synthesis of Tamiflu and Its Inhibitory Effects on Cell Secretion. ChemMedChem. [Link]

  • A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. Semantic Scholar. [Link]

  • Total Synthesis of Tamiflu by Shibasaki. Organic Chemistry Portal. [Link]

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Comparative

A Comparative Guide to the Stability of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid versus MIDA Boronates

For researchers, medicinal chemists, and professionals in drug development, the stability of building blocks is paramount to achieving reproducible and high-yielding synthetic outcomes. Boronic acids are indispensable re...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stability of building blocks is paramount to achieving reproducible and high-yielding synthetic outcomes. Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility is often hampered by inherent instability.[1] This guide provides an in-depth, objective comparison of the stability of a representative vinyl boronic acid, (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, against the benchmark of N-methyliminodiacetic acid (MIDA) boronates, a class of exceptionally stable boronic acid surrogates.

The Challenge: Understanding Boronic Acid Degradation

The efficacy of any boronic acid is intrinsically linked to its stability. Degradation not only reduces the quantity of active reagent, leading to lower reaction yields, but can also introduce impurities that complicate purification. Several degradation pathways are common, with protodeboronation and oxidation being the most prevalent.

  • Protodeboronation : This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. While many vinyl boronic acids are considered relatively slow to undergo protodeboronation under neutral or basic conditions, the reaction can be catalyzed by acid and certain transition metals.[2][3][4] The rate of protodeboronation is highly dependent on the specific substrate and the reaction conditions.[2][3]

  • Oxidation : Boronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, typically yielding an alcohol or phenol.[5][6][7] This process can be initiated by atmospheric oxygen or other oxidants present in a reaction mixture, and it represents a significant pathway for metabolic instability in biological systems.[6][7]

  • Trimerization : In the solid state or under dehydrating conditions, boronic acids can lose water to form cyclic trimeric anhydrides known as boroxines.[8] While this process is often reversible upon addition of water, it can affect the solubility and reactivity of the reagent.

Figure 1: Primary degradation pathways for a generic vinyl boronic acid.

The Solution: MIDA Boronates for Unparalleled Stability

To address the inherent instability of many boronic acids, the Burke group developed N-methyliminodiacetic acid (MIDA) boronates.[1] These compounds are not merely protected boronic acids; they are a distinct class of air-stable, crystalline solids that offer a robust solution to the challenges of synthesis and storage.[9][10][11][12]

The key to their stability lies in their structure. The trivalent MIDA ligand coordinates to the boron atom, inducing a change in hybridization from the reactive sp² state (typical of boronic acids) to a more stable, tetrahedral sp³ state.[1] This structural change effectively "masks" the reactivity of the boronic acid. The sp³-hybridized boron center is unreactive towards transmetalation under standard Suzuki-Miyaura conditions, preventing premature reaction or degradation.[1]

The true elegance of the MIDA boronate platform is the controlled release of the active sp² boronic acid. This "deprotection" is achieved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃), releasing the boronic acid in situ for immediate participation in the desired reaction.[1][13] This "slow-release" mechanism is critical, as it minimizes the concentration of the often-unstable free boronic acid in the reaction vessel at any given time, thereby suppressing degradation pathways and dramatically improving reaction yields.[9][11]

MIDA_Cycle cluster_reaction Reaction Environment MIDA_Boronate MIDA Boronate (Stable, sp³ Boron) Bench-stable, Chromatography-compatible Boronic_Acid Boronic Acid (Reactive, sp² Boron) Prone to degradation MIDA_Boronate->Boronic_Acid Deprotection (aq. Base, e.g., NaOH) Boronic_Acid->MIDA_Boronate Protection (MIDA, DMSO, heat) Cross-Coupling Product Cross-Coupling Product Boronic_Acid->Cross-Coupling Product Suzuki-Miyaura (Pd catalyst, Base)

Figure 2: The protection-deprotection cycle of MIDA boronates.

Head-to-Head Stability Comparison

The difference in stability between a free vinyl boronic acid and its MIDA-protected counterpart is not subtle; it is transformative. While quantitative data for the specific (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is not extensively published, we can extrapolate from the known behavior of vinyl and other unstable boronic acids compared to their MIDA boronates.

Condition(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid (Anticipated Behavior)Corresponding MIDA Boronate (Documented Behavior)
Solid State Storage Prone to gradual degradation via oxidation and boroxine formation. Shelf life can be limited, especially if exposed to air and moisture.[14][15]Indefinitely stable as a crystalline solid when stored on the benchtop under air.[1][9][10][11]
Chromatography Generally incompatible with silica gel chromatography due to on-column degradation (hydrolysis/protodeboronation).[10][12]Fully compatible with standard silica gel chromatography, allowing for easy purification.[1][10][12]
Aqueous Media (Neutral pH) Susceptible to slow protodeboronation and oxidation.[2][3][6]Highly stable; hydrolysis is extremely slow under neutral conditions.[13]
Anhydrous Cross-Coupling Can degrade under reaction conditions (heat, base) before catalytic turnover, leading to reduced yields.[11]Unreactive and stable, even at elevated temperatures (e.g., 80 °C), preventing degradation before the intended deprotection step.[1]

Expert Insight: The practical implications of this stability difference are profound. With MIDA boronates, a chemist can purify their building block via chromatography, store it for extended periods, and set up reactions without the immediate concern of degradation that plagues many free boronic acids. This leads to more consistent results, higher yields, and simplified workflows.

Experimental Protocol: Benchmarking Stability

To provide a self-validating system for this comparison, the following experimental protocol outlines a robust method for quantifying the stability of a boronic acid against its MIDA boronate derivative.

Objective: To quantify and compare the rate of degradation of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid and its corresponding MIDA boronate in an aqueous solution over 24 hours at room temperature.

Workflow Diagram

Stability_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Stock Solutions (10 mM in ACN) C Initiate Degradation (Dilute stocks into buffer) A->C B Prepare Aqueous Buffer (e.g., pH 7.4 PBS) B->C D Incubate at RT (Protect from light) C->D E Sample at Time Points (t=0, 2, 4, 8, 24h) D->E F Dilute Sample in Aprotic Diluent E->F G Inject into HPLC-UV F->G H Quantify Peak Area G->H I Plot % Remaining vs. Time H->I

Figure 3: Experimental workflow for the comparative stability assay.
Materials and Reagents:
  • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

  • (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, MIDA ester

  • Acetonitrile (ACN), HPLC grade (used as an aprotic diluent to prevent pre-injection hydrolysis)[16][17][18]

  • Water, HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Internal Standard (e.g., biphenyl), optional but recommended

  • HPLC system with UV/PDA detector

  • Analytical HPLC column (e.g., C18, 4.6 x 100 mm, 3.5 µm)[19]

Step-by-Step Procedure:
  • Preparation of Stock Solutions (Time = -10 min):

    • Accurately prepare 10 mM stock solutions of the boronic acid, the MIDA boronate, and the internal standard (if used) in 100% acetonitrile.

    • Causality: Using an aprotic solvent like acetonitrile for stock solutions is critical to prevent premature degradation before the experiment begins.[16][17][18]

  • Initiation of Degradation Study (Time = 0):

    • In separate vials, add a precise volume of the boronic acid stock solution to the pH 7.4 PBS buffer to achieve a final concentration of 0.1 mM.

    • Repeat for the MIDA boronate stock solution.

    • Vortex each solution gently. These are your degradation study samples.

  • Time-Point Sampling:

    • Immediately after preparation (t=0), withdraw an aliquot (e.g., 100 µL) from each degradation sample.

    • Quench the sample by diluting it 1:1 in a vial containing 100 µL of acetonitrile (and internal standard, if used). This minimizes further degradation prior to analysis.

    • Repeat this sampling procedure at subsequent time points (e.g., 2, 4, 8, and 24 hours). Store samples at 4°C if analysis is not immediate.

  • Analytical Quantification (HPLC):

    • Method Parameters:

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.[19]

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm[19]

      • Injection Volume: 5 µL

    • Analysis: Inject each time-point sample onto the HPLC system. Record the peak area of the parent compound (boronic acid or MIDA boronate) and the internal standard.

  • Data Analysis:

    • For each time point, calculate the normalized peak area of the analyte (Analyte Area / Internal Standard Area).

    • Calculate the percentage of the compound remaining relative to the t=0 sample: % Remaining = (Normalized Area at time t / Normalized Area at t=0) * 100

    • Plot % Remaining versus Time for both compounds on the same graph for a direct visual comparison.

Expected Outcome: The plot will almost certainly show a rapid decline in the concentration of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid over 24 hours, while the MIDA boronate will exhibit minimal to no degradation, remaining near 100% throughout the experiment. This provides clear, quantitative evidence of the superior stability conferred by the MIDA ligand.

Conclusion

While boronic acids like (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid are valuable synthetic intermediates, their inherent instability presents significant practical challenges. MIDA boronates offer a definitive solution, providing bench-top stable, crystalline solids that are compatible with standard purification techniques.[1][10] By masking the reactive boronic acid until it is needed, MIDA boronates prevent degradation, leading to more reliable, reproducible, and higher-yielding reactions. For any researcher prioritizing efficiency and robustness in their synthetic endeavors, the superior stability of MIDA boronates makes them the clear alternative for challenging substrates.

References

  • Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Yin, L.; Wang, S. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing. [Link]

  • Lab Alley. Boric Acid Shelf Life & Expiration. Lab Alley. [Link]

  • Wang, B. et al. Improving the oxidative stability of boronic acids through stereoelectronic effects. Proceedings of the National Academy of Sciences. [Link]

  • Cox, P. A. et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. FAO AGRIS. [Link]

  • Sigma-Aldrich. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Raines, R. T. et al. Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH. [Link]

  • Lloyd-Jones, G. C. et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Lloyd-Jones, G. C. et al. Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. [Link]

  • Wang, C. et al. Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates. Request PDF. [Link]

  • Bridges, C. R. et al. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. NIH. [Link]

  • Physics Forums. Does Boric Acid Expire ? or become B2O3 after 5-10 years on its own? Physics Forums. [Link]

  • Raines, R. T. et al. Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. [Link]

  • Raines, R. T. et al. Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Lloyd-Jones, G. C. et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]

  • Wikipedia. Boronic acid. Wikipedia. [Link]

  • Luscombe, C. K. et al. MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules - ACS Publications. [Link]

  • Spivey, A. et al. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science (RSC Publishing). [Link]

  • Burke, M. D. et al. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. [Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • Lipshutz, B. H. et al. A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Publications. [Link]

  • Chem-Station. Protecting Groups for Boronic Acids. Chem-Station Int. Ed.. [Link]

  • Lipshutz, B. H. et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH. [Link]

  • ZBF New Materials. What's the Shelf Life of Boric Acid Powder? Zhongbo (Shandong) Chemical Co., Ltd.. [Link]

  • Vedejs, E. et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Lipshutz, B. H. et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Taylor, M. S. et al. Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

  • Welch, C. J. et al. Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • Al-Saadon, K. A. et al. Steric and hyperconjugative contributions to rotation barriers in diboron analogs B2L4 (⁠L=F⁠, OH, NH2⁠, CH3⁠, and H). AIP Publishing. [Link]

  • Kumar, A. et al. accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

  • Kumar, A. et al. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

  • Raines, R. T. et al. Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]

  • Zhang, Y. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. University of Nebraska - Lincoln. [Link]

  • Cammidge, A. N. et al. Syntheses of extreme sterically hindered 4-methoxyboronic acids. ResearchGate. [Link]

  • Hall, D. G. et al. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Validation

A Computational Chemist's Guide to Unraveling Transition States: A DFT-Based Comparison of Substituted Cyclohexenylboronic Acids in Suzuki-Miyaura Cross-Coupling

For researchers, scientists, and professionals in drug development, understanding the intricacies of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricacies of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance[1][2][3]. The reactivity of the organoboron reagent is a critical determinant of the reaction's efficiency. This guide delves into the computational investigation of the transition states involved in the Suzuki-Miyaura reaction, focusing on the structurally complex (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid.

The "Why" Behind the "How": The Power of DFT in Mechanistic Elucidation

Before delving into the protocol, it's crucial to understand why Density Functional Theory (DFT) is such a powerful tool for this type of investigation. Experimental characterization of the fleeting transition states in a catalytic cycle is often prohibitively challenging. DFT calculations, however, allow us to model the entire reaction pathway, identifying and characterizing the structures and energies of reactants, intermediates, transition states, and products[4][9]. This provides invaluable insights into the reaction mechanism, helping to explain observed reactivity, regioselectivity, and stereoselectivity. By understanding the energetic landscape of the reaction, we can make informed predictions about how changes in the substrate, catalyst, or reaction conditions will affect the outcome.

A Comparative Framework: (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid vs. Cyclohex-1-en-1-yl)boronic acid

Our investigation will focus on a model Suzuki-Miyaura reaction between our boronic acids of interest and a simple aryl halide, such as bromobenzene. This allows us to isolate the effects of the boronic acid structure on the key transmetalation step.

Compound Structure Key Features for Comparison
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid Steric hindrance from the gem-dimethyl group.Electron-withdrawing effect of the carbonyl group.Potential for conformational rigidity.
Cyclohex-1-en-1-yl)boronic acid Baseline reactivity for a cyclic vinylboronic acid.Less steric bulk compared to the substituted analog.No strong electronic perturbation from substituents.

Experimental Workflow: A Step-by-Step Guide to the DFT Investigation

This section outlines a detailed protocol for the computational study. The choices of functional, basis set, and solvent model are critical for obtaining accurate results and are based on established best practices in the field[4][8].

Step 1: Geometry Optimization of Reactants and Products
  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Method: B3LYP functional. This hybrid functional is widely used and has been shown to provide a good balance of accuracy and computational cost for organometallic reactions[4][5][6].

  • Basis Set: 6-31G(d) for C, H, O, B and LANL2DZ for the Pd atom. This combination offers a reasonable compromise between accuracy and computational expense.

  • Solvent Model: The Polarizable Continuum Model (PCM) using a suitable solvent like Tetrahydrofuran (THF) to mimic experimental conditions.

  • Procedure:

    • Build the initial 3D structures of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, cyclohex-1-en-1-yl)boronic acid, bromobenzene, the palladium catalyst (e.g., Pd(PPh₃)₄), the base (e.g., OH⁻), and the expected cross-coupled products.

    • Perform geometry optimizations for all species.

    • Verify that the optimized structures correspond to true energy minima by performing frequency calculations and ensuring the absence of imaginary frequencies.

Step 2: Locating the Transition States

This is the most challenging yet crucial part of the study. We will focus on the transition state of the transmetalation step, which is often rate-determining in the Suzuki-Miyaura cycle[3].

  • Method: Use a transition state search algorithm like the Berny algorithm (OPT=TS) in Gaussian.

  • Initial Guess: The initial guess for the transition state geometry is critical. It can be constructed by bringing the optimized palladium-aryl complex and the boronate complex together in a plausible orientation for bond formation and breaking.

  • Procedure:

    • Perform the transition state search.

    • Once a stationary point is found, perform a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-C bond formation and C-B bond breaking).

    • Visualize the imaginary frequency to confirm that it corresponds to the desired reaction step.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located transition state connects the correct reactant and product intermediates on the potential energy surface.

Step 3: Calculating Activation Energies and Reaction Energies
  • Procedure:

    • Calculate the single-point energies of all optimized structures (reactants, intermediates, transition states, and products) using a larger basis set (e.g., 6-311+G(d,p) for non-metals and a more extensive basis set for Pd) for improved accuracy.

    • The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the preceding intermediate.

    • The reaction energy (ΔG) is the difference in Gibbs free energy between the products and the reactants.

Visualizing the Process

To clearly illustrate the workflow and the catalytic cycle, we can use Graphviz to generate diagrams.

DFT_Workflow cluster_pre Step 1: Pre-calculation cluster_ts Step 2: Transition State Search cluster_post Step 3: Energy Calculation Reactants Reactants & Products Geometry Optimization Freq1 Frequency Calculation (Confirm Minima) Reactants->Freq1 TS_Search Transition State Search Freq1->TS_Search Freq2 Frequency Calculation (Confirm TS) TS_Search->Freq2 IRC IRC Calculation (Confirm Connection) Freq2->IRC SPE Single Point Energy (Higher Level of Theory) IRC->SPE Analysis Calculate ΔG‡ & ΔG SPE->Analysis

Caption: A generalized workflow for DFT studies of reaction mechanisms.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (Rate-Determining) PdII_RX->Transmetalation R'-B(OR)_2 + Base PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Predicted Comparative Data

Based on the structural differences and established principles of physical organic chemistry, we can predict the following trends in the calculated activation energies for the transmetalation step.

Boronic Acid Predicted Relative ΔG‡ (kcal/mol) Rationale
Cyclohex-1-en-1-yl)boronic acidBaselineThis serves as our reference point for an unsubstituted cyclic vinylboronic acid.
(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acidHigherSteric Hindrance: The gem-dimethyl group is expected to increase steric clash in the transition state, raising its energy.Electronic Effect: The electron-withdrawing carbonyl group will decrease the nucleophilicity of the vinylboronic acid, making the transmetalation step less favorable and thus increasing the activation barrier.

These predictions, while qualitative, provide a clear hypothesis that can be rigorously tested through the described DFT calculations.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit theoretical, framework for the DFT-based investigation of the transition states in the Suzuki-Miyaura cross-coupling reaction of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. By comparing it to a simpler analog, we can gain valuable insights into the structure-reactivity relationships that govern this important transformation.

The logical next step would be to perform these calculations and correlate the computational results with experimental data, such as reaction rates and yields. This synergistic approach of combining computational modeling with experimental validation is a powerful strategy for accelerating the discovery and optimization of new chemical reactions and catalysts, ultimately benefiting the fields of materials science and drug development.

References

  • Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3647–3658. [Link]

  • Braga, A. A. C., Ujaque, G., & Maseras, F. (2006). A DFT study of the full catalytic cycle of the Suzuki-Miyaura cross-coupling on a model system. Universitat Autònoma de Barcelona Research Portal. [Link]

  • Request PDF. (2025). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions. [Link]

  • Evidence for Suzuki-Miyaura cross-couplings catalyzed by ligated Pd3-clusters:from cradle to grave. (2024). ScienceDirect. [Link]

  • Soderquist, J. A., & Negron, A. (1991). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 56(22), 6255-6260. [Link]

  • Hirschi, J. S., Vetticatt, M. J., & Singleton, D. A. (2016). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 55(44), 13838-13842. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Svejstrup, T. D., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 10(15), 8562-8573. [Link]

  • Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synlett, 2000(12), 1759-1761. [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A New Stereospecific Cross-Coupling by the Palladium Catalyzed Reaction of 1-Alkenylboranes with 1-Alkenyl or 1-Alkynyl Halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ertl, P., & Jelfs, S. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid, a compound often utilized in organic synthesis. As a Senior Application Scientist, this document is designed to provide not just procedural instructions, but also the scientific rationale behind these essential safety measures, ensuring a self-validating system of laboratory practice.

Hazard Profile of Boronic Acids

Boronic acids as a class of compounds are generally considered hazardous materials.[5] Typical hazards associated with boronic acids include:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312

This data is a composite from SDSs for various boronic acids and should be considered representative.[5][6]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe handling and disposal of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid waste, minimizing risks to laboratory personnel and the environment.

Part 1: Immediate Safety and Waste Collection

1. Personal Protective Equipment (PPE): Before handling any chemical waste, it is crucial to be equipped with the appropriate PPE. This includes:

  • A properly fitted lab coat.

  • Safety goggles with side shields to protect against splashes.

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).

All handling of the waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5]

2. Waste Segregation: Proper segregation of chemical waste is fundamental to safe disposal.[1][7]

  • Solid Waste: Collect solid (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Solutions containing (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid should be collected in a separate, compatible liquid waste container. Boronic acids are organic compounds, and their waste streams should not be mixed with incompatible chemicals.[7] Never mix boronic acid waste with strong oxidizing agents.[9][10]

3. Labeling of Waste Containers: All waste containers must be accurately and clearly labeled.[1][11] The label should include:

  • The words "Hazardous Waste."[11][12]

  • The full chemical name: "(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid." Avoid using abbreviations or chemical formulas.

  • The specific hazards associated with the waste (e.g., "Irritant," "Harmful if Swallowed").

  • The date the waste was first added to the container.

Caption: Initial Waste Handling Workflow.

Part 2: Potential In-Lab Neutralization (for Aqueous Solutions)

For small quantities of aqueous waste containing boronic acids, neutralization may be a viable pre-treatment step to reduce its reactivity, provided this is permitted by your institution and local regulations.[13][14] This process converts the boronic acid into a boronate salt, which is generally more water-soluble and less reactive.

Neutralization Protocol:

  • Work in a Fume Hood: Perform all neutralization steps in a certified chemical fume hood.

  • Prepare a Mild Base: Use a mild base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide.[13] Avoid using strong, corrosive bases that can create secondary hazards.[13]

  • Slow Addition: Gradually add the mild base to the aqueous boronic acid solution while stirring continuously.

  • Monitor pH: Use pH strips or a calibrated pH meter to monitor the pH of the solution. The target pH should be neutral (approximately 7.0).[13]

  • Avoid Over-correction: Be careful not to add an excess of the base, as this can make the solution alkaline.[13]

  • Collect as Hazardous Waste: Even after neutralization, the resulting solution should be collected as hazardous aqueous waste, as it may still contain organic residues and boron compounds.

Caption: Neutralization Process for Aqueous Waste.

Part 3: Storage and Final Disposal

1. Satellite Accumulation Areas (SAAs): Laboratories are permitted to temporarily store hazardous waste in designated SAAs at or near the point of generation.[11][15]

  • SAAs must be under the direct control of laboratory personnel.[16]

  • Waste containers in SAAs must be kept closed except when adding waste.[15]

  • Ensure that incompatible wastes are segregated within the SAA.[15]

2. Central Accumulation Areas (CAAs) and Professional Disposal: Once a waste container is full, or in accordance with your institution's policies, it must be moved to a CAA for pickup by a licensed hazardous waste disposal contractor.[12]

  • The final disposal of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid waste will be carried out by the specialized waste management company.

  • Common disposal methods for chemical waste include incineration at high temperatures, which breaks the chemical down into less harmful components, or secure landfilling after stabilization.[1][12]

Regulatory Compliance

All laboratory waste disposal is governed by strict federal and state regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management.[17]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous chemicals, including the development of a Chemical Hygiene Plan.[2][4]

It is the responsibility of the research institution and the individual researcher to be aware of and compliant with all applicable regulations.[3]

Conclusion

The safe disposal of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid is a multi-step process that requires careful attention to detail, from the moment the waste is generated to its final disposal by professionals. By adhering to the protocols outlined in this guide, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • How and Why to Neutralize Boric Acid. Lab Alley. Available at: [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. Available at: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Method of solidifying waste slurries containing high concentrations of boric acid. Google Patents.
  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? All Points Medical Waste. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]

  • Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules. Lab Manager. Available at: [https://www.labmanager.com/g LOBAL-HARMONIZATION-INITIATIVE/hazard-communication-standard-corrections-update-osha-s-chemical-safety-rules-31742]([Link] LOBAL-HARMONIZATION-INITIATIVE/hazard-communication-standard-corrections-update-osha-s-chemical-safety-rules-31742)

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. YouTube. Available at: [Link]

  • Recycling process for boron nitride. Google Patents.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

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  • Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]

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Handling

Personal protective equipment for handling (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

A Researcher's Guide to Safely Handling (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid This guide provides essential safety and handling information for researchers, scientists, and drug development professionals wor...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid. As a specialized organoboron compound, adherence to rigorous safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment. This document is designed to be a practical, in-depth resource, moving beyond a simple checklist to explain the rationale behind each procedural step.

Hazard Profile: Understanding the Risks

Typical Hazard Classifications for Boronic Acids:

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P312
Acute Oral ToxicityH302: Harmful if swallowedP264, P270, P301+P312

This data is a composite from Safety Data Sheets for various boronic acids and should be considered representative.[1][2][3]

The primary routes of exposure are inhalation, skin contact, and eye contact.[4] Ingestion is also a potential route of exposure, particularly through hand-to-mouth contact if proper hygiene is not observed.[4] Therefore, the cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment (PPE).

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing specific PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in laboratory safety.[4][5] PPE is the final line of defense.

  • Elimination/Substitution: The most effective control is to eliminate the hazard. In drug development, this is often not feasible.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. The primary engineering control for handling boronic acids is a certified chemical fume hood.[1][2] A fume hood is essential to control the inhalation of dust or vapors.[6]

  • Administrative Controls: These are changes to work practices and procedures. This includes proper training, clear Standard Operating Procedures (SOPs), and good housekeeping.[5][7]

  • Personal Protective Equipment (PPE): When other controls cannot eliminate the risk, PPE is required.[8][9]

Personal Protective Equipment (PPE): Your Final Barrier

A thorough hazard assessment of your specific experimental procedure is required to select the appropriate PPE.[8][10][11] The following recommendations are based on the known hazards of boronic acids.

Eye and Face Protection: A Non-Negotiable Requirement

Chemical splash goggles are the minimum requirement whenever handling (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid.[11][12] Safety glasses, even with side shields, do not provide adequate protection against splashes.[7][8]

  • For small-scale operations (milligrams to a few grams): Chemical splash goggles that meet ANSI Z87.1 standards are required.[8][11]

  • For larger-scale operations or when there is a significant splash risk: A full-face shield should be worn in addition to chemical splash goggles.[7][8][11]

Hand Protection: Selecting the Right Gloves

No single glove material is impervious to all chemicals.[13] For incidental contact with boronic acids, nitrile gloves are a suitable choice.[8][13][14]

  • Glove Selection: Always consult the manufacturer's glove compatibility chart for the specific solvents being used in your procedure. While nitrile gloves offer good general protection, certain solvents may require the use of thicker, more resistant gloves.[13]

  • Double Gloving: For procedures with a higher risk of contamination, wearing two pairs of nitrile gloves is recommended.[4][8] This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

  • Inspection and Removal: Always inspect gloves for tears or punctures before use.[8] When removing gloves, do so without touching the outer surface with your bare hands.[4][6]

Protective Clothing: Shielding Your Body

A flame-resistant lab coat is mandatory when working in any laboratory setting.[8][11]

  • Lab Coat: Your lab coat should be fully buttoned with the sleeves rolled down.[11] Lab coats should not be worn outside of the laboratory to prevent the spread of contamination.[11]

  • Apron: For tasks involving larger quantities of liquids or a significant splash hazard, a chemical-resistant apron should be worn over the lab coat.[11]

  • Personal Clothing: Long pants and closed-toe shoes are minimum requirements for personal clothing in a laboratory.[8][11] Sandals, open-toed shoes, and perforated shoes are not permitted.[11]

Respiratory Protection: An Additional Safeguard

For most small-scale laboratory operations involving boronic acids, a properly functioning chemical fume hood will provide adequate respiratory protection.[1] However, a respirator may be necessary in certain situations.

  • When a Respirator is Needed: If you are working outside of a fume hood, or if there is a potential for generating significant dust or aerosols, a NIOSH-approved respirator may be required.[9][12][15][16]

  • Fit Testing and Training: The use of a respirator requires a formal respiratory protection program, including medical clearance, fit testing, and training, as mandated by OSHA.[5][9] Never use a respirator without proper training and fitting.[6]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Conduct a pre-work hazard assessment for your specific procedure.[8][10]

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and inspect it for any defects.[8]

    • Locate the nearest eyewash station and safety shower before beginning work.[6]

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your chemical splash goggles.

    • Put on your inner pair of nitrile gloves.

    • Put on your outer pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Handling the Compound:

    • Perform all manipulations of (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid within the chemical fume hood.[1]

    • Keep the container of the boronic acid closed when not in use.

    • Use a spatula or other appropriate tool to transfer the solid material. Avoid creating dust.

    • If any of the compound comes into contact with your outer gloves, remove them immediately, dispose of them properly, and don a new pair.

  • Doffing PPE:

    • Remove your outer gloves first, without touching the outside with your bare hands.

    • Remove your lab coat, turning it inside out as you remove it to contain any potential contamination.

    • Remove your chemical splash goggles.

    • Remove your inner gloves.

    • Wash your hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan: Responsible Waste Management

All waste containing (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weigh paper, and empty containers, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the boronic acid in a compatible, labeled hazardous waste container. Do not mix with other incompatible waste streams.[17]

  • Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[1][15] Never dispose of boronic acid down the drain unless explicitly permitted by your local regulations and after appropriate neutralization.[17]

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing Your PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid.

Caption: PPE selection workflow for handling boronic acids.

References

  • Lab Alley. How To Safely Dispose of Boric Acid. Available from: [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

  • Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available from: [Link]

  • Chemtalk. (2022, April 29). Boric acid. Available from: [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Available from: [Link]

  • The University of Oklahoma Health Sciences Center. Personal Protective Equipment - EHSO Manual 2025-2026. Available from: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • Scott, S., & Polovich, M. (2014). Safe handling of hazardous drugs. Current Oncology, 21(3), e491–e498. Available from: [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Available from: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • University of Utah Office of Environmental Health & Safety. Acid Handling. Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluorosilicic. Available from: [Link]

  • University of California, Los Angeles - Radiation Laboratory Safety Section. (2015, July 22). Personal Protective Equipment Selection Guide. Available from: [Link]

Sources

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